molecular formula C13H15BrN2O3 B1526740 Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate CAS No. 1169789-29-0

Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Cat. No.: B1526740
CAS No.: 1169789-29-0
M. Wt: 327.17 g/mol
InChI Key: GAADFSICYFVBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H15BrN2O3 and its molecular weight is 327.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6-bromo-4-methoxyindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-5-8(14)6-11(18-4)9(10)7-15-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADFSICYFVBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The indazole nucleus is a privileged scaffold, appearing in a multitude of clinically significant agents, and the targeted functionalization of this core is of paramount importance for the development of novel therapeutics.[1][2] This document delineates a robust, two-stage synthetic strategy, commencing with the formation of the core indazole scaffold via a Jacobson-style diazotization and cyclization, followed by the strategic N-protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

This guide is structured to provide not only detailed, step-by-step experimental protocols but also to elucidate the underlying chemical principles and mechanistic rationale that govern the selection of reagents and reaction conditions. All quantitative data is presented in clear, tabular formats for ease of comparison and reproducibility. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the overall synthetic workflow and key reaction mechanisms, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of biological interactions. Consequently, indazole derivatives have been successfully incorporated into a diverse range of therapeutic agents, including anti-cancer drugs, anti-inflammatory agents, and treatments for neurological disorders.[4][5] The title compound, tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, is a valuable intermediate, with the bromine atom and the Boc-protected nitrogen providing orthogonal handles for further synthetic elaboration in the construction of complex molecular architectures.

Overall Synthetic Strategy

The synthesis of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is strategically approached in two key stages. The first stage involves the construction of the core heterocyclic system, 6-bromo-4-methoxy-1H-indazole, from a suitably substituted aniline precursor. The second stage is the chemoselective protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group to yield the final product.

Synthesis_Pathway Start 4-Bromo-5-methoxy-2-methylaniline Intermediate 6-Bromo-4-methoxy-1H-indazole Start->Intermediate Stage 1: Diazotization & Cyclization Final Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate Intermediate->Final Stage 2: N-Boc Protection

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 6-Bromo-4-methoxy-1H-indazole

The construction of the indazole core is achieved through a classical and robust method known as the Jacobson-Huber reaction.[6] This involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.

Rationale and Mechanistic Insights

The Jacobson-Huber reaction is a reliable method for the synthesis of 1H-indazoles from o-toluidine precursors. The key steps involve:

  • N-Acetylation: The starting aniline is first acetylated to protect the amino group and to provide a directing group for the subsequent reactions.

  • Diazotization: The acetylated aniline is then treated with a nitrosating agent, such as isoamyl nitrite, to form a diazonium species.

  • Intramolecular Cyclization: The in situ generated diazonium salt undergoes an intramolecular electrophilic attack on the aromatic ring, leading to the formation of the indazole ring system.

  • Hydrolysis: The acetyl protecting group is removed under acidic conditions to yield the free indazole.

Jacobson_Mechanism cluster_0 Jacobson-Huber Reaction Mechanism A N-Acetyl-o-toluidine Derivative B N-Nitroso Intermediate A->B + Isoamyl Nitrite C Diazonium Ion B->C Rearrangement D Cyclized Intermediate C->D Intramolecular Cyclization E 1H-Indazole D->E Deprotonation

Caption: Simplified mechanism of the Jacobson-Huber reaction.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 6-bromo-1H-indazole and is applicable to the methoxy-substituted analogue.[7]

Step 1: Acetylation of 4-Bromo-5-methoxy-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-5-methoxy-2-methylaniline in chloroform.

  • Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-bromo-5-methoxy-2-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

  • To the crude N-(4-bromo-5-methoxy-2-methylphenyl)acetamide, add chloroform, potassium acetate, and isoamyl nitrite.

  • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.

Step 4: Isolation and Purification

  • Cool the acidic mixture and adjust the pH to approximately 11 by the addition of a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-4-methoxy-1H-indazole.

Quantitative Data Summary for Stage 1
ParameterValue/DescriptionReference
Starting Material 4-Bromo-5-methoxy-2-methylanilineAdapted from[7]
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid[7]
Solvent Chloroform, Heptane[7]
Reaction Temperature Reflux at 68°C (Cyclization)[7]
Reaction Time 20 hours (Cyclization)[7]
Typical Yield Moderate to high (based on analogous reactions)
Purity Assessment NMR, Mass Spectrometry, HPLC

Stage 2: N-Boc Protection of 6-Bromo-4-methoxy-1H-indazole

The final step in the synthesis is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step to modulate the reactivity of the indazole ring for subsequent synthetic transformations.

Rationale and Mechanistic Insights

The N-Boc protection of indazoles is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base and a nucleophilic catalyst.

  • Role of the Base (e.g., Triethylamine): The base is required to deprotonate the indazole nitrogen, rendering it more nucleophilic and facilitating the attack on the Boc anhydride.

  • Role of the Catalyst (DMAP): 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates the rate of Boc protection. DMAP reacts with Boc anhydride to form a more reactive N-Boc-pyridinium species, which is more susceptible to nucleophilic attack by the deprotonated indazole.

Boc_Protection_Mechanism cluster_1 DMAP-Catalyzed N-Boc Protection Mechanism Boc2O Boc Anhydride Intermediate1 N-Boc-pyridinium Intermediate Boc2O->Intermediate1 + DMAP DMAP DMAP Product N-Boc Indazole Intermediate1->Product + Indazole - DMAP Indazole Deprotonated Indazole

Caption: Simplified mechanism of DMAP-catalyzed N-Boc protection.

Detailed Experimental Protocol

This protocol is based on a reliable procedure for the N-Boc protection of 6-bromo-1H-indazole.

  • In a reaction vessel, suspend 6-bromo-4-methoxy-1H-indazole, 4-dimethylaminopyridine (DMAP), and triethylamine in acetonitrile.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile to the cooled suspension over a period of 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction mixture to gradually warm to room temperature and stir continuously for 18 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to afford tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate as a solid.

Quantitative Data Summary for Stage 2
ParameterValue/Description
Starting Material 6-Bromo-4-methoxy-1H-indazole
Key Reagents Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine (DMAP), Triethylamine
Solvent Acetonitrile
Reaction Temperature 0°C to Room Temperature
Reaction Time 18 hours
Typical Yield High (e.g., ~94% for a similar substrate)
Purity Assessment NMR, Mass Spectrometry, HPLC

Conclusion

This technical guide has detailed a robust and well-precedented synthetic pathway for the preparation of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. By breaking down the synthesis into two logical stages—the formation of the indazole core and its subsequent N-Boc protection—we have provided clear, actionable protocols for the practicing chemist. The inclusion of mechanistic insights and the rationale behind the choice of reagents and conditions is intended to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot similar transformations in their own drug discovery and development efforts. The strategic functionalization of the indazole scaffold remains a vibrant area of research, and the methodologies presented herein provide a solid foundation for the synthesis of novel and potentially therapeutic molecules.

References

  • Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55.
  • Shafiee, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2465.
  • Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Journal of medicinal chemistry, 59(18), 8431-8467.
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-Indazole Functionalization: A Review. Molecules, 24(12), 2269.
  • Patel, R. V., et al. (2019). Indazole: A medicinally important scaffold. European Journal of Medicinal Chemistry, 169, 138-161.
  • Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

Sources

An In-depth Technical Guide to Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, outline a robust synthetic strategy, and explore its applications as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the indazole core is a key aspect of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile.

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate emerges as a particularly valuable building block. The bromo substituent at the 6-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group at the 4-position influences the electronic nature of the aromatic system and can be a key interaction point with biological targets or can be demethylated to provide a hydroxyl group for further derivatization. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen is crucial for directing reactivity and can be readily removed under mild acidic conditions, facilitating subsequent synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. Below is a summary of the key properties of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

PropertyValueSource
Molecular Formula C₁₃H₁₅BrN₂O₃[1]
Molecular Weight 327.17 g/mol
CAS Number 1169789-29-0[1]
Appearance Predicted to be a solid at room temperatureInferred from related compounds
Melting Point Not experimentally determined for this specific compound. Related bromo-indazole derivatives exhibit a range of melting points.
Boiling Point Not experimentally determined.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structure
Storage Sealed in dry, room temperature conditions are recommended.

Note: While some properties like molecular formula and CAS number are confirmed, others such as melting point and solubility are predicted based on the properties of structurally similar compounds due to the limited availability of specific experimental data in the public domain.

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate can be strategically approached in a two-stage process: first, the formation of the core indazole structure, 6-bromo-4-methoxy-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Synthesis of 6-bromo-4-methoxy-1H-indazole

A plausible and efficient route to the 6-bromo-4-methoxy-1H-indazole core is through the diazotization and subsequent cyclization of a substituted aniline precursor.

Synthesis_Workflow A 4-Bromo-2-fluoro-6-nitroaniline B Diazotization (NaNO2, H2SO4) A->B Step 1 C Reduction (e.g., SnCl2, HCl) B->C Step 2 D 6-Bromo-4-fluoro-1H-indazole C->D Step 3: Cyclization E Methoxylation (NaOMe, MeOH) D->E Step 4 F 6-Bromo-4-methoxy-1H-indazole E->F Step 5

Caption: Synthetic workflow for 6-bromo-4-methoxy-1H-indazole.

Experimental Protocol (Proposed):

Step 1: Synthesis of 6-bromo-4-methoxy-1H-indazole

  • Rationale: This protocol is based on established methods for the synthesis of substituted indazoles from anilines. The choice of a fluoro-substituted nitroaniline allows for a facile nucleophilic aromatic substitution with methoxide to install the desired methoxy group.

  • Procedure:

    • To a solution of 4-bromo-2-fluoro-6-nitroaniline in a suitable solvent such as ethanol, add a solution of sodium nitrite in sulfuric acid at 0-5 °C to form the diazonium salt.

    • The diazonium salt is then reduced in situ, for example with tin(II) chloride in hydrochloric acid, to induce cyclization and formation of the indazole ring, yielding 6-bromo-4-fluoro-1H-indazole.

    • The resulting 6-bromo-4-fluoro-1H-indazole is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide in methanol. The reaction mixture is heated to reflux to facilitate the displacement of the fluoride with a methoxide group, affording the desired 6-bromo-4-methoxy-1H-indazole.

    • The product is isolated by extraction and purified by column chromatography on silica gel.

Boc Protection of 6-bromo-4-methoxy-1H-indazole

The protection of the indazole nitrogen is a critical step to prevent unwanted side reactions in subsequent synthetic manipulations. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its ease of removal.

Boc_Protection Indazole 6-Bromo-4-methoxy-1H-indazole Product Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate Indazole->Product Boc Protection Reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA) DMAP (cat.) Dichloromethane (DCM) Reagents->Product

Caption: Boc protection of the indazole nitrogen.

Experimental Protocol:

  • Rationale: This is a standard and widely used protocol for the N-Boc protection of indazoles and other nitrogen-containing heterocycles.[2] Di-tert-butyl dicarbonate is the common reagent for introducing the Boc group, and a base like triethylamine is used to neutralize the acid generated during the reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.

  • Procedure:

    • Dissolve 6-bromo-4-methoxy-1H-indazole in an anhydrous aprotic solvent such as dichloromethane (DCM).

    • To this solution, add triethylamine (TEA) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield pure tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a highly valuable intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which are often crucial for achieving high potency and selectivity for the target kinase.

Drug_Discovery_Pathway Start Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald C-N Bond Formation Deprotection Boc Deprotection (e.g., TFA or HCl) Suzuki->Deprotection Buchwald->Deprotection Final_Product Diverse Kinase Inhibitor Scaffolds Deprotection->Final_Product

Caption: Synthetic utility in kinase inhibitor development.

The methoxy group at the 4-position can play a significant role in the binding of the final molecule to the kinase active site, often forming key hydrogen bonds or occupying hydrophobic pockets. The ability to deprotect the indazole nitrogen allows for further functionalization at this position, providing another avenue for optimizing the pharmacological properties of the lead compound.

The development of potent and selective Polo-like kinase 4 (PLK4) inhibitors, for example, has utilized the N-(1H-indazol-6-yl)benzenesulfonamide scaffold.[3] While not this exact molecule, the synthesis of these inhibitors highlights the importance of the 6-substituted indazole core in achieving high inhibitory activity.

Conclusion

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a strategically designed and highly versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactive sites, coupled with the stability and facile removal of the Boc protecting group, make it an invaluable tool for the construction of complex molecular architectures. As the demand for novel and effective targeted therapies continues to grow, the importance of such well-crafted intermediates in accelerating the drug discovery process cannot be overstated. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key molecule in their scientific endeavors.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • American Elements. (n.d.). tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(1), 133-146. [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS 1169789-29-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, bearing the CAS number 1169789-29-0, is a highly functionalized heterocyclic compound that has emerged as a crucial intermediate in the field of medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active molecules, particularly in the development of kinase inhibitors for therapeutic intervention in oncology.[1] The strategic placement of a bromine atom, a methoxy group, and a tert-butyloxycarbonyl (Boc) protecting group provides a trifecta of chemical handles for diverse and selective molecular elaboration. This guide offers an in-depth exploration of its synthesis, properties, reactivity, and applications, providing researchers with the essential knowledge to effectively utilize this potent building block in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective use and characterization in a research setting.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1169789-29-0
Molecular Formula C₁₃H₁₅BrN₂O₃[2]
Molecular Weight 327.17 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Spectroscopic Characterization:

While experimentally obtained spectra for this specific compound are not widely published in publicly accessible literature, the expected spectroscopic features can be reliably predicted based on its structure and data from closely related analogues.[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, the methoxy group protons (a singlet around 3.9 ppm), and the tert-butyl protons of the Boc group (a singlet at approximately 1.7 ppm). The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (around 150 ppm), the carbons of the indazole ring, the methoxy carbon (around 56 ppm), and the carbons of the tert-butyl group (the quaternary carbon around 85 ppm and the methyl carbons around 28 ppm).[4]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the Boc protector, typically in the range of 1725-1745 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[3]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M+ and M+2) will be a key diagnostic feature.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is typically achieved in a two-step process starting from the commercially available 4-bromo-2-fluoro-6-nitroaniline. The first step involves the formation of the indazole ring system, followed by the protection of the indazole nitrogen with a Boc group.

Workflow for the Synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

G cluster_0 Step 1: Synthesis of 6-bromo-4-methoxy-1H-indazole cluster_1 Step 2: Boc Protection start1 4-bromo-2-fluoro-6-nitroaniline proc1 Diazotization followed by cyclization and methoxylation start1->proc1 prod1 6-bromo-4-methoxy-1H-indazole proc1->prod1 start2 6-bromo-4-methoxy-1H-indazole prod1->start2 proc2 Reaction with (Boc)₂O, DMAP in an aprotic solvent start2->proc2 prod2 Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate proc2->prod2

Caption: Synthetic pathway for the target compound.

Experimental Protocol:

Step 1: Synthesis of 6-bromo-4-methoxy-1H-indazole

This procedure is adapted from established methods for the synthesis of substituted indazoles.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-6-nitroaniline in a suitable solvent such as ethanol.

  • Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Cyclization and Methoxylation: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The cyclization is often followed by treatment with a methoxide source, such as sodium methoxide in methanol, to introduce the methoxy group.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 6-bromo-4-methoxy-1H-indazole.

Step 2: Synthesis of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

This protocol is based on standard Boc protection procedures for indazoles.[6]

  • Reaction Setup: Dissolve 6-bromo-4-methoxy-1H-indazole in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 to 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Chemical Reactivity and Strategic Utility in Synthesis

The synthetic utility of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate stems from the distinct reactivity of its functional groups, which allows for sequential and regioselective modifications.

  • The Bromine Atom at the 6-Position: This is the primary site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters is a commonly employed method to introduce aryl or heteroaryl substituents at this position.[7] This transformation is fundamental to building the complex molecular architectures of many kinase inhibitors.

  • The Boc Protecting Group: The tert-butyloxycarbonyl group serves two critical functions. Firstly, it protects the N1-position of the indazole ring from participating in unwanted side reactions during the functionalization of the 6-position. Secondly, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the N-H group for subsequent reactions, such as N-arylation or N-alkylation.

  • The Methoxy Group at the 4-Position: The electron-donating methoxy group can influence the electronic properties of the indazole ring system and may play a role in modulating the binding affinity of the final molecule to its biological target. It is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) if desired.

Key Synthetic Transformations:

G cluster_0 Key Reactions start Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid) start->suzuki deprotection Boc Deprotection (Acidic conditions, e.g., TFA) start->deprotection product1 6-Aryl/Heteroaryl-4-methoxy- 1H-indazole-1-carboxylate suzuki->product1 product2 6-Bromo-4-methoxy-1H-indazole deprotection->product2 G cluster_0 Simplified PI3K/Akt/mTOR Signaling Pathway gf Growth Factors rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTORC1 akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Indazole-based Akt Inhibitor inhibitor->akt inhibits

References

A Technical Guide to the Spectral Analysis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the analytical techniques used to characterize the molecular structure of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the rationale behind the experimental choices, ensuring a thorough understanding of the molecule's spectral signature. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding its derivatives is crucial for the development of novel therapeutics.[1][2]

Molecular Structure and its Spectroscopic Implications

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS 1169789-29-0) possesses a fused bicyclic system consisting of a pyrazole and a benzene ring, with key functional groups that each provide a distinct spectroscopic fingerprint.[3] The tert-butyl carboxylate (Boc) protecting group on the indazole nitrogen, the bromine atom, and the methoxy group on the benzene ring all influence the electronic environment and, consequently, the spectral output.

Chemical Structure:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of the compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into the NMR spectrometer (e.g., 400 MHz) C->D E Tune and shim the probe D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Apply Fourier transform F->H G->H I Phase and baseline correct the spectra H->I J Integrate ¹H signals and pick peaks for both spectra I->J

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds, with a residual peak at 2.50 ppm.

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, which is critical for resolving complex spin systems in the aromatic region of this molecule.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-7
~7.5d1HH-5
~4.0s3H-OCH₃
~1.7s9H-C(CH₃)₃ (Boc)

Expert Insights:

  • The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current.

  • The singlet nature of the methoxy and tert-butyl protons is a key identifier for these groups, as they lack adjacent protons to couple with.

  • The multiplicity of the aromatic protons (singlet and doublet) is dictated by their coupling with neighboring protons.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~160C=O (Boc)
~150-120Aromatic and Indazole Carbons
~85-C(CH₃)₃ (Boc)
~56-OCH₃
~28-C(CH₃)₃ (Boc)

Expert Insights:

  • The carbonyl carbon of the Boc group is significantly deshielded and appears far downfield.

  • The quaternary carbon of the tert-butyl group is also a characteristic downfield signal.

  • The number of peaks in the aromatic region confirms the number of unique carbon environments in the bicyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

G A Place a small amount of the solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Record the background spectrum B->C D Record the sample spectrum C->D E Process the spectrum (e.g., baseline correction) D->E

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectral Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H stretchAliphatic (Boc, -OCH₃)
~1730C=O stretchCarbonyl (Boc)
~1600, ~1480C=C stretchAromatic Ring
~1250, ~1050C-O stretchEther (-OCH₃) and Ester (Boc)
~800-600C-Br stretchAryl Halide

Expert Insights:

  • The strong absorption around 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc protecting group.

  • The presence of both aliphatic and aromatic C-H stretching vibrations confirms the hybrid nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized organic molecules.

Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis A Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) B Infuse the sample into the ESI source A->B C Optimize ionization parameters (e.g., capillary voltage, cone voltage) B->C D Acquire the mass spectrum in positive ion mode C->D E Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) D->E F Analyze the isotopic pattern for the presence of bromine E->F

Caption: A general workflow for acquiring a mass spectrum using electrospray ionization.

MS Spectral Interpretation

The mass spectrum of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is expected to show a characteristic isotopic pattern due to the presence of bromine.

m/z (Mass-to-Charge Ratio)Interpretation
~341/343Molecular ion peak [M+H]⁺ with a ~1:1 ratio
~285/287Loss of isobutylene (-56 Da) from the Boc group
~241/243Loss of the entire Boc group (-100 Da)

Expert Insights:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in a pair of peaks of nearly equal intensity for any bromine-containing fragment, separated by 2 m/z units. This is a crucial diagnostic feature.

  • Fragmentation: The fragmentation of the Boc group is a common and predictable pathway in ESI-MS, providing further structural confirmation.

Conclusion

The comprehensive spectral analysis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, utilizing NMR, IR, and MS, provides a self-validating system for structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide a high degree of confidence in the identity and purity of this important synthetic intermediate. The methodologies and interpretative principles outlined in this guide are foundational for the characterization of novel organic molecules in a drug discovery and development setting.

References

  • American Elements. tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. [Link]

  • Kusanur, R., & Mahesh, U. (2013). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives containing 5-bromo-1H-indazole moiety. Journal of Chemical and Pharmaceutical Research, 5(12), 643-648.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59615298, tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • Sawant, R. L., et al. (2018). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Link]

Sources

Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS No. 1169789-29-0) is a substituted indazole derivative of significant interest in medicinal and synthetic chemistry.[1][2] The indazole nucleus is a key structural motif in a wide range of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, antitumor, and anti-HIV properties.[3][4][5] The presence of the tert-butoxycarbonyl (Boc) protecting group makes this compound a versatile intermediate for further chemical modification.

This guide provides a comprehensive technical overview of the predicted solubility and chemical stability of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. As specific experimental data for this molecule is not widely published, this document synthesizes information from related indazole derivatives and established principles of physical organic chemistry to provide a predictive framework. We will detail the likely degradation pathways and provide robust, field-proven protocols for the experimental determination of its solubility and stability profiles, in line with regulatory expectations for drug development.[6][7]

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for its effective use in a research setting.

PropertyValueSource / Rationale
IUPAC Name tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylatePubChem
CAS Number 1169789-29-0American Elements[1]
Molecular Formula C₁₃H₁₅BrN₂O₃American Elements[1]
Molecular Weight 327.18 g/mol Calculated from formula
Predicted Physical Form SolidBased on analogous compounds
Recommended Storage 2-8°C, sealed in a dry, inert atmosphereBased on vendor recommendations for similar structures

Solubility Profile

The solubility of an intermediate is critical for reaction setup, purification, and formulation. The structure of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate—featuring a large, non-polar Boc group, a bicyclic aromatic core, and halogen/methoxy substituents—strongly dictates its solubility characteristics.

Structural Analysis and Solubility Prediction

The compound's significant non-polar surface area, contributed by the aromatic rings and the tert-butyl group, suggests poor solubility in aqueous media. Conversely, these features promote solubility in a range of common organic solvents. The Boc group, in particular, is known to enhance the solubility of parent compounds in organic media.[8]

Table 2.1: Predicted Solubility in Common Laboratory Solvents

SolventPolarity IndexPredicted SolubilityRationale
Water10.2InsolublePredominantly non-polar structure.
Methanol5.1Moderately SolublePolar protic solvent, may interact with methoxy and carbonyl groups.
Ethanol4.3SolubleLess polar than methanol, favorable for dissolution.
Dichloromethane (DCM)3.1Highly SolubleApolar solvent, ideal for dissolving large, non-polar compounds.
Ethyl Acetate (EtOAc)4.4Highly SolublePolar aprotic solvent, effective for compounds with ester/carbonyl groups.
Acetone5.1Highly SolublePolar aprotic solvent, good general-purpose solvent.
Tetrahydrofuran (THF)4.0Highly SolubleAprotic ether, excellent for dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)7.2Highly SolubleHigh-polarity aprotic solvent, often used for poorly soluble compounds.
Hexanes0.1Poorly SolubleHighly non-polar, likely insufficient to dissolve the polar functionalities.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system to determine the equilibrium solubility, providing a definitive value for process development.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium between the solid and liquid phases, ensuring the measured concentration represents the true maximum solubility under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

  • Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.

  • Dilution & Quantification: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV analytical method.

  • Calculation: Determine the concentration of the diluted sample against a standard calibration curve and factor in the dilution to calculate the solubility in mg/mL or mol/L.

Chemical Stability and Degradation Pathways

Understanding the chemical stability is paramount for defining storage conditions, identifying compatible excipients, and developing robust analytical methods. Forced degradation (stress testing) is an essential tool for elucidating potential degradation pathways, as outlined in ICH guidelines.[6][9][10] For indazole derivatives, several degradation routes are well-documented.[11]

G Indazole Tert-butyl 6-bromo-4-methoxy -1H-indazole-1-carboxylate Acid Acid Hydrolysis (H+) Indazole->Acid Acid-labile Boc group Photo Photolytic Rearrangement (UV Light) Indazole->Photo Indazole core rearrangement Oxidation Oxidative Degradation ([O]) Indazole->Oxidation Electron-rich ring system Deprotected Boc Cleavage Product: 6-bromo-4-methoxy-1H-indazole Acid->Deprotected Benzimidazole Rearrangement Product: Benzimidazole Isomer Photo->Benzimidazole Oxidized Oxidized Ring Products Oxidation->Oxidized

Caption: Predicted Degradation Pathways for the Target Compound.

Hydrolytic Degradation
  • Acidic Conditions: The Boc protecting group is notoriously acid-labile. Under acidic conditions (e.g., pH < 4), the primary and most significant degradation pathway is the cleavage of the carbamate to yield the deprotected 6-bromo-4-methoxy-1H-indazole , tert-butanol, and carbon dioxide. This reaction is typically rapid and is a critical consideration for any process involving acidic reagents.

  • Basic Conditions: While the Boc group is stable to base, the carbamate ester linkage can undergo hydrolysis under strong basic conditions (e.g., pH > 10), although this is generally much slower than acid-catalyzed cleavage.[11]

Photolytic Degradation

A characteristic reaction of the 1H-indazole ring system is a photochemical rearrangement to the more stable benzimidazole isomer upon exposure to UV radiation.[11] This transformation is believed to occur from the excited state of the 2H-tautomer.[11] Therefore, the compound should be protected from light, especially during long-term storage or when in solution.

Oxidative Degradation

The electron-rich indazole ring system is susceptible to oxidation.[11] In forced degradation studies, reagents like hydrogen peroxide (H₂O₂) are used to simulate oxidative stress, which can lead to the formation of N-oxides or other ring-oxidized products.[12] The specific products would require characterization by techniques like LC-MS.

Thermal Degradation

Exposure to high temperatures can lead to thermal decomposition.[11] Stress testing at elevated temperatures (e.g., 10°C increments above accelerated stability conditions) is used to assess this liability.[10]

Recommended Protocols for Forced Degradation Studies

The following protocols are designed to generate relevant degradation products to support the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound; over-stressing can lead to secondary degradants not relevant to real-world storage.[10]

Caption: Workflow for a Comprehensive Forced Degradation Study.

Step-by-Step Methodologies:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points and analyze directly.

  • Thermal Stress (Solid & Solution):

    • Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

    • Reflux the stock solution at 80°C for 48 hours.

    • Cool before analysis.

  • Photostability:

    • Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze against a control sample protected from light.

Conclusion

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a compound predicted to have good solubility in common organic solvents but poor aqueous solubility. Its chemical stability is governed by three primary liabilities: rapid, acid-catalyzed cleavage of the Boc protecting group; a characteristic photolytic rearrangement to a benzimidazole isomer; and susceptibility to oxidative degradation. For handling and storage, the compound should be kept in a dry, cool environment (2-8°C) and be rigorously protected from both acidic conditions and light. The experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize its solubility and stability, ensuring the generation of reliable and accurate data for downstream applications in drug discovery and development.

References

  • Title: Technical Support Center: Indazole Derivatives Source: Benchchem URL
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PubMed Central (PMC) URL: [Link]

  • Title: 6-Bromo-1H-indazole, N1-BOC protected Source: PubChem URL: [Link]

  • Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PubMed Central (PMC) URL: [Link]

  • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed URL: [Link]

  • Title: Forced Degradation – A Review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate Source: American Elements URL: [Link]

  • Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: Semantic Scholar URL: [Link]

  • Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]

  • Title: Top 123 papers published in the topic of Forced degradation in 2016 Source: SciSpace URL: [Link]

Sources

The Methoxy Group: A Subtle Navigator of Bioactivity in Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Significance of the Methoxy Group

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. Among the myriad of possible substituents, the seemingly simple methoxy group (-OCH₃) often plays a pivotal role in modulating the bioactivity of indazole derivatives.[4]

This technical guide delves into the multifaceted role of the methoxy group in shaping the pharmacological profile of indazole-containing compounds. We will explore how this small functional group, through its electronic and steric properties, influences everything from receptor binding and enzyme inhibition to metabolic stability and pharmacokinetic profiles.

The Physicochemical Influence of the Methoxy Group

The methoxy group imparts a unique combination of properties to a molecule, subtly altering its behavior in a biological system. Understanding these fundamental characteristics is crucial to appreciating its broader impact on bioactivity.

  • Electronic Effects: The methoxy group is an electron-donating group through the mesomeric (resonance) effect, yet it is also weakly electron-withdrawing through the inductive effect due to the electronegativity of the oxygen atom. The net effect is typically electron-donating, increasing the electron density of the aromatic ring to which it is attached. This can influence the pKa of nearby functional groups and the molecule's ability to participate in crucial intermolecular interactions.

  • Lipophilicity: The methoxy group is more lipophilic than a hydroxyl group but less so than an ethyl group. Its presence can fine-tune the overall lipophilicity of an indazole derivative, which is a critical parameter for membrane permeability and oral bioavailability.[5]

  • Hydrogen Bonding: While the methoxy group's oxygen atom can act as a hydrogen bond acceptor, it lacks the hydrogen bond donating capability of a hydroxyl group.[5] This distinction is vital in ligand-receptor interactions, where the presence or absence of a hydrogen bond donor can dramatically alter binding affinity.

  • Steric Profile: The methoxy group introduces a degree of steric bulk, which can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. The orientation of the methoxy group can also shield adjacent positions from metabolic attack.

Structure-Activity Relationships: The Positional Importance of the Methoxy Group

The specific placement of the methoxy group on the indazole ring is a critical determinant of its biological effect. Structure-activity relationship (SAR) studies have consistently shown that moving the methoxy group to different positions can lead to significant changes in potency and selectivity.

Research has indicated that substituents at positions 4, 6, and 7 of the indazole ring often lead to better biological activity compared to those at position 5.[5] For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy-containing groups at the C4 position were found to be among the more potent substituents.[6]

Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

A notable example of the positional importance of the methoxy group is in the development of neuronal nitric oxide synthase (nNOS) inhibitors. 7-Methoxyindazole (7-MI) has been identified as a potent inhibitor of nNOS.[7] Modeling studies suggest that a bulky substitution at the 7-position can create steric hindrance, preventing interaction with the enzyme in the same manner as other potent inhibitors like 7-nitroindazole.[7] This highlights how the methoxy group's size and position can be leveraged to achieve selective inhibition.

The Methoxy Group in Action: Impact on Diverse Bioactivities

The influence of the methoxy group extends across a wide array of therapeutic areas.

Oncology

In the realm of oncology, methoxy-substituted indazoles have emerged as promising therapeutic agents. For example, the presence of a 3,4,5-trimethoxyphenyl group has been identified as crucial for the potent antiproliferative activity of certain anticancer agents.[8] Methoxy groups can enhance binding to target proteins, such as kinases, which are often dysregulated in cancer. For instance, in the development of ERK1/2 inhibitors, the optimization of methoxy-substituted indazole amides led to compounds with potent enzymatic and cellular activity.[9]

Anti-inflammatory Activity

Indazole derivatives have been investigated for their anti-inflammatory properties.[10] The methoxy group can contribute to this activity by modulating the interactions with key inflammatory targets. For example, certain methoxy-substituted indazole derivatives have shown potential as inhibitors of enzymes involved in the inflammatory cascade.

Metabolic Fate of the Methoxy Group: A Double-Edged Sword

The methoxy group is a common site for metabolic transformation, primarily through O-demethylation catalyzed by cytochrome P450 (CYP) enzymes.[11] This metabolic process converts the methoxy group into a hydroxyl group, which can have several consequences:

  • Inactivation: O-demethylation can lead to a loss of biological activity if the methoxy group is essential for binding to the target.

  • Generation of Active Metabolites: In some cases, the resulting hydroxylated metabolite may possess equal or even greater activity than the parent compound.

  • Altered Pharmacokinetics: The introduction of a polar hydroxyl group generally increases water solubility and facilitates excretion, potentially leading to a shorter half-life.[11]

Understanding the metabolic fate of the methoxy group is therefore critical in drug design to ensure a desirable pharmacokinetic profile and to avoid the generation of toxic metabolites.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1H-indazole

A common synthetic route to 5-methoxy-1H-indazole often involves the diazotization and cyclization of a substituted aniline.[12]

Materials:

  • 2-Methyl-4-methoxyaniline

  • Sodium nitrite

  • Acetic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-methyl-4-methoxyaniline in a suitable solvent such as ethanol and acidic water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled aniline solution while maintaining the temperature below 5 °C. This initiates the diazotization reaction.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium salt.

  • Induce cyclization by adjusting the reaction conditions, which may involve heating or the addition of a specific reagent.

  • Once the reaction is complete, neutralize the mixture with a base such as sodium hydroxide.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-methoxy-1H-indazole.[12]

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by liver enzymes.[11]

Materials:

  • Test compound (methoxy-substituted indazole derivative)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the test compound.

Data Presentation

Table 1: Bioactivity of Methoxy-Substituted Indazole Derivatives

Compound IDMethoxy PositionTargetBioactivity (IC₅₀/EC₅₀)Reference
7-MI 7nNOSPotent Inhibition[7]
GSK2239633A 4CCR4Potent Antagonist[6]
Compound 102 3,5-dimethoxy on a phenyl substituentFGFR130.2 ± 1.9 nM[2]
Compound 127 (Entrectinib) 5ALK12 nM[2]

Visualizations

Signaling Pathway

Signaling_Pathway cluster_ERK ERK Signaling Pathway cluster_Inhibition Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Methoxy Indazole\nDerivative Methoxy Indazole Derivative Methoxy Indazole\nDerivative->ERK Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) In Vitro Assays In Vitro Assays Structural Analysis (NMR, MS)->In Vitro Assays Enzyme Inhibition Cell-based Assays Cell-based Assays In Vitro Assays->Cell-based Assays Cell Viability, Apoptosis In Vivo Studies In Vivo Studies Cell-based Assays->In Vivo Studies Animal Models

Caption: General experimental workflow for the development of bioactive indazole derivatives.

Conclusion

The methoxy group, despite its structural simplicity, is a powerful tool in the medicinal chemist's arsenal for the design of novel indazole-based therapeutics. Its ability to modulate electronic properties, lipophilicity, and steric interactions allows for the precise tuning of a molecule's interaction with its biological target. Furthermore, a thorough understanding of its metabolic liabilities is essential for optimizing the pharmacokinetic profile of drug candidates. As the exploration of the chemical space around the indazole scaffold continues, the strategic placement of the methoxy group will undoubtedly continue to play a crucial role in the development of the next generation of innovative medicines.

References

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

  • Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate.

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • 6-Methoxy-1H-indazol-4-amine - 1000341-20-7. Vulcanchem.

  • CAS 94444-96-9: 5-Methoxy-1H-indazole. CymitQuimica.

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • 4-Methoxy-1H-Indazole-3-Carboxylic Acid. CymitQuimica.

  • 6-methoxy-7-nitro-2H-indazol-2-ol. ChemSynthesis.

  • The Role of Indazole Derivatives in Modern Drug Discovery.

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank.

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.

  • 7-Nitro indazole enhances methohexital anesthesia. European Journal of Pharmacology.

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.

  • Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry.

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

  • The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. Molbank.

  • Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate.

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience.

  • Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate.

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. The AAPS Journal.

  • 25-NB. Wikipedia.

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry.

  • Methoxyflurane. PubChem.

  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition.

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxins.

  • Controlled Substances - Alphabetical Order.

Sources

A Technical Guide for Synthetic Chemists: The Effect of Bromine Position on Indazole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Nucleus and the Strategic Role of Bromine

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to potent anti-inflammatory drugs.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. However, the true synthetic value of the indazole nucleus is unlocked through its functionalization. Halogenation, and particularly bromination, serves as a pivotal gateway for diversification, transforming the relatively inert C-H bonds of the indazole ring into versatile handles for carbon-carbon and carbon-heteroatom bond formation.

This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how the position of a single bromine atom dictates the reactivity of the entire indazole system. We will explore the electronic and steric nuances that govern reaction outcomes, explain the causality behind protocol choices, and provide actionable, field-proven methodologies for the strategic functionalization of this vital heterocycle.

Part 1: The Electronic Landscape of the Indazole Core

To understand the reactivity of bromoindazoles, one must first appreciate the intrinsic electronic nature of the parent ring system. The indazole is a ten-π electron aromatic heterocycle, but the electron density is not uniformly distributed. The pyrazole portion of the fused ring system is electron-deficient, which significantly influences the character of its carbon atoms.

  • C3 Position: This position is the most electrophilic carbon on the indazole nucleus. It is adjacent to the pyridinic nitrogen (N2), making it highly susceptible to nucleophilic attack in some contexts and, more importantly, activating an attached halogen for oxidative addition in cross-coupling catalysis.[3]

  • Carbocyclic Ring (C4-C7): The benzene-fused portion behaves more like a traditional aromatic ring, but its reactivity is still modulated by the electron-withdrawing nature of the fused pyrazole. Positions C4 and C6 are generally more electron-rich than C5 and C7. However, steric factors and the presence of directing groups can override these intrinsic electronic preferences.[4][5]

This inherent electronic bias is the primary reason why direct electrophilic halogenation, such as bromination, most commonly occurs at the C3 position.[3][6][7]

Caption: Indazole structure and a summary of positional reactivity.

Part 2: Positional Isomers in Action: A Head-to-Head Comparison

The synthetic strategy for a desired indazole derivative is critically dependent on the location of the bromine handle. The choice of catalyst, base, and solvent can often be traced back to the inherent properties of the C-Br bond at a specific position.

The Workhorse: C3-Bromoindazoles

The C3 position is the most common and synthetically useful position for bromination. Its high electrophilicity makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.

Mechanistic Insight: The electron-deficient nature of the pyrazole ring polarizes the C3-Br bond, making it highly susceptible to oxidative addition by a Pd(0) catalyst. This is typically the rate-determining step in cross-coupling reactions, and the low activation energy for C3-bromoindazoles allows these reactions to proceed under mild conditions.[8]

Common Transformations:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. This is widely used to introduce aryl or heteroaryl moieties.[8][9][10]

  • Buchwald-Hartwig Amination: Forms C-N bonds, crucial for installing amine side chains found in many bioactive molecules.[3][11][12][13]

  • Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes, providing a linear scaffold for further elaboration.[14][15][16]

The Reliable Alternative: C5-Bromoindazoles

5-Bromoindazoles are also excellent substrates for cross-coupling. While the C5-Br bond is less activated than the C3-Br bond, it is still highly reactive, comparable to a standard bromobenzene derivative. These intermediates are often prepared from corresponding bromo-substituted anthranilic acids or nitriles.

Mechanistic Insight: The reactivity at C5 is governed more by the general properties of an aryl halide than by specific activation from the pyrazole ring. The choice of palladium catalyst and, critically, the phosphine ligand becomes paramount in achieving high efficiency. Ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for these systems.[17]

The Strategic Challenge: C7-Bromoindazoles

The C7 position is the most sterically hindered on the carbocyclic ring, nestled between the C6 position and the fused pyrazole ring. Direct bromination at C7 is rare and typically requires a directing group.

Causality in Action: A study by Perrio and colleagues demonstrated that a sulfonamide group at the C4 position can effectively direct regioselective bromination to the C7 position using N-bromosuccinimide (NBS).[4][5] This is a classic example of leveraging a temporary or permanent substituent to overcome inherent reactivity patterns. Once installed, the C7-bromoindazole can participate in Suzuki-Miyaura coupling, though it may require more forcing conditions or specialized catalysts to overcome the steric hindrance around the reaction center.[4][5][18]

Part 3: Data-Driven Comparison of Cross-Coupling Reactions

The choice of reaction conditions is dictated by the bromine's position. The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura reaction at different positions, compiled from literature sources.

Bromine PositionTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Yield Range (%)Reference
C3 Pd(PPh₃)₄ / Pd₂(dba)₃ + SPhos/XPhosK₃PO₄Dioxane/H₂O60 - 10080 - 95[8]
C5 Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)8075 - 90[17]
C7 Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10060 - 85[4][5]

Key Insight: As evident from the table, C3-bromoindazoles can often react at lower temperatures, while the more sterically encumbered C7 position may require higher temperatures to achieve comparable yields. The choice of a weaker base like K₂CO₃ is often sufficient for C5 and C7 couplings, whereas the more robust K₃PO₄ is commonly employed for C3 couplings.[4][5][8][17]

Part 4: Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices derived from authoritative literature.

Protocol 1: Regioselective C3-Bromination of 2-Aryl-2H-Indazole

This protocol is adapted from methodologies utilizing N-bromosuccinimide (NBS) for selective C-H functionalization.[3][19]

Workflow Diagram:

Caption: Workflow for the C3-bromination of a 2H-indazole.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aryl-2H-indazole (1.0 eq).

  • Reagent Addition: Dissolve the starting material in ethanol (EtOH). To this solution, add N-bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Reaction: Heat the reaction mixture to 50°C and stir for 2-4 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-2-aryl-2H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole

This protocol is based on the work of Barraja et al. for the synthesis of indazole-based heteroaryl compounds.[17]

Catalytic Cycle Diagram:

Suzuki_Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-PdII(Br)L₂ B->C D Transmetalation (R-B(OH)₂) C->D E Ar-PdII(R)L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G H Ar-Br (5-Bromoindazole) H->B I Base I->D

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 5-bromo-1-ethyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq) to the tube.

  • Solvent & Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous dimethoxyethane (DME) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80°C in an oil bath for 2-4 hours with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired 5-aryl-1-ethyl-1H-indazole.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole

This general protocol is an amalgamation of standard Buchwald-Hartwig conditions, a powerful method for C-N bond formation.[11][12][13][20][21][22]

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add 3-bromo-1H-indazole (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the appropriate phosphine ligand (e.g., XPhos, 0.08 eq). The choice of ligand is critical and substrate-dependent.[11]

  • Solvent & Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene or dioxane via syringe. Degas the mixture for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the 3-aminoindazole product.

Conclusion and Future Outlook

The position of a bromine atom on the indazole ring is not a trivial detail; it is the primary determinant of the molecule's synthetic destiny. C3-bromoindazoles are highly activated and serve as reliable precursors for a multitude of transformations. C5-bromoindazoles offer a robust alternative, behaving like conventional aryl bromides. The functionalization of sterically demanding positions like C7, while challenging, is achievable through strategic synthesis and the use of directing groups, opening avenues to novel chemical space.

As catalyst technology continues to advance, particularly in the realm of C-H activation, the direct, regioselective functionalization of indazoles without the need for pre-bromination is becoming increasingly viable.[1][2][23][24][25] However, the reliability, scalability, and vast precedent of cross-coupling reactions on bromoindazoles ensure that this fundamental understanding of positional reactivity will remain an indispensable tool for medicinal and synthetic chemists for the foreseeable future.

References

  • Barraja, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at: [Link]

  • Collins, K. D., & Glorius, F. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Angewandte Chemie International Edition. Available at: [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Sereda, G., & Venkateswarlu, S. (2011). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Synthetic Communications. Available at: [Link]

  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole. Available at: [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available at: [Link]

  • Hajra, A., & Zyryanov, G. V. (2020). REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. MOSM2020 Conference Proceedings. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Zhang, X., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Available at: [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • YouTube. (2021). Buchwald-Hartwig Coupling. Available at: [Link]

  • Semantic Scholar. (n.d.). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Ali, M. A., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Shang, Y., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Dvořák, R., & Dvořáková, H. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Zhang, X., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Scientific Reports. Available at: [Link]

  • YouTube. (2023). Sonogashira coupling reaction | Organometallic name reaction. Available at: [Link]

  • Schareina, T., & Zapf, A. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kaur, N., & Kishore, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key building block in contemporary pharmaceutical research. This document delves into its commercial availability, provides a detailed synthetic protocol, and explores its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Strategic Importance in Medicinal Chemistry

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS No. 1169789-29-0) has emerged as a valuable scaffold in the synthesis of complex heterocyclic molecules. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of the bromo and methoxy functionalities, combined with the protective tert-butoxycarbonyl (Boc) group, makes this molecule a versatile intermediate for introducing further chemical diversity. The bromine atom, in particular, serves as a key handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.[3]

Commercial Availability and Procurement

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is readily available from a variety of commercial suppliers, catering to both research and development as well as larger-scale manufacturing needs. When sourcing this reagent, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Below is a summary of representative suppliers:

SupplierPurityAvailable Quantities
Sigma-AldrichInquireResearch Quantities
American ElementsUp to 99.999%Research to Bulk
Fisher ScientificInquireResearch Quantities
CHIRALEN95%100mg, 250mg, 1g
BLD PharmInquireInquire
CymitQuimicaFor lab use onlyInquire
Cenmed EnterprisesInquireResearch Quantities
ParchemInquireInquire

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate can be approached in a two-step process, starting from the commercially available 6-bromo-4-methoxy-1H-indazole. The following protocol is a well-established and reliable method for the Boc protection of the indazole nitrogen.

Step 1: Synthesis of 6-bromo-4-methoxy-1H-indazole

While commercially available, understanding the synthesis of the precursor is valuable. A common route involves the diazotization of a substituted aniline followed by cyclization.[4]

Step 2: Boc Protection of 6-bromo-4-methoxy-1H-indazole

This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the indazole nitrogen, which is crucial for directing subsequent reactions and enhancing solubility in organic solvents.

Reaction Scheme:

Boc_Protection Indazole 6-bromo-4-methoxy-1H-indazole r1 + Indazole->r1 BocAnhydride Di-tert-butyl dicarbonate (Boc)2O BocAnhydride->r1 Base Base (e.g., DMAP, TEA) Base->r1 Solvent Solvent (e.g., THF, DCM) Solvent->r1 Product Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate r1->Product Stir at rt

Caption: Boc protection of 6-bromo-4-methoxy-1H-indazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
6-bromo-4-methoxy-1H-indazole227.06≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)218.25≥98%Commercially Available
4-(Dimethylamino)pyridine (DMAP)122.17≥99%Commercially Available
Tetrahydrofuran (THF), anhydrous72.11≥99.9%Commercially Available
Ethyl acetate (EtOAc)88.11ACS gradeCommercially Available
Saturated aq. NaHCO₃ solution--Lab prepared
Brine--Lab prepared
Anhydrous MgSO₄120.37≥99.5%Commercially Available

Experimental Procedure:

  • To a solution of 6-bromo-4-methoxy-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Rationale and Insights:

  • The use of DMAP as a catalyst is crucial for accelerating the acylation of the indazole nitrogen.

  • Anhydrous conditions are recommended to prevent the hydrolysis of di-tert-butyl dicarbonate.

  • The workup with saturated sodium bicarbonate is to quench any unreacted di-tert-butyl dicarbonate and remove acidic byproducts.

Key Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate lies in its role as a versatile intermediate for the synthesis of substituted indazoles, which are prominent scaffolds in the development of protein kinase inhibitors.[2][5] The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3]

Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis Start Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Substituted Indazole Intermediate Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Modification Further Functionalization Deprotection->Final_Modification Kinase_Inhibitor Target Kinase Inhibitor Final_Modification->Kinase_Inhibitor

Caption: General workflow for the synthesis of kinase inhibitors.

This strategic functionalization allows for the introduction of various aryl, heteroaryl, or amino groups at the 6-position, which can be designed to interact with specific residues in the ATP-binding pocket of target kinases. The subsequent deprotection of the Boc group allows for further modifications at the N1 position of the indazole ring, providing another avenue for optimizing the pharmacological properties of the final compound.

Characterization and Quality Control

The identity and purity of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate are typically confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methoxy group protons, and a singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the indazole core, the methoxy carbon, and the carbons of the tert-butoxycarbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate and the aromatic C-H and C=C stretching vibrations.

Researchers should always request and review the Certificate of Analysis (CoA) from the supplier to ensure the material meets the required specifications for their application.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. [Link]

  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Link]

  • tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate | CAS 1169789-29-0. American Elements. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • WO 2009/144554 A1.
  • WO2009106980A2 - Indazole derivatives.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Building Block

The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid structure and capacity for crucial hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, potent anti-cancer properties as kinase inhibitors.[2][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS 1169789-29-0).[6] This strategically functionalized building block offers a versatile platform for the synthesis of complex bioactive molecules. The bromine atom at the C6-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties. The methoxy group at the C4-position can influence the electronic properties and metabolic stability of the final compounds, while the tert-butoxycarbonyl (Boc) protecting group at the N1-position allows for controlled reactivity and can be readily removed under acidic conditions.

This guide will detail key synthetic transformations, providing step-by-step protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, followed by Boc-deprotection. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Strategies: A Workflow for Diversification

The primary utility of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate lies in its sequential functionalization. A typical workflow involves a palladium-catalyzed cross-coupling reaction at the C6-position, followed by the removal of the Boc protecting group to allow for further modification at the N1-position or to yield the final N-H indazole.

G A Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate B Palladium-Catalyzed Cross-Coupling A->B Suzuki, Buchwald-Hartwig, Sonogashira, etc. C Tert-butyl 6-substituted-4-methoxy- 1H-indazole-1-carboxylate B->C D Boc Deprotection C->D Acidic Conditions E 6-substituted-4-methoxy- 1H-indazole D->E F Further N1-Functionalization (e.g., Alkylation, Arylation) E->F G cluster_0 Suzuki-Miyaura Coupling Workflow A Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C D Tert-butyl 6-(aryl/heteroaryl)-4-methoxy- 1H-indazole-1-carboxylate C->D E Work-up and Purification D->E F Characterized Product E->F

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of Tert-butyl 4-methoxy-6-(pyridin-2-yl)-1H-indazole-1-carboxylate

This protocol describes a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

  • 2-Pyridylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv.), 2-pyridylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Expert Insights: The choice of palladium catalyst and ligand is crucial for a successful reaction. For heteroaryl couplings, ligands such as dppf are often effective. The base is necessary to facilitate the transmetalation step. A mixed solvent system of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust and effective for a wide range of substrates.
Ligand dppf, SPhos, XPhosElectron-rich and bulky ligands promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-Indazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the indazole core with a wide variety of primary and secondary amines. [7][8]This is particularly useful in the synthesis of kinase inhibitors where an amino linkage is often a key structural motif for interacting with the hinge region of the kinase.

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.

Detailed Protocol: Synthesis of Tert-butyl 4-methoxy-6-(phenylamino)-1H-indazole-1-carboxylate

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.).

  • Add sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv.) and anhydrous toluene.

  • Add aniline (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights: The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to deprotonate the amine without competing in the coupling reaction. Bulky, electron-rich phosphine ligands such as XPhos are often required to facilitate both the oxidative addition and reductive elimination steps, especially with less reactive aryl bromides. The reaction must be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Pd(0).
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote the key steps of the catalytic cycle.
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.
Temperature 90-120 °CHigher temperatures are often needed to drive the reaction to completion.
Sonogashira Coupling: Synthesis of 6-Alkynyl-Indazoles

The Sonogashira coupling enables the formation of a C-C bond between the C6-position of the indazole and a terminal alkyne. [1][9]The resulting alkynyl indazoles are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.

Reaction Principle: This reaction is co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Detailed Protocol: Synthesis of Tert-butyl 4-methoxy-6-((trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate

This protocol outlines a standard Sonogashira coupling procedure.

Materials:

  • Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine (2.0 equiv.).

  • Add ethynyltrimethylsilane (1.5 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 40-60 °C if the reaction is sluggish. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights: The use of a copper(I) co-catalyst is characteristic of the Sonogashira reaction and is crucial for the activation of the alkyne. Triethylamine acts as both the base and often as the solvent. The reaction is typically run under mild conditions, often at room temperature.

Part 2: Deprotection of the Indazole Nitrogen

The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free N-H indazole. This is typically achieved under acidic conditions.

Boc Deprotection Protocol

Reaction Principle: The tert-butoxycarbonyl group is labile to acid. Protonation of the carbonyl oxygen is followed by the loss of isobutylene and carbon dioxide to liberate the free amine.

G cluster_0 Boc Deprotection Workflow A Tert-butyl 6-substituted-4-methoxy- 1H-indazole-1-carboxylate B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) A->B C 6-substituted-4-methoxy- 1H-indazole B->C D Aqueous Work-up and Purification C->D E Final Bioactive Molecule D->E

Caption: Workflow for the Boc deprotection of the indazole nitrogen.

Detailed Protocol:

Materials:

  • Tert-butyl 6-substituted-4-methoxy-1H-indazole-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected indazole (1.0 equiv.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Expert Insights: TFA in DCM is a common and effective reagent for Boc deprotection. Alternatively, a solution of HCl in dioxane or methanol can be used. The reaction is typically clean and high-yielding. A basic work-up is necessary to neutralize the excess acid and liberate the free base of the indazole.

Application Example: Synthesis of a B-Raf Kinase Inhibitor Analog

The 4-methoxy-1H-indazol-6-yl scaffold is a key component of potent B-Raf kinase inhibitors. The following is a plausible synthetic route to a key intermediate for such inhibitors, starting from Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Target Intermediate: 4-Methoxy-6-(pyrimidin-2-yl)-1H-indazole

G A Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate C Stille Coupling (Pd(PPh3)4, LiCl, Toluene) A->C B 2-(Tributylstannyl)pyrimidine B->C D Tert-butyl 4-methoxy-6-(pyrimidin-2-yl)- 1H-indazole-1-carboxylate C->D E Boc Deprotection (TFA, DCM) D->E F 4-Methoxy-6-(pyrimidin-2-yl)- 1H-indazole E->F

Caption: Plausible synthetic route to a B-Raf kinase inhibitor intermediate.

This example illustrates the power of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate as a starting material for accessing complex, biologically relevant scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel bioactive molecules based on the versatile indazole core.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link] [1][5]2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate | CAS 1169789-29-0. American Elements. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Royal Society of Chemistry. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. pubs.acs.org. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. ResearchGate. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

Sources

Suzuki coupling reactions with Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of Suzuki-Miyaura cross-coupling for the functionalization of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry.

Introduction: The Strategic Value of Indazole Scaffolds

Indazoles represent a class of bicyclic nitrogen-containing heterocycles that are of immense interest to the pharmaceutical and agrochemical industries.[1][2] As bioisosteres of indoles, they are integral components of numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The ability to selectively functionalize the indazole core is therefore a critical task in modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds.[6][7] Its value is derived from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[8][9]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate . We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss key optimization strategies to empower researchers in their synthetic endeavors.

Substrate Analysis: Understanding the Reactant

The successful application of any synthetic methodology begins with a thorough understanding of the substrate. Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate possesses several key features that influence its reactivity in Suzuki coupling:

  • The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position is a critical design element. Unprotected N-H indazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition and poor reaction outcomes.[3][10] The bulky, electron-withdrawing Boc group prevents this coordination, ensuring the catalytic cycle proceeds efficiently. It also enhances solubility in common organic solvents. However, it's important to note that under harsh thermal conditions or prolonged microwave heating, concomitant deprotection of the Boc group can occur.[11]

  • The C6-Bromo Substituent: The bromine atom at the C6 position serves as the electrophilic partner in the coupling reaction. The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl.[8] Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for a wide range of coupling partners.

  • The C4-Methoxy Group: The methoxy substituent is an electron-donating group (EDG). Its presence can slightly modulate the electronic properties of the indazole ring system, but it is generally well-tolerated in Suzuki couplings and does not significantly impede the reaction.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][12][13] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L_n-Br (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation di_pd_complex Ar-Pd(II)L_n-R (Diorganopalladium) transmetalation->di_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Indazole-R reductive_elimination->product ar_br Indazole-Br ar_br->oxidative_addition boronic R-B(OH)₂ + Base boronic->transmetalation

Caption: A simplified representation of the key steps in the Suzuki coupling mechanism.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate with a generic arylboronic acid.

Materials and Reagents
  • tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2–5 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)[2]

  • Anhydrous solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2][14]

  • Inert gas (Argon or Nitrogen)

  • Deionized water

  • Ethyl acetate (for workup)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Methodology

Workflow Figure 2: Experimental Workflow for Suzuki Coupling start 1. Reagent Preparation setup 2. Reaction Setup (Under Inert Atmosphere) start->setup degas 3. Solvent Degassing (Sparging or Freeze-Pump-Thaw) setup->degas reaction 4. Heating & Stirring (e.g., 80-100 °C, 4-16 h) degas->reaction monitoring 5. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purify 7. Purification (Flash Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: A visual guide to the major stages of the experimental procedure.

  • Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and spotting on a TLC plate. The disappearance of the starting bromo-indazole is a key indicator of progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

While the above protocol is robust, optimization may be required for challenging substrates or to improve yields.[15]

ParameterCommon Choices & RationaleTroubleshooting Tips
Palladium Catalyst Pd(PPh₃)₄: A classic, but can be air-sensitive.[6] Pd(dppf)Cl₂: Robust, air-stable, and excellent for many heteroaryl couplings.[5] Buchwald Precatalysts (e.g., XPhos Pd G3): Highly active, allowing for lower catalyst loadings and milder conditions.[3]Low conversion? Try a more active catalyst system like a Buchwald precatalyst. Decomposition? A less reactive catalyst or lower temperature may be needed.
Base K₂CO₃: A common, inexpensive choice.[2] Cs₂CO₃: More soluble and often provides better results with less reactive substrates.[16] K₃PO₄: A strong base often used with sterically hindered or electron-deficient boronic acids.[3]Incomplete reaction? Switch to a stronger or more soluble base like Cs₂CO₃. Substrate decomposition? A milder base like NaHCO₃ might be necessary.
Solvent Dioxane/H₂O: Excellent for dissolving both organic and inorganic reagents.[2] DME/H₂O: A good alternative to dioxane.[5] Toluene/H₂O or THF/H₂O: Other common solvent systems.[17]Poor solubility? Adjust the solvent ratio or try a different solvent system. Side reactions? The choice of solvent can influence reaction pathways.
Temperature 80–110 °C: Typical range for thermal heating.[2] Microwave Irradiation: Can significantly reduce reaction times from hours to minutes.[11][12][16]Slow reaction? Increase the temperature. Note the risk of Boc-deprotection at very high temperatures.[11]

A common side reaction is protodeboronation , where the boronic acid is replaced by a hydrogen atom. This can be minimized by using thoroughly degassed solvents, a sufficiently strong base, and avoiding unnecessarily long reaction times.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. By understanding the roles of the protecting group, catalyst, base, and solvent, researchers can reliably and efficiently synthesize diverse libraries of novel indazole derivatives. The protocols and insights provided herein serve as a comprehensive starting point for scientists and professionals in drug development to accelerate their research programs.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Benchchem.
  • Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • El Kazzouli, S., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Chembian, S., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health (NIH).
  • Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Al-dujaili, J. H., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Ghaffari, T., & Ghorbani-Choghamarani, A. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
  • Bakherad, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
  • Singh, A. K., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts (IJCRT).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Zaib, S., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH).
  • CymitQuimica. tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate. CymitQuimica.
  • Garcilazo, A. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH).
  • Imramovský, A., et al. Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. National Institutes of Health (NIH).
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are privileged structures found in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these motifs, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. The indazole scaffold is a significant pharmacophore, and functionalization at the 6-position is a common strategy in the development of novel drug candidates.[3][4][5]

Reaction Overview: Mechanism and Key Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, association of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for a successful transformation and is highly substrate-dependent. For electron-rich and sterically hindered substrates like our target molecule, the selection of a suitable bulky and electron-rich phosphine ligand is paramount to promote both the oxidative addition and the reductive elimination steps, while minimizing side reactions.

Reaction Scheme:

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Br-Pd(II)L  | Ar Pd(0)L->Oxidative Addition Complex Ar-Br Amido Complex R2N-Pd(II)L  | Ar Oxidative Addition Complex->Amido Complex R2NH, Base Amido Complex->Pd(0)L Reductive Elimination Product (Ar-NR2) Product (Ar-NR2) Amido Complex->Product (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

This protocol provides a robust starting point for the amination of the title compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )RoleSupplier Recommendation
tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate(Not available)342.19Aryl bromide (Substrate)Synthesized in-house
Amine (Primary or Secondary)VariesVariesNucleophileSigma-Aldrich, >98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium Pre-catalystStrem Chemicals
RuPhos787618-22-8472.63LigandSigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-596.10BaseSigma-Aldrich, >98%
Anhydrous Toluene108-88-392.14SolventAcros Organics, DriSolv
Ethyl acetate141-78-688.11Extraction SolventFisher Scientific
Brine (saturated NaCl solution)N/AN/AAqueous WashPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying AgentVWR Chemicals
Celite®61790-53-2N/AFiltration AidSigma-Aldrich
Step-by-Step Procedure

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv), sodium tert-butoxide (1.4 equiv), and RuPhos (0.02 equiv).

  • In a separate vial, weigh out Pd₂(dba)₃ (0.01 equiv).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the Pd₂(dba)₃ to the Schlenk flask under a positive pressure of inert gas.

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl bromide) via syringe.

  • Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.

  • Place the Schlenk flask in a preheated oil bath at 100-110 °C.

Reaction Monitoring:

  • Stir the reaction mixture vigorously at the set temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Experimental Workflow Diagram:

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add solids to Schlenk flask B Evacuate and backfill with inert gas A->B C Add solvent and amine B->C D Heat to 100-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool and dilute with EtOAc E->F G Filter through Celite® F->G H Aqueous wash G->H I Dry and concentrate H->I J Column chromatography I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh Pd₂(dba)₃ and ensure anhydrous and anaerobic conditions. Consider using a pre-formed palladium catalyst.[6]
Poorly soluble baseEnsure vigorous stirring. Consider using a more soluble base like LHMDS or K₃PO₄.
Unsuitable ligandScreen other bulky phosphine ligands such as XPhos, BrettPhos, or SPhos.
De-bromination of starting material β-hydride elimination from the amido complex or hydrodehalogenationUse a more sterically hindered ligand. Lowering the reaction temperature might help.
Formation of side products Reaction with the indazole N-H (if Boc group is cleaved) or other functional groupsEnsure the Boc protecting group is stable under the reaction conditions. If not, consider a more robust protecting group. A milder base may be necessary.
Difficult purification Residual palladium catalyst or ligand oxideThe filtration through Celite® is crucial. A charcoal treatment of the crude product solution can also be effective.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They are also irritants.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. It can cause severe burns upon contact.

  • Toluene: Toluene is a flammable and toxic solvent. Use in a fume hood and avoid breathing vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Buchwald-Hartwig amination of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a highly effective method for the synthesis of valuable 6-aminoindazole derivatives. Careful selection of the catalyst system, particularly a bulky and electron-rich phosphine ligand such as RuPhos, in combination with a strong base and anhydrous, anaerobic conditions, is key to achieving high yields and purity. The protocol provided herein serves as a comprehensive guide for researchers in drug discovery and development, enabling the efficient synthesis of key intermediates for novel therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]

  • Fors, B. P., et al. (2008). A highly active catalyst for the cross-coupling of amides and aryl chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 2020, 10(73), 44969-44980. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 2010, 12(20), 4438-4441. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021, 26(3), 556. [Link]

Sources

Protocol for functionalization of the indazole core of Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. Its value lies in its versatile structure, which allows for multi-vector functionalization to fine-tune pharmacological properties. This document provides a comprehensive guide to the synthetic manipulation of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS No. 1169789-29-0), a key intermediate for building diverse molecular libraries. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions at the C-6 position and subsequent N-1 deprotection, explaining the chemical principles behind each step. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Introduction: The Strategic Value of the Indazole Core

Indazoles, bioisosteres of indoles, are prevalent in molecules demonstrating a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties. The strategic functionalization of the indazole ring is therefore a critical task in drug discovery. The subject of this guide, tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, is pre-functionalized for selective, high-yield transformations.

  • The 6-Bromo Group : This is the primary reactive handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions. Its reactivity is well-established for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The 4-Methoxy Group : This electron-donating group modulates the electronic properties of the aromatic system, influencing both reactivity and the physicochemical properties of the final compound.

  • The N-1 Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is essential. It protects the indazole N-H proton, preventing it from interfering with organometallic catalytic cycles, which is a common failure mode when coupling unprotected nitrogen-rich heterocycles.[1] Its facile removal post-coupling allows for subsequent N-functionalization or the generation of the free N-H moiety, which is often crucial for biological activity.

G cluster_molecule Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate indazole Indazole Core (Privileged Scaffold) bromo C-6 Bromo (Primary Reaction Site) indazole->bromo Functionalization methoxy C-4 Methoxy (Electronic Modifier) indazole->methoxy Modulates boc N-1 Boc Group (Essential Protecting Group) indazole->boc Protects G A Ar-Br (Indazole) C Ar-Pd(II)(Br)L2 (Oxidative Addition) A->C B Pd(0)L2 B->C E [Ar-Pd(II)(Ar')L2] (Transmetalation) C->E + Ar'-B(OH)2 - Br- Base D Ar'-B(OH)2 (Boronic Acid) D->E E->B Catalyst Regeneration F Ar-Ar' (Product) E->F Reductive Elimination G A Ar-Br (Indazole) C Ar-Pd(II)(Br)L (Oxidative Addition) A->C B Pd(0)L B->C E [Ar-Pd(II)(NR2)L] (Amine Coordination & Deprotonation) C->E + R2NH - HBr Base D R2NH (Amine) D->E E->B Catalyst Regeneration F Ar-NR2 (Product) E->F Reductive Elimination

Sources

Application Notes and Protocols: The Strategic Utility of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases make it an ideal template for the design of potent and selective therapeutic agents.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This technical guide focuses on a key building block, Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate , and its strategic application in the synthesis of next-generation kinase inhibitors, particularly those targeting the c-Met and VEGFR-2 signaling pathways. The presence of a bromine atom at the 6-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The 4-methoxy group can play a significant role in modulating the inhibitor's binding affinity and pharmacokinetic properties.[5][6][7] The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen allows for controlled synthetic transformations, although its lability under certain cross-coupling conditions presents both a challenge and an opportunity for streamlined syntheses.[8][9]

These application notes will provide a comprehensive overview of the synthetic utility of this key intermediate, detailed experimental protocols for its derivatization, and an in-depth discussion of the biological context of the resulting kinase inhibitors.

The Target: c-Met and VEGFR-2 Signaling in Oncology

Many aggressive tumors co-opt multiple signaling pathways to drive their growth, survival, and metastasis. The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are two such critical players. Their signaling pathways are often intertwined, promoting angiogenesis (the formation of new blood vessels) and tumor cell invasion.[10][11] Dual inhibition of both c-Met and VEGFR-2 has emerged as a powerful therapeutic strategy to simultaneously block these key oncogenic processes.[12] Kinase inhibitors like Cabozantinib, which target both c-Met and VEGFR-2, have demonstrated significant clinical efficacy in various cancers. The indazole scaffold is a key component of many such dual inhibitors.

Below is a simplified representation of the c-Met and VEGFR-2 signaling cascades, highlighting their roles in cancer progression.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR VEGFR2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Invasion Invasion & Metastasis PI3K_AKT_mTOR->Invasion Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Invasion RAS_RAF_MEK_ERK->Angiogenesis

Caption: c-Met and VEGFR-2 signaling pathways in cancer.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[13] It is the cornerstone of the synthetic strategy for elaborating the Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate core. This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organohalide.[14][15]

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R R'-B(OR)₂ + Base Ar-Pd(II)L2-R->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Coupled_Product Ar-R' Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate with a representative arylboronic acid. The conditions are adapted from literature procedures for similar N-Boc protected bromoindazoles.[8][16] It is important to note that under these conditions, concomitant deprotection of the Boc group may occur.[8][9]

Materials:

  • Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • To the solid mixture, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the bromoindazole).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidTert-butyl 4-methoxy-6-phenyl-1H-indazole-1-carboxylate85-95
24-Fluorophenylboronic acidTert-butyl 6-(4-fluorophenyl)-4-methoxy-1H-indazole-1-carboxylate80-90
33-Pyridinylboronic acidTert-butyl 4-methoxy-6-(pyridin-3-yl)-1H-indazole-1-carboxylate75-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Deprotection of the Boc Group

If the Suzuki-Miyaura coupling reaction does not result in the cleavage of the Boc group, or if the N-H indazole is the desired final product for subsequent functionalization, a separate deprotection step is necessary. Acidic conditions are typically employed for the removal of the Boc group.[17]

Materials:

  • Boc-protected indazole derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)

  • Dichloromethane (DCM) or 1,4-Dioxane as solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether

  • Standard laboratory glassware

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected indazole derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the deprotected indazole.

Procedure using HCl in Dioxane:

  • Dissolve the Boc-protected indazole derivative in 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture and triturate the residue with diethyl ether to induce precipitation.

  • The free base can be obtained by neutralizing the hydrochloride salt with a mild base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

Causality and Experimental Choices

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, showing good tolerance for a wide range of functional groups.[16] Other palladium catalysts with bulky phosphine ligands can also be effective.[18]

  • Base Selection: An inorganic base such as potassium carbonate is crucial for the transmetalation step of the catalytic cycle.[19] The choice of a milder base can be important if base-sensitive functional groups are present.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[20]

  • Boc Group Lability: The N-Boc group on indazoles can be labile under the basic and/or thermal conditions of the Suzuki-Miyaura reaction.[8] This can be advantageous, leading to a one-pot coupling and deprotection. However, if retention of the Boc group is desired, milder reaction conditions (e.g., lower temperature, weaker base) may be necessary.

  • Role of the 4-Methoxy Group: The electron-donating nature of the methoxy group can increase the electron density of the indazole ring system.[21] This may slightly decrease the reactivity of the C-Br bond towards oxidative addition but is generally well-tolerated in Suzuki-Miyaura reactions. In the final inhibitor, the methoxy group can form important hydrogen bonds or van der Waals interactions within the kinase active site, enhancing potency and selectivity.[5][6][7]

Conclusion and Future Perspectives

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a strategically designed and highly valuable building block for the synthesis of advanced kinase inhibitors. Its facile derivatization via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The resulting 4-methoxy-6-aryl-1H-indazole scaffold is a key pharmacophore for targeting oncogenic kinases such as c-Met and VEGFR-2. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to effectively utilize this versatile intermediate in the development of novel and more effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Further exploration of alternative cross-coupling methodologies and the synthesis of a broader range of derivatives will undoubtedly lead to the discovery of new kinase inhibitors with improved pharmacological profiles.

References

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Salovich, J. M., et al. (2010).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Choudhary, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Batra, S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemRxiv. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ResearchGate. (n.d.). Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors.
  • Wodarczyk, A., et al. (2021). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Molecular Modeling.
  • Semantic Scholar. (2021).
  • Zhao, L., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • BenchChem. (2025). The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Longdom Publishing. (2023).
  • ResearchGate. (n.d.).
  • Frontiers in Cell and Developmental Biology. (2021).
  • Montalbetti, C. A. G. N., & Falque, V. (2005). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • ResearchGate. (n.d.). Structural formulae of dual VEGFR2/c-Met inhibitors.
  • Zhang, Y., et al. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Oncology.
  • Slaninova, V., et al. (2023). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules.
  • National Institutes of Health. (2021).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.

Sources

The Strategic Application of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the indazole moiety has emerged as a "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active molecules.[1][2][3] Indazole-containing derivatives exhibit a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2][4][5] Several successful FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its significance in targeting critical cancer pathways.[1][2][3][6]

This application note delves into the strategic utility of a key building block, Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate , in the discovery and development of next-generation anticancer agents. We will explore its chemical attributes, its role as a versatile intermediate, and provide detailed protocols for its application in the synthesis and evaluation of novel anticancer compounds.

Chemical Profile and Strategic Advantages of the Intermediate

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS 1169789-29-0) is a strategically functionalized indazole derivative.[7] Its structure is primed for diversification through modern synthetic methodologies. The key features that make this compound a valuable starting material include:

  • The Tert-butoxycarbonyl (Boc) Protecting Group: This group on the N1 position of the indazole ring serves a dual purpose. It deactivates the pyrazole ring towards unwanted side reactions and can be readily removed under acidic conditions, allowing for subsequent functionalization at this position.

  • The Bromine Atom at the C6 Position: This halogen provides a handle for a variety of cross-coupling reactions, most notably Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the pharmacological activity and selectivity of the final compound.

  • The Methoxy Group at the C4 Position: The electron-donating methoxy group can influence the electronic properties of the indazole ring system, potentially impacting target binding and pharmacokinetic properties.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, we will outline the synthesis of a hypothetical anticancer agent targeting a generic protein kinase. Protein kinases are a major class of drug targets in oncology due to their frequent dysregulation in cancer.[6]

Synthetic Workflow Diagram

G A Tert-butyl 6-bromo-4-methoxy -1H-indazole-1-carboxylate B Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) A->B Step 1 C Boc-Protected Intermediate B->C D Boc Deprotection (TFA or HCl) C->D Step 2 E 6-Aryl-4-methoxy-1H-indazole D->E F Alkylation or Arylation (R-X, Base) E->F Step 3 G Final Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Protocol: Synthesis of a 6-Aryl-4-methoxy-1H-indazole Derivative

This protocol describes a three-step synthesis to generate a kinase inhibitor candidate.

Step 1: Suzuki Coupling

  • To a solution of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base such as cesium carbonate (2.0 eq).[8]

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the Boc-protected 6-aryl-4-methoxy-1H-indazole intermediate.

Step 2: Boc Deprotection

  • The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane (DCM).

  • An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the reaction is stirred at room temperature for 1-4 hours.

  • The solvent and excess acid are removed under reduced pressure to yield the deprotected 6-aryl-4-methoxy-1H-indazole.

Step 3: N-Functionalization

  • The deprotected indazole from Step 2 is dissolved in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • A suitable base (e.g., potassium carbonate or sodium hydride) is added, followed by the addition of an alkylating or arylating agent (R-X, where X is a leaving group like Br, I, or OTf).

  • The reaction is stirred at room temperature or heated as necessary until completion.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

In Vitro Evaluation of Anticancer Activity

Once a library of compounds has been synthesized, their anticancer potential must be evaluated through a series of in vitro assays.[9][10]

Experimental Workflow for In Vitro Evaluation

G A Synthesized Indazole Derivatives B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Values B->C D Lead Compound Selection C->D E Target Engagement Assay (e.g., NanoBRET, CETSA) D->E G Downstream Signaling Pathway Analysis (e.g., Western Blot) D->G F Confirm Target Binding and Affinity E->F H Mechanism of Action Elucidation G->H

Caption: Workflow for in vitro anticancer evaluation.

Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a compound to a specific protein target.[12][13]

  • Cell Transfection: Co-transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.

  • Cell Plating and Compound Treatment: Plate the transfected cells in a 96-well plate and treat with the test compounds at various concentrations.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the test compound to the kinase-NanoLuc® fusion protein will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the compound's affinity and occupancy for the target kinase in a live-cell environment.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the in vitro assays will be used to establish a structure-activity relationship (SAR).[2][5] This involves correlating the structural modifications of the synthesized compounds with their biological activity.

Table 1: Hypothetical SAR Data

CompoundR1 (at C6)R2 (at N1)Cancer Cell Line X IC50 (µM)Kinase Y Target Engagement (IC50, µM)
1 PhenylMethyl5.22.1
2 4-FluorophenylMethyl2.81.0
3 3-PyridylMethyl1.50.5
4 3-PyridylEthyl3.11.2
5 3-PyridylCyclopropyl0.90.3

From this hypothetical data, a medicinal chemist could deduce that a 3-pyridyl group at the C6 position and a small alkyl group, particularly a cyclopropyl group, at the N1 position are favorable for both cellular potency and target engagement. This information guides the next round of synthesis to further optimize the lead compound.

Conclusion

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a highly valuable and versatile building block in anticancer drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse libraries of indazole derivatives. By employing a systematic approach of synthesis, in vitro screening, and SAR analysis, researchers can leverage this key intermediate to develop novel and potent anticancer agents with well-defined mechanisms of action. The protocols and workflows outlined in this application note provide a robust framework for the successful application of this compound in oncology research.

References

  • Recent Advances in the Development of Indazole‐based Anticancer Agents. (URL: [Link])

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. (URL: [Link])

  • Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed. (URL: [Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Kinase Target Engagement Assay Panel Screening Service. Creative Biolabs. (URL: [Link])

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. (URL: [Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. (URL: [Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. (URL: [Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (URL: [Link])

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. (URL: [Link])

  • (PDF) Two step synthesis of indazole derivatives and their anti-cancer evaluation. ResearchGate. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. (URL: [Link])

  • tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. American Elements. (URL: [Link])

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. (URL: [Link])

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. (URL: [Link])

Sources

Application Note: Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate as a Versatile Fragment for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to engage in a wide range of interactions with biological targets, leading to applications in oncology, inflammation, and neuroscience.[3][4] Within the paradigm of Fragment-Based Drug Discovery (FBDD), the strategic design of fragments containing the indazole core allows for the rapid exploration of chemical space around a validated pharmacophore.[5][6]

This application note details the use of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate , a meticulously designed fragment for the efficient synthesis of compound libraries. Each component of this molecule is engineered for maximal synthetic utility:

  • The Indazole Core: A proven, biologically relevant scaffold.

  • C6-Bromo Group: A versatile synthetic handle, perfectly positioned for diversification via palladium-catalyzed cross-coupling reactions.[7]

  • C4-Methoxy Group: Modulates the electronic properties of the ring system and provides a potential hydrogen bond acceptor for target engagement.

  • N1-Boc Group: Protects the indazole N-H during synthesis, which enhances solubility in organic solvents and prevents unwanted side reactions. This group can be readily removed in a final step to expose the N-H, a critical feature for hydrogen bonding in many protein-ligand interactions.[8]

By leveraging this advanced building block, researchers can rapidly generate focused libraries of novel indazole derivatives, accelerating the hit-to-lead optimization process.

Compound Profile & Handling

All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

PropertyValue
CAS Number 1169789-29-0[9]
Molecular Formula C₁₃H₁₅BrN₂O₃[9]
Molecular Weight 327.18 g/mol
Appearance Off-white to light yellow solid
Storage Store in a cool, dry place, sealed in a dry environment (2-8°C recommended).
Key Synthetic Handles C6-Bromo (for cross-coupling), N1-Boc (for deprotection)

Core Application: A Streamlined Workflow for Library Synthesis

The primary application of this fragment is to serve as a common core for the generation of a diverse library of analogues. The workflow involves parallel synthesis where the single point of variation is the coupling partner introduced at the C6 position. This strategy minimizes synthetic steps and maximizes structural diversity around the indazole nucleus.

FBDD_Workflow cluster_synthesis Synthesis Stage cluster_downstream Screening & Optimization Fragment tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate Suzuki Suzuki-Miyaura Coupling Fragment->Suzuki Boronic Acids/Esters Buchwald Buchwald-Hartwig Amination Fragment->Buchwald Primary/Secondary Amines Library Diversified Indazole Library (Boc-Protected) Suzuki->Library Buchwald->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening Deprotection (optional) SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: FBDD workflow using the title fragment.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds.[10][11] It enables the introduction of a vast array of aryl and heteroaryl substituents at the C6 position of the indazole core, making it an indispensable tool for library synthesis. The use of Pd(dppf)Cl₂ is often advantageous for bromoindazole substrates, leading to high yields and clean conversions.[12]

Suzuki_Reaction General Scheme: Suzuki-Miyaura Coupling struct1 Indazole Fragment (R¹-Br) plus1 + struct2 Boronic Acid/Ester (R²-B(OR)₂) arrow Pd(dppf)Cl₂, Base Dioxane/H₂O, Heat struct3 Coupled Product (R¹-R²)

Caption: Generalized Suzuki-Miyaura reaction scheme.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling with an arylboronic acid. Conditions may require optimization for specific substrates.

  • Reagent Preparation:

    • To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).[13]

ReagentExample Amount (0.2 mmol scale)Moles (mmol)Equivalents
tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate65.4 mg0.201.0
Arylboronic Acid0.24 - 0.30 mmol0.24 - 0.301.2 - 1.5
K₂CO₃55.3 mg0.402.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)3.3 mg0.0040.02 (2 mol%)
1,4-Dioxane1.6 mL--
Water0.4 mL--
  • Reaction Setup:

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02–0.05 equiv.).

    • Seal the vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[14]

  • Reaction Execution:

    • Heat the reaction mixture to 80–100 °C with vigorous stirring for 2–12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

To access a different vector of chemical diversity, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, producing aryl amine derivatives.[15][16] This reaction is critical for generating compounds that can act as hydrogen bond donors or participate in different electrostatic interactions compared to the C-C coupled products.

Buchwald_Reaction General Scheme: Buchwald-Hartwig Amination struct1 Indazole Fragment (R¹-Br) plus1 + struct2 Amine (R²R³NH) arrow Pd Catalyst, Ligand Base, Toluene, Heat struct3 Coupled Product (R¹-NR²R³)

Caption: Generalized Buchwald-Hartwig reaction scheme.

Detailed Experimental Protocol

This protocol provides a general starting point. The choice of ligand and base is crucial and often substrate-dependent.[17]

  • Reagent Preparation:

    • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XantPhos or a suitable biarylphosphine), and the strong base (e.g., sodium tert-butoxide, NaOtBu). Caution: NaOtBu is highly hygroscopic and should be handled in a glovebox if possible.

ReagentExample Amount (0.2 mmol scale)Moles (mmol)Equivalents
tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate65.4 mg0.201.0
Amine (Primary or Secondary)0.24 mmol0.241.2
Sodium tert-butoxide (NaOtBu)27 mg0.281.4
Pd(OAc)₂0.9 mg0.0040.02 (2 mol%)
XantPhos4.6 mg0.0080.04 (4 mol%)
Anhydrous Toluene2.0 mL--
  • Reaction Setup:

    • Add tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv.) to the tube.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Finally, add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 90–110 °C with vigorous stirring for 4–24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents.Use fresh, degassed solvents. For Buchwald-Hartwig, use a glovebox for base addition. Try a different ligand/catalyst system or a stronger base.
Starting Material Degradation Reaction temperature too high; Incompatible functional groups.Lower the reaction temperature and increase the time. Ensure the coupling partner is stable to the basic conditions.
Formation of Debrominated Byproduct Proto-dehalogenation side reaction.For Suzuki, ensure boronic acid is of high quality. For Buchwald-Hartwig, a different ligand or lower temperature may minimize this pathway.

Conclusion

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a high-value, strategically designed fragment for modern medicinal chemistry. Its inherent features facilitate the rapid and efficient construction of diverse compound libraries via robust palladium-catalyzed cross-coupling reactions. By providing reliable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, this guide empowers researchers to fully exploit this building block, accelerating the discovery of novel, indazole-based therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12930-12941. [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: an overview. Bioorganic & Medicinal Chemistry, 23(13), 3369-3386. [Link]

  • Sharma, R., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(3), 821-838.
  • Al-dujaili, L. J., et al. (2022). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led De Novo Design. Molecules, 27(19), 6296. [Link]

  • Pinga, M., et al. (2025). Indazoles Chemistry and Biological Activities. IGI Global.
  • El-Moussaoui, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7553. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • de Vlieger, J. S., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17721-17743. [Link]

  • RSC Publishing. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from Organic Chemistry Data. [Link]

  • American Elements. (n.d.). tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. Retrieved from American Elements website. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

Sources

Gram-Scale Synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate: An Application Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust, two-step experimental procedure for the gram-scale synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. The protocol begins with the synthesis of the precursor, 6-bromo-4-methoxy-1H-indazole, through a scalable diazotization and intramolecular cyclization of 4-bromo-2-methoxy-6-methylaniline. The subsequent step involves the selective N-protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under mild, base-catalyzed conditions. This guide is designed for researchers, medicinal chemists, and process development scientists, providing not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and visual workflow diagrams to ensure successful and safe execution.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. Specifically, substituted indazoles are integral to a range of therapeutics, including potent kinase inhibitors for oncology, such as Axitinib and Pazopanib. The title compound, Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, serves as a versatile intermediate. The bromo-substituent provides a synthetic handle for cross-coupling reactions, while the methoxy group modulates electronic properties, and the Boc-protecting group allows for selective manipulation of the indazole core in multi-step syntheses.

This guide presents a reliable and scalable pathway to this important intermediate, breaking down the process into two distinct, high-yielding stages.

Overall Synthetic Strategy

The synthesis is executed in two primary stages:

  • Indazole Ring Formation: Construction of the 6-bromo-4-methoxy-1H-indazole core via a diazotization-cyclization cascade of the corresponding aniline precursor.

  • N-Boc Protection: Selective protection of the N1-position of the indazole ring to yield the final product, facilitating its use in subsequent synthetic transformations.

Part 1: Synthesis of 6-bromo-4-methoxy-1H-indazole (Precursor)

This procedure is adapted from a well-established, scalable method for producing substituted indazoles from 2-methylanilines.[1] The core transformation involves the in situ generation of a diazonium salt from the aniline, which then undergoes an intramolecular cyclization to form the indazole ring.

Reaction Mechanism: The reaction is initiated by the acetylation of the aniline starting material. The resulting acetanilide is then treated with an organic nitrite (isoamyl nitrite) under thermal conditions. This generates a diazonium species which is poised for intramolecular electrophilic attack on the adjacent methyl group's activated C-H bond, leading to cyclization and subsequent aromatization to form the stable indazole ring system.

Materials and Reagents (Part 1)
  • 4-bromo-2-methoxy-6-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform (CHCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Heptane

  • Water (Deionized)

Experimental Protocol (Part 1)
  • Acetylation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-2-methoxy-6-methylaniline (115 g, 0.5 mol) in chloroform (800 mL). Cool the solution to 10-15°C using an ice bath. Add acetic anhydride (56 mL, 0.6 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 40°C. Stir the mixture for 1 hour at room temperature after the addition is complete.

  • Diazotization and Cyclization: To the reaction mixture from the previous step, add potassium acetate (73 g, 0.75 mol) followed by isoamyl nitrite (100 mL, 0.75 mol).[1] Heat the mixture to reflux (approx. 65-68°C) and maintain for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the mixture to room temperature (20-25°C). Remove the volatile components (chloroform, excess reagents) under reduced pressure using a rotary evaporator. To the resulting residue, add water (250 mL) and perform an azeotropic distillation to remove any remaining volatile organics. Add concentrated hydrochloric acid (500 mL) to the residue and heat the mixture to 55-60°C for 4-6 hours to effect hydrolysis of the intermediate N-acetyl indazole.

  • Isolation and Purification: Cool the acidic mixture to 20°C in an ice bath. Carefully adjust the pH to approximately 11 by the slow, portion-wise addition of a 50% aqueous solution of sodium hydroxide, ensuring the temperature is maintained below 30°C. The product will precipitate as a solid. Filter the resulting slurry, wash the filter cake thoroughly with water (3 x 200 mL), and then with cold heptane (2 x 100 mL). Dry the solid under vacuum at 50°C to a constant weight to yield 6-bromo-4-methoxy-1H-indazole as a solid.

Part 2: Synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

This step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation that enhances the solubility of the indazole in organic solvents and prevents unwanted side reactions at the N-H position in subsequent steps.

Causality of Reagent Choice:

  • Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for Boc protection. It is highly reactive towards nucleophiles like the indazole nitrogen but its byproducts (t-butanol and CO₂) are volatile and easily removed.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst. It reacts with Boc anhydride to form a highly reactive intermediate, which is then attacked by the indazole nitrogen. This catalytic approach significantly accelerates the reaction compared to using a non-nucleophilic base alone.

  • Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is relatively inert, dissolves the starting materials, and has a low boiling point, which facilitates easy removal during work-up.

Materials and Reagents (Part 2)
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Equiv.
6-bromo-4-methoxy-1H-indazole227.0650.0220.21.0
Di-tert-butyl dicarbonate (Boc₂O)218.2552.8241.91.1
4-(Dimethylamino)pyridine (DMAP)122.172.722.10.1
Dichloromethane (DCM)-500 mL--
1 M Hydrochloric Acid (HCl)-200 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-200 mL--
Brine (Saturated NaCl solution)-200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Hexanes-As needed--
Experimental Protocol (Part 2)
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add 6-bromo-4-methoxy-1H-indazole (50.0 g, 220.2 mmol). Add dichloromethane (500 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To the solution, add 4-(Dimethylamino)pyridine (2.7 g, 22.1 mmol, 0.1 equiv.) followed by di-tert-butyl dicarbonate (52.8 g, 241.9 mmol, 1.1 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25°C). The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), observing the consumption of the starting material.

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a 2 L separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 200 mL), saturated aqueous NaHCO₃ (1 x 200 mL), and brine (1 x 200 mL). The acidic wash removes the DMAP catalyst, while the basic wash removes any unreacted acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes. Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the pure fractions and remove the solvent under reduced pressure to yield Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate as a white to off-white solid.

Experimental Workflow Visualization

SynthesisWorkflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: N-Boc Protection A 1. Dissolve 4-bromo-2-methoxy-6-methylaniline in CHCl3 B 2. Acetylate with Acetic Anhydride (Temp < 40°C) A->B C 3. Add K-Acetate & Isoamyl Nitrite B->C D 4. Reflux for 20 hours C->D E 5. Evaporate Volatiles D->E F 6. Hydrolyze with conc. HCl E->F G 7. Basify with NaOH to pH 11 F->G H 8. Filter, Wash & Dry Product: 6-bromo-4-methoxy-1H-indazole G->H I 9. Dissolve Indazole Precursor in Dichloromethane (DCM) H->I Use Product as Starting Material J 10. Add DMAP (cat.) & Boc Anhydride I->J K 11. Stir at Room Temp (2-4h) J->K L 12. Aqueous Work-up: HCl, NaHCO3, Brine K->L M 13. Dry (MgSO4) & Concentrate L->M N 14. Purify (Recrystallization/Chromatography) M->N O 15. Isolate Final Product N->O

Caption: Overall workflow for the two-part synthesis.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid and an irritant. Avoid contact with skin and eyes. Keep away from sources of ignition.[2][3] It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[2]

  • 4-(Dimethylamino)pyridine (DMAP): Highly toxic if swallowed, inhaled, or in contact with skin.[4][5] Causes serious eye damage.[3] Handle with extreme care, using gloves and eye protection. Avoid creating dust. In case of contact, wash the affected area immediately and seek medical attention.[4]

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen and can cause skin and eye irritation.[6] Inhalation of vapors may cause drowsiness or dizziness.[6] Always handle in a fume hood.[1][7]

  • Concentrated Acids and Bases (HCl, NaOH): Highly corrosive. Handle with extreme care, using appropriate PPE to prevent contact with skin and eyes. Add reagents slowly, especially during neutralization, as the process can be exothermic.

References

  • Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. LabManager. [Link]

  • Safety Data Sheet: 4-(Dimethylamino)pyridine. Carl Roth. [Link]

  • Dichloromethane (Methylene Chloride) Hazards & Safety Information. VelocityEHS. [Link]

  • Safety Data Sheet: Dichloromethane. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Dichloromethane. Carl Roth. [Link]

Sources

HPLC purification method for Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate and Its Derivatives

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The inherent challenges in purifying such substituted heterocyclic compounds—often arising from closely related impurities and isomers—necessitate a robust and optimized High-Performance Liquid Chromatography (HPLC) method. This application note details a systematic approach to developing a preparative reversed-phase HPLC method, from initial analytical scouting to a fully scalable purification protocol. We will explore the scientific rationale behind the selection of stationary phase, mobile phase composition, and gradient parameters, providing researchers and drug development professionals with a validated system for obtaining high-purity material.[3][4]

Introduction: The Purification Challenge

Indazole derivatives are a critical class of N-heterocyclic molecules widely used as building blocks in the synthesis of pharmaceuticals, particularly in oncology and anti-inflammatory research.[2][5] The target molecule, Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, features a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group on the core indazole scaffold.[6][7] This combination of functional groups results in a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC.

Purification is a critical step following synthesis to remove unreacted starting materials, by-products (e.g., isomers from incomplete regioselectivity), and other process-related impurities.[3] Preparative HPLC is the technique of choice when high purity (>98%) is required, as it offers superior resolution compared to other methods like column chromatography.[8] This guide provides a detailed workflow for achieving this goal efficiently and reproducibly.

Scientific Principles & Method Development Strategy

A successful HPLC method is built on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[9] Our strategy is grounded in a logical, step-wise optimization process.

Analyte Characterization and Its Chromatographic Implications

The structure of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate dictates its behavior on a reversed-phase column:

  • Indazole Core: The aromatic, heterocyclic ring system provides strong UV absorbance, making UV-Vis detection highly effective.

  • Tert-butyl Carboxylate (Boc) Group: This large, non-polar group significantly increases the hydrophobicity of the molecule, leading to strong retention on a C18 stationary phase.

  • Bromo and Methoxy Groups: These substituents modify the polarity and electronic properties of the molecule, influencing its selectivity and retention time relative to impurities.

Given these features, a reversed-phase approach is the logical choice, where the analyte will be retained on a non-polar stationary phase and eluted by increasing the concentration of an organic solvent in a polar mobile phase.[10]

Stationary Phase Selection: The C18 Workhorse

The choice of stationary phase is a cornerstone of method development.[9] For non-polar to moderately polar small molecules like our target compound, a C18 (octadecylsilane) column is the universal starting point. Its dense, non-polar alkyl chains provide the necessary hydrophobic interactions for effective retention and separation of the target molecule from more polar impurities. A high-quality, end-capped C18 column with a 5 µm or 10 µm particle size is recommended for preparative work to balance efficiency with loading capacity.

Mobile Phase Optimization

The mobile phase composition directly controls the retention and elution of the analyte.[10]

  • Solvents: A combination of ultrapure water (Mobile Phase A) and a polar organic solvent (Mobile Phase B) is used. Acetonitrile (ACN) is generally preferred over methanol for aromatic and heterocyclic compounds as it often provides sharper peaks and lower viscosity.

  • pH and Modifiers: The indazole ring contains nitrogen atoms that can be basic.[11] To ensure reproducible retention times and symmetrical peak shapes, it is critical to maintain a consistent ionization state of the analyte and any impurities. This is achieved by adding a modifier to the mobile phase. A low concentration (0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) is used to acidify the mobile phase (pH ~2-3). This ensures that the nitrogen atoms are consistently protonated, preventing peak tailing and shifting retention times.[9]

Gradient Elution Strategy

For complex samples containing compounds with a wide range of polarities, a gradient elution is superior to an isocratic one. The percentage of the organic mobile phase (B) is gradually increased over time. This allows for the elution of more polar impurities early in the run while ensuring that the strongly retained target compound elutes in a reasonable time with good peak shape.

An initial "scouting" gradient (e.g., 5% to 95% ACN over 20 minutes) is used on an analytical scale to determine the approximate elution conditions. This information is then used to design a shallower, more focused gradient for the preparative scale, maximizing resolution around the target peak.

Detailed Preparative HPLC Protocol

This protocol is designed for the purification of multigram quantities of the target compound. The principles can be scaled down for smaller amounts.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a binary gradient pump, a UV-Vis detector, an autosampler or manual injector, and a fraction collector.[1]

  • Column: C18 silica column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade water.

  • Modifier: HPLC-grade Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Sample Solvent: A mixture of solvents that completely dissolves the crude material, typically Dimethyl Sulfoxide (DMSO) or a combination of mobile phase components.

  • Filters: 0.45 µm syringe filters for sample preparation.

Optimized Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 21.2 mm, 10 µmStandard for preparative purification of non-polar small molecules.
Mobile Phase A 0.1% TFA in WaterAcid modifier ensures consistent ionization and good peak shape.[9]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides good selectivity for aromatic compounds.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column to maintain efficiency.
Detection UV at 230 nmIndazole core exhibits strong absorbance at this wavelength.
Column Temp. Ambient (~25 °C)Sufficient for most separations; can be elevated to reduce viscosity.
Injection Vol. 1-5 mL (dependent on concentration)Maximize loading without compromising resolution.
Gradient 40% to 70% B over 25 minOptimized shallow gradient focused on the elution window of the target.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A (1 mL TFA in 999 mL Water) and 1 L of Mobile Phase B (1 mL TFA in 999 mL Acetonitrile). Degas both solvents thoroughly.

  • Sample Preparation:

    • Dissolve the crude Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate in a minimal amount of DMSO or a strong solvent.

    • Dilute the sample with Mobile Phase A until the point of precipitation, then add a small amount of Mobile Phase B to re-dissolve. This ensures compatibility with the initial HPLC conditions. A typical final concentration for loading is 20-50 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration:

    • Install the preparative C18 column.

    • Purge the pump lines with the prepared mobile phases.

    • Equilibrate the column with the initial gradient conditions (40% B) at 20.0 mL/min for at least 15-20 minutes, or until a stable baseline is observed.

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Start the gradient method.

    • Monitor the chromatogram in real-time. The target compound is expected to be a major, well-retained peak.

  • Fraction Collection:

    • Program the fraction collector to collect fractions based on the UV signal threshold.

    • Begin collecting just before the main peak starts to elute and stop just after it returns to baseline to ensure the entire peak is captured. Collect in appropriately sized vessels.

  • Purity Analysis:

    • After the preparative run, analyze small aliquots from the collected fractions using a rapid analytical HPLC method to confirm the purity of each fraction.

    • Pool the fractions that meet the required purity specification (e.g., >98%).

  • Post-Purification Processing:

    • Combine the pure fractions in a large round-bottom flask.

    • Remove the acetonitrile and water using a rotary evaporator. The presence of water will require heating the bath (e.g., 40-50 °C) and applying a strong vacuum.

    • The final product can be further dried under high vacuum to remove residual solvents.

Expected Results

Using the protocol described above, Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate can be reliably purified from typical synthetic impurities.

ParameterExpected Value
Retention Time ~18 - 22 minutes (highly dependent on exact system)
Crude Sample Purity 75 - 90%
Final Purity (Pooled Fractions) >99%
Typical Recovery 80 - 95%

The primary impurities, such as starting materials or de-Boc'd indazole, are typically more polar and will elute earlier in the gradient. Isomeric by-products may elute very close to the main peak, which is why a shallow, optimized gradient is crucial for achieving high-resolution separation.[12]

Workflow Visualization

The following diagram illustrates the complete purification workflow, from crude starting material to the final, high-purity compound.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Process cluster_post 3. Analysis & Processing crude_sample Crude Synthesized Product dissolve Dissolve in minimal DMSO & Dilute with Mobile Phase crude_sample->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject equilibrate Equilibrate Prep Column (40% ACN + 0.1% TFA) equilibrate->inject run_gradient Run Preparative Gradient (40-70% ACN over 25 min) inject->run_gradient collect Fraction Collection (UV-Triggered) run_gradient->collect analyze Analytical HPLC of Fractions collect->analyze pool Pool Pure Fractions (>98% Purity) analyze->pool evaporate Solvent Evaporation (Rotovap) pool->evaporate pure_compound Pure Compound evaporate->pure_compound

Caption: Workflow for Preparative HPLC Purification.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust and scalable solution for the purification of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate and its structurally related derivatives. By systematically optimizing the stationary phase, mobile phase, and gradient conditions, researchers can consistently achieve high purity (>99%), which is essential for subsequent stages of drug discovery and development.[4] The provided step-by-step protocol serves as a validated starting point that can be adapted to specific laboratory instrumentation and impurity profiles.

References

  • Gilson. Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • ACS Publications. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • Pharmaceutical Technology. Flash and Prep HPLC Solutions.
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Evotec.
  • Practical aspects of preparative HPLC in pharmaceutical development and production. (2025).
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • American Elements.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Royal Society of Chemistry. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS 1169789-29-0)[1]. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. As a crucial building block in medicinal chemistry, achieving a high-yielding and reproducible synthesis is paramount. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you diagnose and resolve common experimental issues.

Synthetic Pathway and Troubleshooting Overview

The synthesis of the target molecule is typically achieved via a two-step process starting from 4-methoxy-1H-indazole. The core challenges usually reside in controlling the regioselectivity of the bromination step and ensuring the efficiency and selectivity of the N-Boc protection.

G cluster_0 Synthetic Workflow A Start: 4-Methoxy-1H-indazole B Step 1: Regioselective Bromination A->B NBS or Br2 C Intermediate: 6-Bromo-4-methoxy-1H-indazole B->C D Step 2: N-Boc Protection C->D (Boc)2O, Base E Final Product: Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate D->E

Caption: General synthetic route for the target compound.

Below is a troubleshooting workflow to help you quickly identify and navigate to the relevant section of this guide based on the issues you are observing in your experiment.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Potential Cause & Solution start Observed Problem: Low Overall Yield diagnosis_1 Impure final product Mixture of isomers observed in NMR/LC-MS start->diagnosis_1 diagnosis_2 Low conversion in Step 1 High recovery of 4-methoxy-1H-indazole start->diagnosis_2 diagnosis_3 Low conversion in Step 2 High recovery of 6-bromo-4-methoxy-1H-indazole start->diagnosis_3 diagnosis_4 Product loss during workup Oily product or poor crystallization start->diagnosis_4 solution_1 Poor Regioselectivity in Bromination (See FAQ 1) diagnosis_1->solution_1 Cause solution_2 Suboptimal Bromination Conditions (See FAQ 1) diagnosis_2->solution_2 Cause solution_3 Inefficient N-Boc Protection (See FAQ 2) diagnosis_3->solution_3 Cause solution_4 solution_4 diagnosis_4->solution_4 Cause

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My bromination of 4-methoxy-1H-indazole results in a mixture of isomers and a low yield of the desired 6-bromo product. How can I improve regioselectivity?

Answer: This is the most critical step for determining the overall yield and purity. The indazole ring is susceptible to electrophilic substitution at multiple positions, and the C4-methoxy group further activates the benzene ring. Poor regioselectivity arises from competing bromination at other positions (e.g., C3, C5, C7).

The Chemistry Behind the Challenge: The methoxy group is an ortho-, para-director. With the C4 position occupied, it strongly activates the C5 position for electrophilic attack. The pyrazole portion of the indazole ring also directs electrophilic substitution, typically to the C3 position. Achieving high selectivity for the C6 position requires carefully chosen reagents and conditions that can overcome these inherent electronic preferences. Using a solvent like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides and promote clean, regioselective halogenation without the need for a catalyst[2].

Troubleshooting & Optimization:

ParameterSuboptimal ConditionRecommended OptimizationRationale
Brominating Agent Excess liquid Bromine (Br₂)N-Bromosuccinimide (NBS), 1.05-1.1 eq.NBS is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, which often enhances selectivity compared to the high reactivity of liquid bromine.
Solvent Dichloromethane (DCM) or ChloroformAcetonitrile (ACN) or Hexafluoroisopropanol (HFIP)ACN is a polar aprotic solvent that can moderate reactivity. HFIP has been shown to enable highly regioselective halogenations of various heterocycles under mild conditions[2].
Temperature Room Temperature or Reflux0 °C to Room TemperatureLowering the reaction temperature decreases the reaction rate, giving the desired kinetic product a better chance to form over thermodynamic side products.
Catalyst None (or acid catalyst)Avoid strong acid catalystsAcid catalysts can protonate the indazole ring, altering its electronic properties unpredictably and potentially leading to Boc-group cleavage in later steps.

Optimized Protocol for Regioselective Bromination:

  • Dissolve 4-methoxy-1H-indazole (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromo-4-methoxy-1H-indazole. This product is often carried forward without further purification.

FAQ 2: The N-Boc protection step is sluggish, or I am forming the undesired N-2 Boc isomer. How can I ensure selective and complete N-1 protection?

Answer: Incomplete reaction or the formation of the N-2 isomer are common issues during the protection of the indazole nitrogen. Indazoles exist as tautomers (1H and 2H), and while the 1H-tautomer is generally more stable, reaction conditions can influence the site of alkylation/acylation[3].

The Chemistry Behind the Challenge: The nitrogen at the N-1 position is generally more sterically accessible and leads to the thermodynamically favored product. However, kinetic deprotonation or specific solvent effects can lead to the formation of the N-2 protected isomer. The choice of base is critical: a strong, non-nucleophilic base is required to fully deprotonate the indazole, creating the indazolide anion, which then reacts with Di-tert-butyl dicarbonate ((Boc)₂O).

Troubleshooting & Optimization:

ParameterSuboptimal ConditionRecommended OptimizationRationale
Base Triethylamine (Et₃N) or PyridineSodium hydride (NaH, 60% dispersion in oil) or DMAP (catalytic) with (Boc)₂OEt₃N is often not a strong enough base to fully deprotonate the indazole, leading to a slow or incomplete reaction. NaH is an irreversible base that ensures complete formation of the reactive anion. DMAP acts as a nucleophilic catalyst to activate the (Boc)₂O[4].
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or Dichloromethane (DCM)THF is ideal for reactions using NaH. For DMAP-catalyzed reactions, DCM is a suitable choice[4].
Temperature Room Temperature0 °C to Room TemperatureAdding reagents at 0 °C helps to control the initial exothermic reaction, especially with NaH, and can improve selectivity.

Optimized Protocol for N-1 Boc Protection:

  • To a solution of 6-bromo-4-methoxy-1H-indazole (1.0 eq.) in dichloromethane (DCM, 40 ml per 5 mmol of substrate), add 4-Dimethylaminopyridine (DMAP) (1.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) dissolved in a small amount of DCM.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure title compound.

FAQ 3: I am seeing evidence of Boc group cleavage during my reaction workup or purification. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is a widely used protecting group precisely because it is stable to many reaction conditions but can be easily removed with acid. Accidental deprotection can occur if the product is exposed to acidic conditions, even mild ones, during workup or chromatography.

The Chemistry Behind the Challenge: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by the elimination of isobutylene and carbon dioxide. This process is highly favorable and can be initiated by protic acids (e.g., HCl, TFA) or even on silica gel that is slightly acidic[5][6].

Preventative Measures:

  • Aqueous Workup: Ensure all aqueous solutions used for washing are neutral or slightly basic. Avoid acidic washes (e.g., 1M HCl). A wash with a saturated solution of sodium bicarbonate can be beneficial.

  • Chromatography: If you suspect your silica gel is acidic, you can use neutralized silica. Prepare this by flushing the packed column with your eluent system containing 0.5-1% triethylamine, then re-equilibrating with the starting eluent before loading your sample.

  • Solvent Choice: When concentrating the product, avoid co-evaporation with protic solvents like methanol or ethanol if trace acids are present.

FAQ 4: My final product is difficult to crystallize and appears as an oil, leading to low isolated yield. What purification strategies do you recommend?

Answer: The target molecule, being a moderately large and protected heterocyclic compound, may not crystallize easily, especially if minor impurities are present.

Purification Strategy:

  • Thorough Extraction: Ensure complete extraction from the aqueous layer during workup. Perform at least three extractions with a suitable organic solvent like ethyl acetate or DCM.

  • Column Chromatography: This is the most reliable method for obtaining high-purity material.

    • Adsorbent: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20-30%) is a good starting point. The optimal gradient should be determined by TLC analysis.

  • Crystallization/Precipitation:

    • After chromatography, concentrate the pure fractions to a thick oil or solid foam.

    • Attempt to induce crystallization by dissolving the residue in a minimum amount of a good solvent (e.g., DCM, ethyl acetate) and then adding a poor solvent (e.g., hexane, pentane) dropwise until turbidity persists.

    • Allow the solution to stand, possibly at a reduced temperature (4 °C), to promote crystal growth. Scratching the inside of the flask with a glass rod can also initiate crystallization.

By systematically addressing these common pitfalls in selectivity, reaction efficiency, and product handling, you can significantly improve the yield and reproducibility of your Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate synthesis.

References

  • Kumar, A., & Sharma, G. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available from: [Link]

  • Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Reddit. (2019). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • Sawant, A., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Available from: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Organic Syntheses. (n.d.). indazole. Available from: [Link]

  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • ACS Publications. (2012). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available from: [Link]

  • American Elements. (n.d.). tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. Available from: [Link]

  • Thieme. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. Available from: [Link]

  • Arkat USA. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available from: [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Available from: [Link]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

  • NIH National Library of Medicine. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available from: [Link]

  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Available from: [Link]

Sources

Optimization of coupling reaction conditions for Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of coupling reactions involving Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this specific substrate.

Our approach moves beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.

General Considerations for the Substrate

Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate is a versatile building block. The electron-donating methoxy group and the bromine atom at the 6-position make it a suitable candidate for various palladium-catalyzed cross-coupling reactions. However, the indazole core and the N-Boc protecting group introduce specific challenges that require careful consideration.

  • Indazole Core : As an N-heterocycle, the indazole moiety can potentially coordinate with the palladium catalyst, influencing its activity. The choice of ligand is crucial to maintain an efficient catalytic cycle.[1][2][3]

  • N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is essential for directing reactivity and improving solubility. However, it is acid-labile and can be sensitive to high temperatures or certain reaction conditions, leading to unintended deprotection.[4][5][6][7]

Below, we address the most common coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with specific troubleshooting guides for each.

Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the 6-bromoindazole with a boronic acid or ester.[8][9]

Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Palladium Precatalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ is often an excellent starting point for heteroaryl bromides, showing good stability and reliability.[10] Pd(PPh₃)₄ is a classic choice but can be more sensitive to air.
Ligand (Included in precatalyst)If using a ligand-free source like Pd₂(dba)₃, bulky, electron-rich phosphine ligands like SPhos or RuPhos can accelerate the oxidative addition step, which can be challenging for electron-rich substrates.[11]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)An aqueous solution of a mild inorganic base is typical. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[8][10][12]
Solvent 1,4-Dioxane/H₂O or DME/H₂O (e.g., 4:1 v/v)Aprotic polar solvents are standard. The water is necessary to dissolve the base and facilitate the transmetalation step.[8][11]
Temperature 80-100 °CThe reaction often requires heating to drive the catalytic cycle to completion.[8] Microwave irradiation can sometimes accelerate the reaction and improve yields.[4][12]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Suzuki Coupling: Troubleshooting & FAQs

Q1: My reaction is stalled or shows very low conversion. What should I check first?

A1: Low conversion is a common issue in cross-coupling reactions.[13] A systematic check is crucial:

  • Inert Atmosphere: Ensure your solvent and reaction vessel were rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.[13][14]

  • Reagent Quality: Verify the purity of your boronic acid. Boronic acids can dehydrate to form unreactive cyclic boroxines over time. If suspected, use a freshly opened bottle or consider using a more stable boronic ester (e.g., a pinacol ester).

  • Catalyst Activity: Your palladium precatalyst may be old or degraded. Use a fresh batch or a different precatalyst. For challenging substrates, more advanced catalysts like Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) might be necessary to facilitate the oxidative addition step.[11]

  • Base and Solvent: Ensure your base is fully dissolved. If using K₂CO₃, which has lower solubility, vigorous stirring and sufficient water are necessary. Switching to a more soluble base like Cs₂CO₃ can often resolve this.[10]

Q2: I'm observing a significant amount of a side product that appears to be the de-Boc protected starting material or product. Why is this happening and how can I stop it?

A2: This indicates that the Boc group is being cleaved under the reaction conditions.[4]

  • Cause: The Boc group is known to be labile under acidic conditions and can also be cleaved at high temperatures.[5][7][15] While the overall reaction medium is basic, localized acidity or prolonged heating can cause deprotection. Some reports note that concomitant deprotection of N-Boc indazoles can occur during cross-coupling.[4]

  • Solution:

    • Lower the Temperature: Try running the reaction at the lowest effective temperature (e.g., 80 °C instead of 100 °C).

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Use a Milder Base: If using a strong base, consider switching to a weaker one like K₂CO₃.

Q3: My main side product is 4-methoxy-1H-indazole (dehalogenation). What causes this?

A3: Dehalogenation (or hydrodehalogenation) is a known side reaction where the bromine atom is replaced by a hydrogen atom.

  • Cause: This can occur if the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to competing pathways. The intermediate Ar-Pd(II)-Br complex can react with trace water, base, or solvent to yield the dehalogenated product.

  • Solution:

    • Increase Boronic Acid Equivalents: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the transmetalation step.

    • Change Ligand: Bidentate ligands like dppf are generally good at suppressing this side reaction.[10] If using monodentate ligands, ensure an appropriate ligand-to-palladium ratio.

    • Use Anhydrous Solvents: While water is needed for the base, ensure the organic solvent (dioxane/DME) is anhydrous to minimize side reactions.

Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for coupling primary or secondary amines at the 6-position of the indazole core.[16] The choice of ligand and base is particularly critical for C-N bond formation.[17]

Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (e.g., XantPhos Pd G3) (1-2 mol%)Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand. Modern, well-defined precatalysts are often more efficient and air-stable.[18][19]
Ligand XantPhos, RuPhos, or BrettPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine or ferrocenyl ligands are essential. XantPhos is a good general ligand, while others like BrettPhos are specifically designed for coupling primary amines.[20]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2 equiv.)Strong, non-nucleophilic bases are required. NaOtBu is very common but incompatible with base-sensitive groups like esters.[17] K₃PO₄ or Cs₂CO₃ are milder alternatives.
Solvent Toluene, Dioxane, or CPMEAnhydrous, non-protic solvents are crucial.
Temperature 90-110 °CHeating is almost always required to achieve a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical for catalyst stability.[13]
Buchwald-Hartwig Amination: Troubleshooting & FAQs

Q1: My reaction is not working. I'm only recovering my starting materials. What's the most likely culprit?

A1: Failure to initiate is often related to the catalyst, ligand, or base.

  • Catalyst/Ligand Incompatibility: The N-H bond of the indazole or the coupling amine can interact with the palladium center. The ligand's job is to create a sterically hindered environment that favors the desired reductive elimination step over catalyst inhibition.[21] If using a general ligand like P(o-tolyl)₃, it may not be suitable.[16] Switch to a modern Buchwald-type ligand like RuPhos or XantPhos.[20]

  • Base Strength: Buchwald-Hartwig amination requires a base strong enough to deprotonate the amine (or the N-Pd complex) to facilitate reductive elimination.[17] If you are using a weak base like K₂CO₃, it is likely insufficient. NaOtBu is the standard, but ensure it is fresh as it can degrade upon exposure to air and moisture.

  • Amine Purity: The amine coupling partner must be pure. Impurities can act as catalyst poisons.

Q2: I'm trying to couple a primary amine, but the yield is very low and I see many side products.

A2: Primary amines can be challenging due to competitive N,N-diarylation or catalyst inhibition.

  • Cause: The product, a secondary amine, can sometimes react faster than the starting primary amine, leading to diarylation. The primary amine can also form stable complexes with the palladium center.

  • Solution:

    • Use a Specialized Ligand: Ligands like BrettPhos have been specifically designed to facilitate the coupling of primary amines and minimize side reactions.[20]

    • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to outcompete the product for the catalyst.

    • Lower Temperature: Running the reaction at a lower temperature may improve selectivity by slowing down the undesired secondary reaction.

Part 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples the 6-bromoindazole with a terminal alkyne, typically using a dual palladium and copper catalyst system.[22][23]

Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A classic, reliable catalyst for this transformation.[24][25]
Copper(I) Co-catalyst CuI (1-5 mol%)The copper co-catalyst is crucial for activating the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[22][23]
Ligand PPh₃ (often included in precatalyst)Triphenylphosphine is the standard ligand.
Base Et₃N, i-Pr₂NH, or DIPA (2-3 equiv.)An amine base is required, which also serves as the solvent in many cases. It neutralizes the HBr formed during the reaction.
Solvent THF or DMF (if the amine base is not used as solvent)Anhydrous, polar aprotic solvents are preferred.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions.[22]
Atmosphere Inert (Argon or Nitrogen)Required to prevent oxidative homo-coupling of the alkyne (Glaser coupling) and protect the catalyst.[23]
Sonogashira Coupling: Troubleshooting & FAQs

Q1: My main impurity is a dimer of my alkyne starting material. How do I prevent this?

A1: This side product results from the Glaser coupling, an oxidative homo-coupling of terminal alkynes.

  • Cause: This reaction is promoted by the copper(I) catalyst in the presence of oxygen.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvents and reaction headspace are completely free of oxygen. Use the freeze-pump-thaw method for best results.[14]

    • Minimize Copper Loading: Use the lowest effective amount of CuI (e.g., 1 mol%).

    • Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings.[24][26] These typically require a stronger organic base (e.g., DBU) or a different palladium/ligand system but completely eliminate the Glaser coupling side reaction.

Q2: The reaction is very slow or does not go to completion.

A2: Sluggish Sonogashira reactions are often due to catalyst inhibition or low reactivity.

  • Cause: The reactivity of aryl bromides is significantly lower than aryl iodides in Sonogashira couplings.[22] Your 6-bromoindazole may require more forcing conditions.

  • Solution:

    • Increase Temperature: Gently heating the reaction to 50-60 °C can significantly increase the rate.

    • Use a More Active Catalyst System: N-Heterocyclic Carbene (NHC) palladium complexes have shown high activity in Sonogashira couplings and can be effective for less reactive aryl bromides.[25]

    • Change the Base/Solvent: Using a stronger, bulkier base like DIPA can sometimes accelerate the reaction.

Experimental Workflows & Visualization

A systematic approach is key to success. The following diagrams illustrate a general workflow for setting up and troubleshooting these reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis A 1. Add Solids (Substrate, Catalyst, Ligand, Base) to oven-dried flask B 2. Seal Flask & Purge (Evacuate and backfill with inert gas 3x) A->B C 3. Add Degassed Solvents & Liquid Reagents via Syringe B->C D 4. Heat to Target Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench Reaction (e.g., with water or NH4Cl) E->F G 7. Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G Start Problem: Low or No Yield CheckReagents Are reagents pure & anhydrous? (Aryl halide, coupling partner, solvent) Start->CheckReagents CheckSetup Was the reaction properly degassed? Was an inert atmosphere maintained? Start->CheckSetup CheckCatalyst Is the catalyst/ligand appropriate? Is the precatalyst active? Start->CheckCatalyst CheckConditions Is the base correct and soluble? Is the temperature optimal? Start->CheckConditions SideReaction Is a major side product observed? (e.g., dehalogenation, homo-coupling) Start->SideReaction OptimizeLigand Screen alternative ligands (e.g., bulkier, more electron-rich) CheckCatalyst->OptimizeLigand if no OptimizeBase Screen alternative bases (e.g., stronger, more soluble) CheckConditions->OptimizeBase if no OptimizeTemp Adjust temperature (Higher or lower) CheckConditions->OptimizeTemp if no SideReaction->OptimizeLigand SideReaction->OptimizeBase

Caption: Decision tree for troubleshooting failed coupling reactions.

References
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • O'Brien, C. J., et al. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • National Institutes of Health. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Trent University Graduate Thesis Collection. (2024). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Navarro, O., et al. (2006). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research.
  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Wikipedia. Buchwald–Hartwig amination.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
  • Fiveable. Palladium-catalyzed cross-coupling reactions.
  • Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Chegg.com. (2023). Solved 1. A common problem in palladium-catalyzed.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).
  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
  • The Journal of Organic Chemistry. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Arkat USA. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

Sources

Technical Support Center: Navigating the Synthesis and Workup of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of compound decomposition during reaction workup. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and purity of your target molecule.

Understanding the Challenge: The Fragility of the N-Boc Indazole System

The primary challenge in handling Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate lies in the lability of the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. While essential for directing reactivity and enabling subsequent synthetic transformations, the N-Boc group on heteroaromatic systems like indazole is susceptible to cleavage under both acidic and basic conditions commonly employed in aqueous workups.[1][2] This unintended deprotection is often the main pathway for what is observed as "decomposition" of the starting material.

The indazole ring itself is a stable aromatic system.[3] However, the conditions used to neutralize reactions or wash organic layers can be sufficiently acidic or basic to hydrolyze the carbamate linkage, leading to the formation of the unprotected 6-bromo-4-methoxy-1H-indazole and byproducts derived from the Boc group.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis after workup shows a loss of the tert-butyl peak and new aromatic signals. What is happening?

A1: This is a classic indicator of Boc group cleavage. The large singlet corresponding to the nine protons of the tert-butyl group is a hallmark of the protected compound. Its disappearance, coupled with shifts in the aromatic proton signals, strongly suggests that the Boc group has been removed, yielding the free indazole. This is likely due to exposure to acidic or basic conditions during your aqueous workup.

Q2: I used a saturated sodium bicarbonate solution to neutralize my reaction, but still saw significant decomposition. Isn't bicarbonate considered a mild base?

A2: While sodium bicarbonate is a weak base, a saturated aqueous solution can have a pH of around 8.3. For sensitive substrates like N-Boc indazoles, prolonged exposure even to this level of basicity can be sufficient to catalyze the hydrolysis of the Boc group.[2] The N-Boc group on electron-rich heterocyclic systems can be more labile than on simple amines.

Q3: Can I use a mild acid wash, like dilute HCl, to remove basic impurities?

A3: It is highly inadvisable. The N-Boc group is classically defined by its lability to acid.[1] Even dilute solutions of strong acids like HCl, or even weaker acids like acetic acid if left for extended periods, will efficiently cleave the Boc group, leading to the unprotected indazole.

Q4: Besides deprotection, are there other potential decomposition pathways for my molecule?

A4: While Boc cleavage is the most common issue, other side reactions are possible depending on the reagents present in your reaction mixture.

  • Nucleophilic Aromatic Substitution: The bromo substituent on the indazole ring could be susceptible to nucleophilic attack under harsh basic conditions or in the presence of potent nucleophiles, although this is generally less likely under standard workup conditions.

  • Ether Cleavage: The 4-methoxy group is generally stable, but extremely harsh acidic conditions (which would certainly cleave the Boc group first) could potentially lead to ether cleavage.

Troubleshooting Guide: Preventing Decomposition During Workup

This section provides a systematic approach to troubleshooting and preventing the degradation of your target compound.

Core Issue: Inappropriate pH During Aqueous Workup

The central cause of decomposition is often the pH of the aqueous solutions used for extraction and washing. The key is to maintain a pH as close to neutral as possible and to minimize the contact time between your organic phase and the aqueous layer.

Recommended General Workup Protocol

This protocol is adapted from a successful procedure for the workup of a similar N-Boc protected bromo-indazole derivative and is designed to be as mild as possible.[4]

Step-by-Step Methodology:

  • Reaction Quenching (if applicable): If your reaction requires quenching, do so cautiously. For reactions involving organometallics or hydrides, a slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution at 0 °C is a milder alternative to water or acidic solutions.

  • Dilution: Once the reaction is complete and quenched, dilute the mixture with a suitable water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Ensure you use a sufficient volume to fully dissolve your product.

  • Initial Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer with deionized water. Avoid vigorous shaking which can lead to emulsions; gentle inversions are usually sufficient.

  • Brine Wash: Perform a second wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of the water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for at least 15-30 minutes to ensure complete removal of water.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product can then be purified, typically by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane).[4]

Visual Workflow for Recommended Workup:

G cluster_reaction Reaction Completion cluster_workup Mild Aqueous Workup cluster_purification Purification Reaction Reaction Mixture in Flask Quench 1. Quench (Optional) (e.g., sat. NH4Cl) Reaction->Quench Dilute 2. Dilute (e.g., DCM or EtOAc) Quench->Dilute Wash_H2O 3. Wash with Water Dilute->Wash_H2O Wash_Brine 4. Wash with Brine Wash_H2O->Wash_Brine Dry 5. Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Filter_Concentrate 6. Filter & Concentrate Dry->Filter_Concentrate Purify 7. Column Chromatography Filter_Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Recommended workflow for the mild workup of Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate.

Advanced Troubleshooting Strategies

If the general protocol still results in decomposition, consider these advanced techniques that minimize or eliminate direct contact with aqueous phases.

Strategy 1: Solid-Phase Extraction (SPE) Workup

SPE can be an excellent alternative to liquid-liquid extraction for removing polar impurities without the need for aqueous washes.

Table 1: SPE Troubleshooting Guide

Issue EncounteredRecommended SPE SolutionCausality and Explanation
Polar byproducts or reagents Use a normal-phase SPE cartridge (e.g., silica or Florisil®).The polar impurities will be retained on the stationary phase, while your less polar product elutes with a non-polar solvent.
Non-polar byproducts Use a reverse-phase SPE cartridge (e.g., C18).Your product will be retained on the non-polar stationary phase, allowing non-polar impurities to be washed away with a polar solvent. The product is then eluted with a less polar solvent.

Strategy 2: Use of Phase Separator Tubes

For reactions that require a liquid-liquid extraction, phase separator tubes can significantly reduce the contact time and improve the efficiency of separating aqueous and organic layers, thereby minimizing the risk of hydrolysis. These devices use a hydrophobic membrane or a frit to allow the organic layer to pass through while retaining the aqueous layer.

Visual Logic for Workup Strategy Selection:

G Start Decomposition Observed During Workup? Check_pH Is the reaction mixture strongly acidic or basic? Start->Check_pH Yes Success Problem Solved Start->Success No Standard_Workup Implement Mild Aqueous Workup Protocol Advanced_Workup Still Decomposing? Standard_Workup->Advanced_Workup Check_pH->Standard_Workup No Neutralize_Carefully Careful Neutralization (e.g., solid NaHCO3 in small portions) Check_pH->Neutralize_Carefully Yes Neutralize_Carefully->Standard_Workup SPE Use Solid-Phase Extraction (SPE) Advanced_Workup->SPE Yes Phase_Separator Use Phase Separator Tubes Advanced_Workup->Phase_Separator Yes Advanced_Workup->Success No SPE->Success Phase_Separator->Success

Caption: Decision tree for selecting an appropriate workup strategy.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • Counceller, C. M., et al. (2014). A mild, metal-free method for synthesizing 1H-indazoles. Org. Lett., 16(11), 3056–3059.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Almeida, P., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(5), 3744-3769. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897–5910. [Link]

  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Cativiela, C., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(48), 6544-6547. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. Retrieved from [Link]

  • Google Patents. (2009). WO 2009/144554 A1.

Sources

Technical Support Center: Boc Deprotection of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthetic Chemist

Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, I understand that the removal of a tert-butyloxycarbonyl (Boc) protecting group, while often considered routine, can present significant challenges, particularly with sensitive heterocyclic systems like substituted indazoles. The electronic nature of the indazole ring and the potential for various substituents to influence reactivity demand a nuanced approach.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the chemical logic behind troubleshooting, empowering you to make informed decisions for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the "standard" conditions for Boc deprotection on an indazole?

The most common methods involve strong acids.[1][2] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is used.[3] These reactions are often rapid, occurring at room temperature within 30 minutes to a few hours.[3]

Q2: How do I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most straightforward method.[3] The deprotected indazole, being a free amine, will have a significantly different Rf value compared to the N-Boc protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it visualizes the newly formed amine with a distinct color, usually purple or blue.[4] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material and the appearance of the product mass.[3]

Q3: Does the Boc group deprotect from N1 or N2 of the indazole ring?

The Boc group is most commonly found on the N1 position, as this is often the thermodynamic product of the protection reaction. Standard acidic deprotection methods will readily cleave the Boc group from either the N1 or N2 position. However, some alternative methods may show selectivity. For instance, certain basic conditions have been shown to selectively deprotect an N-Boc group on an indazole while leaving an N-Boc on a different attached moiety (like a piperazine) intact.[5]

Q4: What is the mechanism of acid-catalyzed Boc deprotection?

The process is a classic acid-catalyzed carbamate hydrolysis. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This activation facilitates the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into carbon dioxide and the free indazole amine. The liberated amine is then protonated by the excess acid in the medium, yielding the final product as an amine salt (e.g., trifluoroacetate or hydrochloride).[6][7]

Acid-Catalyzed Boc Deprotection Mechanism Indazole_Boc Indazole-N-Boc Protonation Protonated Intermediate Indazole_Boc->Protonation + H⁺ Carbamic_Acid Indazole-N-Carbamic Acid Protonation->Carbamic_Acid - tBu⁺ tBu tert-butyl cation Protonation->tBu Final_Product Indazole-NH2⁺ Salt Carbamic_Acid->Final_Product - CO₂ + H⁺ CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to a successful outcome.

Problem 1: My reaction is sluggish or incomplete. My starting material remains after several hours.

This is a common issue, often stemming from insufficient reactivity of the system.

Initial Diagnosis:

  • Steric Hindrance: Are there bulky groups near the N-Boc moiety that impede the approach of the acid?

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can decrease the basicity of the carbamate oxygen, making it harder to protonate and thus slowing the reaction.

  • Acid Strength/Concentration: The chosen acid may be too weak or too dilute for your specific substrate.

Solutions Workflow:

Troubleshooting Incomplete Deprotection Start Reaction Incomplete (TLC/LCMS shows SM) IncreaseAcid Increase Acid Equivalents or Concentration Start->IncreaseAcid Extend_Time Extend Reaction Time (e.g., overnight) IncreaseAcid->Extend_Time If still incomplete Increase_Temp Increase Temperature (e.g., 40°C) Extend_Time->Increase_Temp If still incomplete Check_Stability Is substrate temperature sensitive? Increase_Temp->Check_Stability Success Reaction Complete Increase_Temp->Success If stable & complete Switch_Reagent Switch to Stronger Acid (e.g., Neat TFA) Check_Stability->Switch_Reagent Yes Check_Stability->Success No Switch_Reagent->Success

Caption: Decision workflow for incomplete Boc deprotection reactions.

Detailed Protocols:

  • Step 1: Increase Acid Stoichiometry. If your substrate contains other basic functional groups, they will consume the acid. Ensure you are using a significant excess (e.g., increase from 10% TFA/DCM to 25-50% TFA/DCM).[3]

  • Step 2: Elevate Temperature. Gently warming the reaction to 30-40°C can significantly increase the rate. However, proceed with caution and monitor by TLC for any signs of decomposition.

  • Step 3: Change the Acidic System. If the above steps fail, a stronger acid system is warranted. Switching from HCl/dioxane to neat TFA is a common strategy.[3][7]

Problem 2: My desired product is forming, but I see significant side products or decomposition.

The appearance of unexpected spots on TLC or masses in LC-MS indicates that your conditions are too harsh for the substrate.

Common Causes & Solutions:

  • Presence of Other Acid-Labile Groups: Functional groups like t-butyl esters, acetals, or trityl groups will also be cleaved by strong acids.[4]

  • Tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich aromatic rings on your substrate or other nucleophiles present.[6][8]

To address these issues, you must switch to a milder, more selective deprotection method.

Table 1: Comparison of Alternative Deprotection Methods for Sensitive Indazoles

MethodReagent & ConditionsProsConsBest For
Basic Catalytic NaOMe in dry MeOH, room temp.[5][9]Excellent selectivity for N-Boc on heterocycles over aliphatic N-Boc; avoids acid.May not be effective for all substrates; requires anhydrous conditions.Substrates with acid-labile groups (e.g., t-butyl esters).
Mild Acidic Oxalyl chloride (3 eq.) in MeOH, room temp.[10][11]Very mild; tolerates many functional groups, including some acid-sensitive esters.Reagent is moisture-sensitive and corrosive.Complex molecules where standard strong acids cause decomposition.
Thermal (Neutral) Refluxing in H₂O or 2,2,2-trifluoroethanol (TFE).[2][12][13]"Green" method, avoids harsh reagents.[2]Requires high temperatures which can cause other side reactions; may be slow.Robust molecules without temperature sensitivity.
Lewis Acid ZnBr₂ in DCM.[2]Can offer different selectivity compared to protic acids.Lewis acids can coordinate to other functional groups, leading to undesired reactions.Cases where protic acids fail or cause specific side reactions.

Protocol 1: Selective Basic Deprotection with Sodium Methoxide

This protocol is adapted from Yadav, et al., 2007.[5]

  • Dissolve the N-Boc substituted indazole in dry methanol (MeOH).

  • Add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 to 0.3 equivalents. This can be added as a solid or as a solution in MeOH.

  • Stir the reaction at ambient temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected indazole.

Problem 3: The reaction is complete, but I'm struggling with the work-up and purification.

Work-up issues are often related to the properties of the deprotected indazole salt.

Common Scenarios:

  • Product is a Sticky Salt: The trifluoroacetate or hydrochloride salt of your product may be a non-crystalline, sticky oil after evaporation.

    • Solution: Try precipitating the salt by adding a non-polar solvent like diethyl ether or hexanes to a concentrated solution of your product in a minimal amount of DCM or ethyl acetate.[3] Collect the resulting solid by filtration.

  • Product is Water-Soluble: The salt form of the amine can be highly polar and exhibit significant solubility in water, leading to low recovery during aqueous extraction.

    • Solution 1 (Basic Work-up): If your final product is stable to base, carefully neutralize the acidic reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8-9. This will convert the amine salt to the free base, which is typically much less water-soluble and can be extracted efficiently with an organic solvent like DCM or ethyl acetate.[3][14]

    • Solution 2 (Evaporation & Chromatography): For highly polar compounds, it may be best to evaporate the solvent and excess acid in vacuo and then purify the resulting crude salt directly via silica gel chromatography, often using a mobile phase containing a small percentage of triethylamine or ammonia in methanol to ensure the product elutes as the free base.

Protocol 2: Standard Acidic Work-up and Purification

  • Once the reaction is complete (as determined by TLC/LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess volatile acid (like TFA or HCl).

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Option A (Salt Isolation): Add diethyl ether dropwise until a precipitate forms. Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration, washing with cold diethyl ether.

  • Option B (Basic Wash): Transfer the solution to a separatory funnel and wash carefully with saturated aqueous NaHCO₃. Caution: CO₂ evolution will occur. Swirl gently and vent frequently until gas evolution ceases.

  • Separate the layers and extract the aqueous layer one or two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected free amine.

References

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Kumar, G. M. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. [Link]

  • Yadav, J. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Engle, M., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

  • Shinde, S., et al. (2016). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • D'Andrea, S. V., & Freeman, J. P. (2003). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 68(19), 7576–7578. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids for Boc Deprotection. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases for Boc Deprotection. [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of controlling regioselectivity in their synthetic endeavors. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize its different positions is paramount for the development of novel therapeutics.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guide: Common Issues in Regioselective Indazole Synthesis

This section addresses specific problems you might encounter in the laboratory, offering explanations grounded in mechanistic principles and providing actionable solutions.

Problem 1: Poor N-1/N-2 Regioselectivity in Indazole Alkylation

Scenario: You are performing an N-alkylation of a substituted indazole and obtaining a difficult-to-separate mixture of N-1 and N-2 alkylated regioisomers.

Root Cause Analysis: The regiochemical outcome of indazole alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by several factors.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6][7] However, kinetic factors can favor the formation of the N-2 product.

Causality-Driven Solutions:

  • Base and Solvent System: The choice of base and solvent is critical.

    • For N-1 Selectivity (Thermodynamic Control): Strong, non-coordinating bases in non-polar aprotic solvents tend to favor the thermodynamically more stable N-1 product. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N-1 alkylation.[1][2][8] This is because the sodium cation can coordinate with the N-2 nitrogen and a C-3 substituent with an electron-rich oxygen atom, sterically hindering the N-2 position and directing the alkylating agent to N-1.[9]

    • For N-2 Selectivity (Kinetic Control or Steric Hindrance): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can sometimes lead to mixtures or favor the N-2 isomer.[4] To enhance N-2 selectivity, consider employing Mitsunobu conditions (e.g., triphenylphosphine/DIAD) which often favor the N-2 product.[10] Additionally, specific catalytic systems, such as those mediated by gallium or aluminum, have been developed for the regioselective synthesis of 2H-indazoles.[11][12]

  • Steric Effects of Indazole Substituents:

    • Substituents at the C-7 position can sterically block the N-1 position, thereby directing alkylation to the N-2 position. For instance, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C-7 have shown excellent N-2 regioselectivity.[1][2][5][6]

    • Conversely, bulky substituents at the C-3 position can favor N-1 alkylation.[1][2][8]

  • Electronic Effects of Indazole Substituents: The electronic nature of substituents on the indazole ring also plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms and affect the stability of the resulting regioisomers.

Experimental Protocol for Enhanced N-1 Selectivity:

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF, add the substituted 1H-indazole (1.0 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Impact of Base/Solvent on N-1/N-2 Ratio

Indazole SubstituentAlkylating AgentBase/Solvent SystemN-1:N-2 RatioReference
3-COMen-pentyl bromideNaH / THF>99:1[1]
Unsubstitutedmethyl iodideK₂CO₃ / DMFMixture[10]
7-NO₂n-pentyl bromideNaH / THF4:96[1][5]
Problem 2: Low Regioselectivity in Fischer Indole Synthesis of Unsymmetrical Ketones

Scenario: You are using an unsymmetrical ketone in a Fischer indole synthesis and obtaining a mixture of two regioisomeric indoles.

Root Cause Analysis: The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[13] For an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to two possible regioisomeric indole products. The regioselectivity is determined by the direction of the[14][14]-sigmatropic rearrangement, which is influenced by the stability of the resulting enamine tautomer.[13][15]

Causality-Driven Solutions:

  • Acidity of the Medium: The strength of the acid catalyst can significantly impact the regioselectivity.

    • Strongly acidic conditions (e.g., aqueous sulfuric acid) tend to favor the formation of the less substituted ene-hydrazine, which can lead to the preferential formation of one regioisomer.[16]

    • Weaker acids (e.g., glacial acetic acid) may favor the more substituted, thermodynamically more stable enamine, resulting in the other regioisomer being the major product.[16]

  • Steric and Electronic Effects:

    • The steric bulk of the substituents on the ketone can direct the formation of the less sterically hindered ene-hydrazine.

    • Electron-withdrawing groups on the arylhydrazine can destabilize the transition state leading to one of the regioisomers, thus favoring the formation of the other.[15][17][18]

Troubleshooting Workflow:

fischer_indole_troubleshooting start Mixture of Regioisomers in Fischer Indole Synthesis acid_strength Vary Acid Catalyst Strength start->acid_strength sterics Analyze Steric Hindrance of Ketone Substituents start->sterics electronics Consider Electronic Effects of Hydrazine Substituents start->electronics strong_acid Use Strong Acid (e.g., H₂SO₄, PPA) acid_strength->strong_acid weak_acid Use Weaker Acid (e.g., Acetic Acid, ZnCl₂) acid_strength->weak_acid less_hindered Favors Less Substituted Ene-hydrazine sterics->less_hindered ewg Electron-Withdrawing Group May Direct Selectivity electronics->ewg outcome1 Altered Regioisomeric Ratio strong_acid->outcome1 weak_acid->outcome1 less_hindered->outcome1 ewg->outcome1

Caption: Troubleshooting workflow for poor regioselectivity in Fischer Indole Synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize a 2-substituted indazole?

A1: Several methods have been developed for the regioselective synthesis of 2H-indazoles.

  • The Davis-Beirut Reaction: This reaction is a robust method for constructing 2H-indazoles and their derivatives.[19][20][21] It involves the reaction of a nitro-substituted benzyl compound with an amine.[3] However, for N-aryl substituted 2H-indazoles, the reaction can be slow, leading to side reactions.[19][20]

  • Palladium-Catalyzed Synthesis: A direct and operationally simple palladium-catalyzed synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines has been reported.[14]

  • Copper-Catalyzed Three-Component Reaction: Copper(I) oxide nanoparticles can catalyze a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to yield 2H-indazoles.[14]

  • Rhodium-Catalyzed C-H Activation: Rhodium-catalyzed intramolecular C-H amination of N-aryl-N-Boc-hydrazones is a regioselective method for the synthesis of N2-substituted indazoles.[22]

Q2: What are the key factors for controlling regioselectivity in the direct C-H arylation of indazoles?

A2: The direct C-H arylation of indazoles can occur at various positions on the carbocyclic or heterocyclic ring. Controlling the regioselectivity often relies on:

  • Directing Groups: The introduction of a removable directing group can guide the arylation to a specific C-H bond. For instance, a pivaloyl group at the C3 position of indole has been used to direct arylation to the C4 and C5 positions.[23]

  • Catalyst and Ligand System: The choice of the palladium catalyst and the ligand is crucial. For the C-3 arylation of 1H-indazoles, a combination of Pd(OAc)₂ as the catalyst and 1,10-phenanthroline as the ligand has been shown to be effective.[24]

  • Reaction Conditions: Solvents and bases can also influence the regioselectivity of the C-H arylation.

Q3: Can I achieve regioselective halogenation of substituted indazoles?

A3: Yes, metal-free regioselective halogenation of 2H-indazoles has been successfully developed.[25][26] By employing N-halosuccinimides (NCS or NBS) as the halogen source, mono- and poly-halogenated products can be obtained in good to excellent yields by fine-tuning the reaction conditions.[25][26] For example, the reaction of 2-phenyl-2H-indazole with NBS can yield the 3-bromo product with high selectivity.[26]

Q4: How does the tautomerism of indazole affect its reactivity?

A4: Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[5][7][10] This tautomeric equilibrium is fundamental to understanding its reactivity, particularly in N-substitution reactions. Reactions that are under thermodynamic control will favor substitution at the N-1 position to yield the more stable product. Conversely, reactions under kinetic control may favor substitution at the N-2 position. The relative stability of the tautomers can be influenced by substituents and the solvent.

General Experimental Workflow for Indazole Synthesis

indazole_synthesis_workflow start Starting Materials (e.g., Substituted Hydrazine, Carbonyl Compound) reaction_setup Reaction Setup (Solvent, Catalyst, Temperature) start->reaction_setup cyclization Cyclization Reaction (e.g., Fischer, Davis-Beirut, Metal-Catalyzed) reaction_setup->cyclization workup Reaction Work-up (Quenching, Extraction) cyclization->workup purification Purification (Column Chromatography, Crystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Regioisomerically Pure Substituted Indazole analysis->product

Caption: A generalized workflow for the synthesis and purification of substituted indazoles.

References

  • BenchChem. (2025).
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • National Institutes of Health. (2023).
  • BenchChem. (n.d.).
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. BenchChem.
  • BenchChem. (2025).
  • National Institutes of Health. (2024).
  • ResearchGate. (2025). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
  • WuXi Biology. (n.d.).
  • Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar.
  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • PubMed. (2017).
  • Science Info. (2024).
  • ACS Publications. (n.d.).
  • Beilstein Journals. (2024).
  • ResearchGate. (2020). (PDF) Direct C-3-Arylations of 1H-Indazoles.
  • PubMed. (2017).
  • National Institutes of Health. (2020).
  • ResearchGate. (2025). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | Request PDF.
  • ACS Publications. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
  • ChemRxiv. (n.d.). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv.
  • Semantic Scholar. (n.d.).
  • Wikipedia. (n.d.). Davis–Beirut reaction. Wikipedia.
  • AMiner. (n.d.).
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Organic Syntheses. (n.d.). indazole. Organic Syntheses.

Sources

Technical Support Center: Production of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and purification of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS 1169789-29-0). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key building block in pharmaceutical synthesis. The indazole scaffold is a privileged structure in drug discovery, and ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental challenges, offering field-proven insights and validated protocols to help you manage and control impurities effectively.

Synthetic Overview

The production of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is typically achieved in a two-step process. First is the formation of the indazole core, followed by the regioselective N-protection with a tert-butyloxycarbonyl (Boc) group. Understanding the nuances of each step is fundamental to impurity control.

Synthesis_Workflow SM Starting Material (e.g., 2-Fluoro-3-methoxy-5-bromobenzonitrile) IND Step 1: Indazole Formation (6-bromo-4-methoxy-1H-indazole) SM->IND Hydrazine Hydrate, Solvent (e.g., EtOH) BOC Step 2: N-Boc Protection IND->BOC Boc₂O, Base (e.g., DMAP, TEA), Solvent (e.g., DCM) PUR Purification (Crystallization/Chromatography) BOC->PUR FP Final Product (>98% Purity) PUR->FP

Caption: General two-step synthetic workflow for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Indazole Core Synthesis (Step 1)
Question 1: My indazole formation reaction from 2-halobenzonitrile and hydrazine is sluggish or incomplete. What are the likely causes?

Answer: This cyclization reaction is sensitive to several factors. Incomplete conversion is often traced back to issues with reagents, temperature, or competing side reactions.

  • Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The efficiency of the initial SNAr step is highly dependent on the reactivity of the halide (F > Cl > Br) and the nucleophilicity of the hydrazine. The subsequent cyclization requires heat. Any moisture in the reaction can hydrolyze the nitrile group, and impure hydrazine can introduce side products. A common synthetic route involves reacting a substituted 2-fluorobenzonitrile with hydrazine hydrate.[2]

  • Troubleshooting Protocol:

    • Reagent Quality: Use freshly opened or properly stored hydrazine hydrate (98%+). Ensure the starting 2-halobenzonitrile is of high purity.

    • Temperature Control: The reaction typically requires heating (refluxing in ethanol or n-butanol) to drive the cyclization to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

    • Solvent Choice: Ensure your solvent is anhydrous if you suspect hydrolysis is an issue. Ethanol, n-butanol, or DMF are commonly used.

    • Work-up: Upon completion, the reaction mixture is typically cooled, and the product precipitates. This solid can be collected by filtration. Washing with cold ethanol or water can remove excess hydrazine and other polar impurities.

Part 2: N-Boc Protection (Step 2)
Question 2: My Boc-protection reaction is incomplete, even with excess Boc-anhydride. Why is this happening?

Answer: Incomplete N-Boc protection is a frequent issue, often stemming from insufficient base, poor solubility of the starting indazole, or deactivation of the Boc-anhydride (Boc₂O).

  • Causality: The reaction involves the nucleophilic attack of the indazole nitrogen onto the carbonyl carbon of Boc₂O. This process is facilitated by a base, which deprotonates the indazole N-H, increasing its nucleophilicity. Common non-nucleophilic bases include triethylamine (TEA), or catalytic 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction.[2] If the starting indazole is not fully dissolved or the base is not effective, the reaction rate will be significantly reduced.[3]

  • Troubleshooting Protocol:

    • Base Selection & Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of a suitable base like TEA. If the reaction is still slow, add a catalytic amount of DMAP (0.05-0.1 eq.).

    • Solvent & Solubility: The starting 6-bromo-4-methoxy-1H-indazole may have limited solubility. Use a solvent that fully dissolves it, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Gentle warming can sometimes improve solubility, but the reaction is typically run at room temperature.[3]

    • Reagent Addition: Cool the solution of the indazole and base to 0 °C before slowly adding the Boc₂O (dissolved in the reaction solvent). This helps to control any potential exotherm and minimize side reactions. After addition, allow the reaction to warm to room temperature and stir until completion.[2]

    • Monitoring: Check reaction completion by TLC or LC-MS. The product will be less polar (higher Rf) than the starting material. If the reaction has stalled, a small additional charge of base and Boc₂O can be added.

Boc_Troubleshooting start Start: Incomplete Boc Protection q1 Is starting indazole fully dissolved? start->q1 a1_yes Check Base q1->a1_yes Yes a1_no Action: Change to a better solvent (e.g., THF, DCM) or gently warm. q1->a1_no No q2 Is base strength and stoichiometry sufficient? (>1.1 eq. TEA) a1_yes->q2 a2_yes Check Reaction Time & Temperature q2->a2_yes Yes a2_no Action: Add more base. Consider adding cat. DMAP. q2->a2_no No q3 Has reaction been stirred long enough (e.g., >12h)? a2_yes->q3 a3_yes Problem Persists: Consider Boc₂O quality or presence of quenching impurities. q3->a3_yes Yes a3_no Action: Continue stirring and monitor by TLC/LC-MS. q3->a3_no No

Caption: Decision tree for troubleshooting incomplete N-Boc protection.

Question 3: I am observing two product spots on TLC/LCMS. Is this the N-2 isomer impurity? How can I control it?

Answer: Yes, the formation of the undesired N-2 protected isomer (tert-butyl 6-bromo-4-methoxy-2H-indazole-2-carboxylate) is the most significant challenge in this synthesis. Control of regioselectivity is paramount.

  • Causality & Regioselectivity: Indazole has two reactive nitrogen atoms. Protection can occur at either N-1 or N-2. Generally, N-2 protection is kinetically favored under mildly acidic or neutral conditions, while N-1 protection is the thermodynamically more stable product and is favored under basic conditions.[4][5] The use of a base like TEA or DMAP in an aprotic solvent strongly favors the formation of the desired N-1 isomer.

  • Controlling Regioselectivity:

    • Reaction Conditions: Strictly adhere to basic conditions. The combination of TEA/DMAP in DCM or THF at room temperature is standard for favoring the N-1 product.

    • Temperature: Running the reaction at lower temperatures (0 °C to RT) generally enhances selectivity for the thermodynamic product.

    • Purification: If the N-2 isomer does form, it can often be separated from the desired N-1 product by silica gel column chromatography, as the two isomers typically have different polarities. The N-1 isomer is usually less polar.

Isomers cluster_0 6-bromo-4-methoxy-1H-indazole cluster_1 N-1 Isomer (Thermodynamic Product) cluster_2 N-2 Isomer (Kinetic Impurity) Indazole N1_Product Indazole->N1_Product  Basic Conditions  (TEA, DMAP)  Favored N2_Product Indazole->N2_Product  Neutral/Acidic Conditions  Disfavored

Caption: Regioselectivity in the N-Boc protection of indazole.

Part 3: Purification and Analysis
Question 4: What is the best way to purify the final product and remove unreacted Boc-anhydride?

Answer: Purification is typically achieved by a combination of an aqueous work-up followed by either crystallization or column chromatography.

  • Work-up to Remove Reagents:

    • After the reaction is complete, dilute the reaction mixture with the organic solvent (e.g., DCM).

    • Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% citric acid or 1M HCl) to remove bases like TEA and DMAP.

    • Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid and help hydrolyze excess Boc₂O.

    • Finish with a brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Crystallization: The crude product is often a solid. It can frequently be purified to >98% by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

    • Column Chromatography: If crystallization is insufficient or if isomeric impurities are present, silica gel column chromatography is the method of choice. A gradient elution with hexanes and ethyl acetate is typically effective.

Question 5: What analytical methods should I use to confirm the purity and identity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for a complete purity and identity profile.[6][7]

Parameter Analytical Method Purpose & Typical Result
Purity HPLC (UV, 254/280 nm)To determine the percentage purity and detect impurities. Result: >98% area normalization.
Identity ¹H NMR, ¹³C NMRTo confirm the chemical structure. The chemical shifts, particularly of the indazole ring protons, can help distinguish between N-1 and N-2 isomers.
Molecular Weight LC-MS or HRMS (ESI+)To confirm the mass of the molecule. Result: [M+H]⁺ or [M+Na]⁺ corresponding to C₁₃H₁₅BrN₂O₃.
  • Detailed Protocol: HPLC Purity Analysis

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient Program: Start at 50% B, linear gradient to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a concentration of ~0.5 mg/mL.[7]

References
  • BenchChem. (2025).
  • Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich.
  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal.
  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Reddit.
  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. BenchChem.

Sources

Technical Support Center: Scaling the Synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to scale up the production of this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process optimization strategies to ensure a successful, high-yield synthesis.

I. Introduction to the Synthesis

The synthesis of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate involves the Boc protection of the N1 position of the 6-bromo-4-methoxy-1H-indazole ring. This reaction is a crucial step in the synthesis of various pharmaceutically active compounds.[1][2][3] While seemingly straightforward, scaling up this process can present challenges related to regioselectivity, reaction kinetics, and product purification. This guide will address these potential issues and provide practical, field-tested solutions.

The overall reaction is depicted below:

Synthesis_Reaction cluster_reactants Reactants 6-bromo-4-methoxy-1H-indazole 6-bromo-4-methoxy-1H-indazole Reaction_Vessel Reaction Mixture 6-bromo-4-methoxy-1H-indazole->Reaction_Vessel (Boc)2O Di-tert-butyl dicarbonate ((Boc)2O) (Boc)2O->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction_Vessel Product Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate Reaction_Vessel->Product Work-up & Purification

Caption: General reaction scheme for the Boc protection of 6-bromo-4-methoxy-1H-indazole.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inactive Base: Sodium hydride (NaH) is highly reactive with moisture and can lose its activity if not handled under strictly anhydrous conditions.[4][5][6] 2. Poor Quality (Boc)₂O: Di-tert-butyl dicarbonate can hydrolyze over time, especially if not stored properly. 3. Insufficient Reaction Time or Temperature: The reaction may be sluggish, particularly at lower temperatures.[7] 4. Poor Solubility of Starting Material: The indazole starting material may not be fully dissolved in the chosen solvent.1. Verify Base Activity: Use fresh, unopened NaH or test a small sample for reactivity (e.g., by carefully adding a small amount to ethanol and observing for gas evolution). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4][5] 2. Use High-Purity Reagents: Purchase (Boc)₂O from a reputable supplier and store it in a desiccator. 3. Optimize Reaction Conditions: Monitor the reaction progress using TLC or LC-MS. If the reaction is slow, consider increasing the temperature or extending the reaction time.[8] 4. Improve Solubility: Choose a solvent in which the starting material has good solubility (e.g., THF or DMF). Gentle warming can also help dissolve the starting material before adding the base.
Formation of N2-Isomer 1. Kinetic vs. Thermodynamic Control: The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[9][10][11] The N1 product is generally the thermodynamically more stable isomer.[10][11] 2. Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio.[9][11][12]1. Favor Thermodynamic Product: Using a strong, non-nucleophilic base like NaH in a non-polar aprotic solvent like THF generally favors the formation of the N1 isomer.[9][10][11] Allowing the reaction to stir for a longer period at a slightly elevated temperature can also promote equilibration to the more stable N1 product.[13] 2. Optimize Base and Solvent: A systematic screening of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile) can help determine the optimal conditions for N1 selectivity.[11]
Difficult Purification 1. Presence of Unreacted (Boc)₂O: Excess (Boc)₂O can co-elute with the product during column chromatography. 2. Formation of Di-Boc Side Product: Using a large excess of (Boc)₂O can lead to the formation of a di-Boc protected species.[14] 3. Product Streaking on Silica Gel: The product may have some polarity, leading to poor separation on silica gel.[14]1. Quench Excess (Boc)₂O: After the reaction is complete, carefully add a small amount of a primary amine (e.g., a few drops of n-butylamine) to the reaction mixture to consume any unreacted (Boc)₂O. 2. Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of (Boc)₂O to minimize the formation of the di-Boc product.[14] 3. Optimize Chromatography: Use a less polar eluent system or add a small amount of a modifier like triethylamine to the eluent to reduce streaking on the silica gel column. Alternatively, consider purification by crystallization.
Safety Concerns with Sodium Hydride 1. High Reactivity: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[4][5][6][15][16] 2. Handling and Storage: Improper handling and storage can lead to accidents.[4][5][6]1. Strict Anhydrous Conditions: Always handle NaH under an inert atmosphere (glovebox or Schlenk line).[4][5] Use anhydrous solvents and oven-dried glassware.[14] 2. Proper PPE and Quenching: Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[4][5] To quench residual NaH, slowly and carefully add a proton source like isopropanol or ethanol at 0 °C. Never quench with water directly. [15]

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction to ensure high N1-regioselectivity?

A1: For N1-selective Boc protection of indazoles, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is generally preferred.[9][10][11] This combination favors the formation of the thermodynamically more stable N1-anion, leading to the desired product.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] On a TLC plate, you should see the consumption of the starting material (6-bromo-4-methoxy-1H-indazole) and the appearance of a new, less polar spot corresponding to the Boc-protected product.

Q3: My reaction is very slow. What can I do to speed it up?

A3: If the reaction is proceeding slowly, you can try a few things. First, ensure that your base is active and that your reagents and solvent are anhydrous.[14] If everything is in order, you can try gently heating the reaction mixture. A modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate without promoting side reactions.[8]

Q4: I am seeing a significant amount of the N2-isomer in my crude product. How can I improve the N1:N2 ratio?

A4: To improve the N1:N2 ratio, consider the following:

  • Base and Solvent: As mentioned, NaH in THF is a good starting point for N1 selectivity.[9][11]

  • Reaction Time and Temperature: Allowing the reaction to stir for a longer duration may allow for equilibration to the more stable N1 isomer.[13]

  • Order of Addition: Adding the (Boc)₂O slowly to the pre-formed indazole anion (after deprotonation with NaH) can sometimes improve selectivity.

Q5: What is the best way to purify the final product on a large scale?

A5: For large-scale purification, flash column chromatography on silica gel is a common method. However, if the product is a solid, recrystallization can be a more efficient and scalable purification technique. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find suitable conditions for either chromatography or recrystallization.

IV. Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. Optimization may be required based on your specific lab conditions and scale.

Materials and Reagents:

  • 6-bromo-4-methoxy-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)[4][5]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Preparation: Under an inert atmosphere, add 6-bromo-4-methoxy-1H-indazole (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approximately 10 mL per gram of indazole) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and handle NaH with care.[4][5][6]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indazole anion may result in a change in the appearance of the solution.

  • Boc Protection: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

V. Workflow and Decision-Making Diagrams

Experimental_Workflow start Start prep Prepare Reactants & Glassware (Anhydrous Conditions) start->prep dissolve Dissolve Indazole in Anhydrous THF prep->dissolve deprotonate Deprotonate with NaH at 0°C dissolve->deprotonate boc_add Add (Boc)2O Solution deprotonate->boc_add react Stir at Room Temperature & Monitor Progress (TLC/LC-MS) boc_add->react quench Quench Reaction with Sat. NH4Cl react->quench extract Extract with EtOAc & Wash with Brine quench->extract dry Dry Organic Layer (Na2SO4) & Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Characterize Pure Product purify->product

Caption: A step-by-step workflow for the synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Troubleshooting_Decision_Tree start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (NaH, (Boc)2O) & Anhydrous Conditions start->check_reagents Yes isomer_issue N2-Isomer Formation? start->isomer_issue No optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions optimize_conditions->isomer_issue change_conditions Modify Base/Solvent System (e.g., NaH in THF) isomer_issue->change_conditions Yes purification_problem Purification Difficulties? isomer_issue->purification_problem No change_conditions->purification_problem optimize_purification Optimize Chromatography or Attempt Recrystallization purification_problem->optimize_purification Yes success Successful Synthesis purification_problem->success No optimize_purification->success

Caption: A decision tree to guide troubleshooting during the synthesis process.

VI. References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. Retrieved from [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]

  • MSDS for SODIUM HYDRIDE - Alkali Metals Limited. (n.d.). Retrieved from [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1949. Retrieved from [Link]

  • Kim, S., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 79(23), 11524–11533. Retrieved from [Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8323-8329. Retrieved from [Link]

  • Fustero, S., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(11), 1835–1864. Retrieved from [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Kumar, R., et al. (2021). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731. Retrieved from [Link]

  • 6-Bromo-1H-indazole, N1-BOC protected - PubChem. (n.d.). Retrieved from [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. (2025, August 10). Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction : r/Chempros - Reddit. (2021, June 20). Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

  • 6-bromo-1h-indazole, n1-boc protected (C12H13BrN2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. (2012, June 18). Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021, July 9). Retrieved from [Link]

  • tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate | CAS 1169789-29-0. (n.d.). Retrieved from [Link]

  • Tert Butyl 6 Bromo 4 Formyl Indazole 1 Carboxylate - Cenmed Enterprises. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

Alternative protecting groups for 6-bromo-4-methoxy-1h-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Protection Strategies

Topic: Alternative Protecting Groups for 6-bromo-4-methoxy-1H-indazole

Welcome to the technical support center for advanced synthetic chemistry. This guide, structured as a series of frequently asked questions, provides in-depth, field-proven insights into selecting and utilizing alternative protecting groups for the N-H moiety of 6-bromo-4-methoxy-1H-indazole. As Senior Application Scientists, our goal is to explain not just the how, but the why, ensuring your experimental design is robust, logical, and successful.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is N-H protection of 6-bromo-4-methoxy-1H-indazole often necessary?

A1: The indazole N-H proton is acidic and its presence can interfere with a wide range of subsequent reactions. Protection is crucial for several reasons:

  • Preventing Unwanted Reactivity: The N-H proton can be deprotonated by bases (e.g., organometallics, hydrides) intended for other transformations, leading to reduced yields or complete reaction failure.

  • Improving Solubility: Attaching a lipophilic protecting group can significantly enhance the solubility of the indazole core in common organic solvents.

  • Directing Regioselectivity: In reactions like metalation, a protecting group at the N-1 or N-2 position is essential. An N-1 substituted indazole, upon deprotonation at C-3, can undergo ring-opening to an o-aminobenzonitrile.[1] An N-2 protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), can effectively direct lithiation to the C-3 position, enabling further functionalization.[1][2][3]

Q2: What are the primary challenges when selecting a protecting group for this specific substrate?

A2: The 6-bromo-4-methoxy-1H-indazole scaffold presents two main challenges:

  • Regioselectivity of Protection: Indazoles have two nitrogen atoms (N-1 and N-2) available for substitution. Protection reactions often yield a mixture of N-1 and N-2 isomers.[1][4] The ratio of these isomers can be influenced by steric hindrance around the N-1 position and the reaction conditions (kinetic vs. thermodynamic control). For instance, a substituent at the 7-position can sterically block N-1, favoring N-2 protection.[1]

  • Functional Group Compatibility: The selected protecting group must be stable to the downstream reaction conditions planned for modifying the molecule. Crucially, the deprotection conditions must be mild enough to leave the C-Br bond (susceptible to some organometallic reagents and reductive conditions) and the C-O-Me ether (susceptible to strong acids like BBr₃) intact.

Q3: The tert-Butoxycarbonyl (Boc) group is common. Is it a good choice for this molecule?

A3: The Boc group is a viable but context-dependent option. It is widely used for protecting nitrogen-containing heterocycles.[5] However, its lability can be both an advantage and a disadvantage.

  • Advantages: It is easily introduced using (Boc)₂O and is removable under a variety of acidic conditions (e.g., TFA, HCl) or specific basic conditions (e.g., NaOMe in methanol).[4][6]

  • Disadvantages: The Boc group's sensitivity to acid means it is not orthogonal to other acid-labile groups. More importantly, it can be unstable under certain cross-coupling conditions. For example, reports have shown that N-Boc indazoles can undergo concomitant deprotection during Suzuki-Miyaura cross-coupling reactions, particularly under microwave heating.[7] This can be exploited in a one-pot sequence but is problematic if the protection is needed for subsequent steps.

Alternative Orthogonal Protecting Groups

For complex syntheses requiring multi-step transformations, orthogonality is key. An orthogonal set of protecting groups allows for the selective removal of one group without affecting others.[8][9] Below, we explore robust alternatives to the Boc group that offer different stability profiles.

Q4: I need a protecting group stable to acid and base but removable under specific, non-hydrolytic conditions. What do you recommend?

A4: The p-Methoxybenzyl (PMB) group is an excellent choice. It functions as a more labile version of the standard benzyl (Bn) group and offers a unique deprotection pathway.

  • Mechanism of Action: The PMB group is introduced via a Williamson ether-type synthesis using PMB-Cl and a base (e.g., NaH).[10] Its key feature is its susceptibility to oxidative cleavage. The electron-donating p-methoxy group stabilizes the intermediate cation formed during oxidation, making it significantly more labile than a standard benzyl group under these conditions.[10][11]

  • Stability Profile:

    • Stable to: Mild to moderate acids and most bases. It is also stable to many organometallic reagents and reductive conditions (e.g., NaBH₄).

    • Labile to: Strong oxidizing agents, particularly 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11] It can also be removed with strong acids (e.g., TFA), though this is less selective.[10]

  • Orthogonality: The PMB group is orthogonal to silyl ethers (removed by fluoride), Boc groups (removed by acid), and ester groups (removed by hydrolysis). This makes it highly valuable in complex syntheses.

Q5: My downstream synthesis involves strong bases and organometallics. Which protecting group would be suitable?

A5: The Methoxymethyl (MOM) group is a classic and reliable choice for this scenario. As an acetal, its stability profile is well-defined.

  • Mechanism of Action: The MOM group protects the N-H as an N,O-acetal. It is typically introduced using MOM-Cl and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[12][13]

  • Stability Profile:

    • Stable to: A wide range of non-acidic conditions, including strong bases (e.g., n-BuLi, LDA), nucleophiles, and many oxidizing and reducing agents.[14]

    • Labile to: Acidic conditions.[12][14] Even mild Brønsted or Lewis acids will readily cleave the MOM ether.

  • Orthogonality: The MOM group is orthogonal to base-labile groups (e.g., esters, Fmoc) and groups removed by hydrogenation (e.g., Bn, Cbz) or oxidation (e.g., PMB).

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is a related and highly effective alternative. It offers similar stability to the MOM group but provides an orthogonal, non-acidic deprotection method using fluoride sources (e.g., TBAF), which cleave the silyl moiety and induce fragmentation.[1][2][15]

Decision-Making Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for choosing an appropriate protecting group based on your planned synthetic route.

G cluster_start cluster_analysis Step 1: Analyze Downstream Chemistry cluster_end start Start: 6-bromo-4-methoxy-1H-indazole cond What reaction conditions are required? start->cond acid Strong Acid? cond->acid base Strong Base/ Organometallic? cond->base oxid Oxidative Cleavage Needed? cond->oxid pg_pmb PMB (p-Methoxybenzyl) acid->pg_pmb YES pg_mom MOM/SEM (Methoxymethyl/SEM) acid->pg_mom NO base->pg_mom YES pg_boc Boc (tert-Butoxycarbonyl) base->pg_boc NO oxid->pg_pmb YES oxid->pg_mom NO end Proceed to Protection Protocol pg_pmb->end pg_mom->end pg_boc->end

Caption: Decision workflow for selecting an N-H protecting group.

Comparative Summary & Protocols

Table 1: Comparison of Alternative Protecting Groups
Protecting Group (PG)AbbreviationIntroduction ConditionsStability ProfileDeprotection ConditionsKey Considerations
p-Methoxybenzyl PMBPMB-Cl, NaH, DMFStable: Bases, nucleophiles, reductants, mild acid. Labile: Strong acid, oxidants (DDQ) .DDQ, CH₂Cl₂/H₂O or TFA.[10][11]Excellent orthogonality. Deprotection with DDQ is selective over Bn, silyl ethers, and Boc groups.
Methoxymethyl MOMMOM-Cl, DIPEA, CH₂Cl₂Stable: Bases , nucleophiles, reductants, oxidants. Labile: Acids (Brønsted or Lewis).[14]aq. HCl, MeOH or TFA, CH₂Cl₂.[12]Ideal for Grignard reactions, lithiation, or other base-heavy sequences.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH, THFStable: Similar to MOM. Also stable to a wider range of nucleophiles. Labile: Acids , Fluoride ions .[15]TBAF, THF or aq. HCl, EtOH.[1][2]Offers a non-acidic deprotection route via fluoride, providing another layer of orthogonality. Can direct C-3 lithiation.[2]
tert-Butoxycarbonyl Boc(Boc)₂O, DMAP, TEAStable: Mild base, hydrogenation, mild nucleophiles. Labile: Acids , some thermal/basic conditions.[7]TFA, CH₂Cl₂ or HCl, Dioxane or NaOMe, MeOH.[4][6]Common and cheap, but less robust. Can be cleaved under unexpected conditions (e.g., some Pd-couplings).[7]

Experimental Protocols & Troubleshooting

Protocol 1: N-Protection of 6-bromo-4-methoxy-1H-indazole with PMB

G cluster_setup cluster_reaction cluster_workup A 1. Dissolve indazole in anhydrous DMF. B 2. Cool to 0 °C under N₂. A->B C 3. Add NaH portion-wise. B->C D 4. Stir for 30 min at 0 °C. C->D E 5. Add PMB-Cl dropwise. D->E F 6. Warm to RT, stir 12-16 h. E->F G 7. Quench with sat. aq. NH₄Cl. F->G H 8. Extract with EtOAc. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for PMB protection.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-4-methoxy-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or change color as the indazolide anion forms.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the N-1 and N-2 isomers and any unreacted starting material.

Protocol 2: N-Deprotection of PMB-protected Indazole

Step-by-Step Methodology:

  • Dissolve the N-PMB protected indazole (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1 v/v).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) at room temperature. The solution will typically turn dark.

  • Stir vigorously for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to yield the deprotected 6-bromo-4-methoxy-1H-indazole. The main byproduct is p-methoxybenzaldehyde, which is typically easy to separate.

Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low yield during protection 1. Incomplete deprotonation. 2. Impure reagents (wet solvent, old NaH). 3. Competing side reactions.1. Ensure NaH is fresh and handle under inert conditions. Allow sufficient time for deprotonation before adding the electrophile. 2. Use freshly distilled, anhydrous solvents. 3. Consider a milder base like K₂CO₃ or Cs₂CO₃, although this may require heating and longer reaction times.
Mixture of N-1/N-2 isomers is difficult to separate Inherent reactivity of the indazole core.Optimize chromatography conditions (e.g., different solvent systems, specialized silica). If a specific isomer is required, investigate regioselective synthesis methods or protection conditions reported in the literature for similar systems.[1]
Deprotection of PMB group is sluggish or incomplete 1. Insufficient DDQ. 2. Presence of other easily oxidizable groups.1. Increase the equivalents of DDQ (up to 3.0 eq). 2. If the substrate is complex, DDQ may not be suitable. Consider an alternative deprotection with TFA if other functional groups are stable to strong acid.
Loss of methoxy or bromo group during synthesis 1. Methoxy group: Use of strong Lewis acids (BBr₃, AlCl₃). 2. Bromo group: Use of certain organometallics (e.g., n-BuLi at non-cryogenic temperatures) or harsh reductive conditions.1. Avoid strong Lewis acids. For acidic deprotections, use TFA or HCl in dioxane. 2. For metal-halogen exchange, use milder conditions (e.g., i-PrMgCl) at low temperatures. Choose protecting groups compatible with your planned transformations.

References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335–656. DOI: 10.1002/0471264180.or042.02.
  • Zhu, J., et al. Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. 2006 , 71(14), 5392-5. [Link]

  • ACS Publications. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • ResearchGate. Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]

  • Lindsley, C. W., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters. 2008 , 18(10), 3026-3029. [Link]

  • Shi, F., et al. Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers. 2023 . [Link]

  • Venkateswarlu, Y., et al. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. 2007 , 37(2), 281-287. [Link]

  • Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

  • Minakakis, P., et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. 2020 , 2020(8), 115-124. [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Organic Chemistry Portal. Protection of N- and O-Functional Groups. Organic-Chemistry.org. [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • SynArchive. Protecting Groups List. SynArchive.com. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004. (General reference for protecting groups)
  • Wikipedia. Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. 2012 , 9(4), 459-473. [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

  • Proprep. What is a PMB protecting group, and how is it utilized in the protection of alcohols during synthesis?. Proprep. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Fiveable. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]

  • YouTube. MOM Protecting Group Addition | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic-Chemistry.org. [Link]

  • PubChem. 6-bromo-4-methoxy-1h-indazole. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. Organic-Chemistry.org. [Link]

  • University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic-Chemistry.org. [Link]

  • Fields, G. B., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology. 1997 , 289, 104-124. [Link]

Sources

Technical Support Center: Characterization Challenges of Polysubstituted Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polysubstituted indazole isomers. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis often yields regioisomeric mixtures, primarily N-1 and N-2 substituted products, which can possess vastly different physicochemical and pharmacological properties.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complex but critical process of isomer characterization and differentiation.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate differentiation of polysubstituted indazole isomers so critical in drug development?

Accurate structural assignment is paramount because N-1 and N-2 isomers are distinct chemical entities. Even subtle shifts in a substituent's position on the indazole core can dramatically alter a molecule's three-dimensional shape and electronic distribution. This, in turn, affects its binding affinity to biological targets, metabolic stability, and overall safety profile.[1][2] Marketing a drug with an incorrect or mixed isomeric identity can have severe consequences for efficacy and patient safety.

Q2: What are the primary isomeric challenges I will encounter when synthesizing substituted indazoles?

The most common challenge is controlling regioselectivity during N-alkylation or N-arylation reactions. The indazole ring possesses two reactive nitrogen atoms, and substitution can occur at either the N-1 or N-2 position.[3][4] The final isomer ratio is highly sensitive to reaction conditions, including the choice of base, solvent, temperature, and the electronic and steric properties of both the indazole ring substituents and the alkylating/arylating agent.[4][5] Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers can be favored under kinetic control.[3][6]

Q3: What is a reliable, high-level strategy for characterizing a newly synthesized, potentially mixed batch of indazole derivatives?

A multi-step, systematic approach is required.

  • Initial Purity & Isomer Ratio Assessment: Begin with High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine if you have a single product or a mixture. HPLC can also provide an initial estimate of the isomer ratio.

  • Separation & Isolation: If a mixture is present, use preparative HPLC or column chromatography to isolate each isomer in sufficient purity for structural analysis. This can be challenging due to the similar polarities of the isomers.[7]

  • Unambiguous Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing N-1 and N-2 isomers in solution.[3][8] One-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOESY) experiments are essential.

  • Absolute Confirmation: When possible, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure and is considered the gold standard.[3][9] However, growing diffraction-quality crystals can be a significant hurdle.

Below is a general workflow for navigating the characterization process.

G cluster_0 Phase 1: Synthesis & Initial Analysis cluster_1 Phase 2: Separation & Elucidation cluster_2 Phase 3: Confirmation A Crude Reaction Product B HPLC / TLC Analysis A->B C Assess Purity & Isomer Ratio B->C D Mixture Detected C->D Is it a mixture? J Single Isomer C->J No E Attempt Preparative Chromatography D->E Yes F Isolate Pure Isomers E->F G Acquire Full NMR Dataset (1D & 2D) F->G For each isomer H Analyze Spectroscopic Data G->H I Structure Unambiguous? H->I K Attempt Crystallization & X-ray Diffraction I->K No / Ambiguous M Structure Elucidated I->M Yes J->G L Structure Confirmed K->L Success

Caption: Isomer Characterization Workflow.
Troubleshooting Guide: Navigating Experimental Hurdles
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H and ¹³C NMR spectra are too similar between my isolated compounds. I can't confidently assign N-1 vs. N-2 substitution.

  • Probable Cause: Simple 1D NMR spectra can indeed be ambiguous, especially with complex substitution patterns. However, there are subtle, yet consistent, differences in chemical shifts driven by the anisotropic effects of the pyrazole ring and the N-1 lone pair.[3]

  • Solution Strategy:

    • Focus on Key Diagnostic Protons: In the ¹H NMR, the H-7 proton is a key indicator. It is typically deshielded (shifted downfield) in N-2 isomers compared to their N-1 counterparts due to the deshielding effect of the N-1 lone pair.[3] Conversely, the H-3 proton is often more shielded (shifted upfield) in N-2 isomers.[3][10]

    • Examine Diagnostic Carbons: In the ¹³C NMR, the C-3 and C-3a carbons are often more shielded (upfield) in N-2 isomers compared to N-1 isomers.[10]

    • Leverage 2D NMR: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive tool. It reveals 2- and 3-bond correlations between protons and carbons. Look for a correlation from the protons on the substituent's alpha-carbon (e.g., the N-CH₂) to the carbons of the indazole ring.

      • For an N-1 isomer: You will see correlations from the N-CH₂ protons to C-7a and C-3.

      • For an N-2 isomer: You will see correlations from the N-CH₂ protons to C-3 and C-3a. This difference is a robust method for unambiguous assignment.[11]

    • Utilize NOESY/ROESY: If HMBC is still ambiguous, a Nuclear Overhauser Effect (NOE) experiment can reveal through-space proximity. An NOE between the substituent's alpha-protons and the indazole's H-7 proton is indicative of an N-1 isomer.

Spectroscopic Marker N-1 Substituted Isomer (Typical) N-2 Substituted Isomer (Typical) Primary Reason for Difference
¹H NMR: H-7 More shielded (lower ppm)More deshielded (higher ppm)[3]Anisotropic effect of the N-1 lone pair in the N-2 isomer.
¹H NMR: H-3 More deshielded (higher ppm)[1]More shielded (lower ppm)[3]Different electronic environment in the benzenoid (N-1) vs. quinonoid-like (N-2) ring.
¹³C NMR: C-3 & C-3a More deshielded (higher ppm)More shielded (lower ppm)[10]Changes in electron density distribution between the two isomeric systems.
HMBC Correlation N-Substituent (α-H) to C-7a N-Substituent (α-H) to C-3a The 3-bond coupling pathway is different for each isomer.
2. High-Performance Liquid Chromatography (HPLC)

Problem: My indazole isomers are co-eluting or have very poor resolution (Rs < 1.5).

  • Probable Cause: N-1 and N-2 isomers often have very similar polarities, making separation difficult on standard stationary phases like C18.[7] The mobile phase composition may not be optimal to exploit the subtle differences between them.

  • Solution Strategy:

    • Screen Stationary Phases: Do not rely solely on C18. Test columns with different selectivities. A phenyl-hexyl phase can offer π-π interactions that may differentiate the isomers. Chiral stationary phases can sometimes resolve conformational isomers or enantiomers of substituted indazoles.[12][13]

    • Optimize Mobile Phase:

      • Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

      • Solvent Type: Switching from acetonitrile to methanol (or vice-versa) changes the selectivity and can often improve resolution.

      • pH Control: If your molecules have ionizable groups, carefully controlling the mobile phase pH with a buffer is critical. A change of just 0.5 pH units can dramatically alter retention and selectivity.

    • Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve separation efficiency. Conversely, increasing the temperature can alter selectivity.

    • Check for System Issues: If all peaks are broad or split, the issue might be mechanical. Check for blocked frits, contamination on the guard column, or a void at the column inlet.[14]

3. Mass Spectrometry (MS)

Problem: My two separated HPLC peaks give nearly identical mass spectra. Can I use MS to identify them?

  • Probable Cause: N-1 and N-2 isomers are constitutional isomers, meaning they have the identical molecular weight and elemental composition. Their fragmentation patterns under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are also often very similar, as the initial fragmentation may involve the substituent chain, leaving a common indazolyl cation.[2][3]

  • Solution Strategy:

    • Do Not Rely on MS for Primary Identification: MS is not the primary technique for distinguishing these types of isomers. Its main role here is to confirm the expected molecular weight (and elemental composition via HRMS) for each of your isolated peaks, confirming they are indeed isomers.[2]

    • Use in Conjunction with Chromatography: The combination of a stable retention time from HPLC and a confirmatory mass from the MS detector is powerful. You can be confident that Peak 1 (t_R = 5.2 min) is an isomer with mass X, and Peak 2 (t_R = 5.8 min) is another isomer with the same mass X. The definitive structural assignment must then come from NMR analysis of the collected fractions.

4. X-Ray Crystallography

Problem: I have an unambiguous NMR assignment, but I need absolute proof. However, my compound won't crystallize.

  • Probable Cause: Crystallization is a notoriously difficult, trial-and-error process. The compound may be too soluble in common solvents, may form an oil, or may have too much conformational flexibility to pack into an ordered lattice.

  • Solution Strategy:

    • Systematic Screening: Do not give up after a few attempts. Screen a wide range of solvents with varying polarities, from hexane and toluene to ethyl acetate, acetone, and alcohols.

    • Try Different Techniques:

      • Slow Evaporation: The simplest method. Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve your compound in a good solvent and place it in a sealed chamber with a "poor" solvent (one in which it is less soluble). As the poor solvent's vapor slowly diffuses into the solution of your compound, it will gently crash out, hopefully as crystals.

      • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of your compound in a good solvent. Crystals may form at the interface.

    • Derivative Formation: If the parent compound refuses to crystallize, consider making a simple derivative (e.g., a salt if you have an acidic or basic handle, or a co-crystal with another molecule). These derivatives have different packing forces and may crystallize more readily.[9][15]

Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Indazole Isomer Separation

This protocol provides a starting point for developing a robust separation method.

  • Sample Preparation:

    • Prepare a stock solution of your sample mixture at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute this stock to a working concentration of ~50-100 µg/mL using the initial mobile phase composition.

  • Initial Screening Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or a wavelength appropriate for your compound's chromophore).

    • Gradient: Run a broad gradient from 5% B to 95% B over 20 minutes to determine the approximate elution conditions.

  • Optimization Workflow:

    • Based on the screening run, develop a shallower gradient around the elution time of your isomers.

    • If resolution is poor, switch the organic solvent (Mobile Phase B) to 0.1% Formic Acid in Methanol and repeat.

    • If co-elution persists, switch to a Phenyl-Hexyl column and repeat the screening and optimization steps.

    • Once separation is achieved, the method can be run isocratically for improved reproducibility if desired.

  • Validation: Ensure the final method has good peak shape (asymmetry factor between 0.9 and 1.5) and a resolution (Rs) of > 1.5 between the isomeric peaks.

Protocol 2: Unambiguous Structure Assignment by 2D NMR

This protocol assumes you have an isolated, pure isomer (~5-10 mg).

  • Sample Preparation:

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Ensure the solvent choice does not have peaks that overlap with key analyte signals.

  • Acquisition of Standard Spectra:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure good signal-to-noise.[1]

    • ¹³C NMR: Acquire a standard proton-decoupled 1D carbon spectrum. A sufficient number of scans will be needed.[1]

  • Acquisition of Key 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to. It helps assign the carbon signals corresponding to each proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for isomer assignment. Optimize the experiment to show 2- and 3-bond correlations (typically by setting the d delay based on a J-coupling of ~8 Hz).

  • Data Analysis and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Using the HSQC, assign the carbon resonances for all protonated carbons.

    • On the HMBC spectrum, identify the signal for the protons on the alpha-position of the N-substituent (e.g., the N-CH₂ group).

    • Trace the correlations from these protons to the indazole ring carbons.

      • If a strong correlation to C-7a is observed, the isomer is N-1 substituted .

      • If a strong correlation to C-3a is observed, the isomer is N-2 substituted .[3][10]

References
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1913-1924. [Link]

  • Dodge, M. W., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3118-3121. [Link]

  • Cheung, C. W., et al. (2018). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. The Journal of Organic Chemistry, 83(15), 8340-8349. [Link]

  • Gotor, R., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry, 61(47), 18884-18897. [Link]

  • Ramirez, A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 4, 100361. [Link]

  • Martins, M. A. P., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding, vol 149. Springer, Berlin, Heidelberg. [Link]

  • da Silva, A. B., et al. (2020). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 5(2), 567-574. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Sancassan, F., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. [Link]

  • University of Lisbon. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. ULisboa Research Portal. [Link]

  • Yin, S., et al. (2022). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Forensic Sciences, 67(4), 1599-1608. [Link]

  • Abbate, S., et al. (2012). The chiral structure of 1H-indazoles in the solid state: A crystallographic, vibrational circular dichroism and computational study. Chirality, 24(9), 716-727. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • El-Khouly, M., et al. (2011). The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles. The Journal of Organic Chemistry, 76(13), 5437-5444. [Link]

  • Carradori, S., et al. (2020). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. Journal of Chromatography A, 1626, 461361. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5256-5264. [Link]

  • Stasyuk, A. J., et al. (2014). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations. Journal of Molecular Structure, 1076, 54-60. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. . [Link]

  • D'Acquarica, I., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A, 1646, 462111. [Link]

  • ResearchGate. (n.d.). Scoping polysubstituted indazole synthesis. ResearchGate. [Link]

  • Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 263-294. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]

  • Reddy, C. S., & Nagaraj, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Kaur, N., et al. (2019). Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters, 21(9), 3043-3047. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Merck. [Link]

  • SciSpace. (n.d.). Chromatography (The Society for Chromatographic Sciences). SciSpace. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences. [Link]

  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]

  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the tyrosine kinase inhibitors Pazopanib and Axitinib.[1][2] The functionalization of this heterocyclic system, particularly through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern drug discovery. Bromo-indazoles are key precursors in this endeavor, but not all isomers are created equal. Their reactivity varies significantly depending on the bromine's position, influencing reaction efficiency, yield, and the overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of bromo-indazole isomers, grounded in experimental data and mechanistic principles. We will explore the underlying factors governing their reactivity in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to guide your synthetic choices.

The Indazole Core: Electronic Landscape and Reactivity

The reactivity of a bromo-indazole is fundamentally dictated by the electronic nature of the indazole ring. This bicyclic system consists of a benzene ring fused to a pyrazole ring. The pyrazole moiety is electron-deficient and acts as an electron-withdrawing group, influencing the electron density of the fused benzene ring.[3] This has several critical consequences:

  • Annular Tautomerism: The NH proton can reside on either nitrogen, leading to the more stable 1H- and less stable 2H-tautomers.[4] Alkylation or protection can lock the molecule into one form, which can subtly alter the electronic environment.[4]

  • C-Br Bond Activation: The electron-withdrawing nature of the pyrazole ring affects the ease of oxidative addition of the C-Br bond to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[5][6] The strength of this effect varies depending on the bromine's position relative to the nitrogen atoms.

  • The "NH Problem": The acidic NH proton can interfere with reactions by quenching organometallic reagents or reacting with bases. Furthermore, the nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to inhibition. For this reason, N-protection (e.g., with a Boc or SEM group) is often a crucial first step to ensure high yields and reproducible results.[7][8][9]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The "workhorse" reactions of modern synthetic chemistry provide an excellent platform for comparing the reactivity of bromo-indazole isomers. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy.[6][10] Within a set of bromo-isomers, reactivity is modulated by both electronic and steric factors.

Suzuki-Miyaura Coupling

This robust C-C bond-forming reaction is widely used for its mild conditions and functional group tolerance.[11][12] The reactivity of bromo-indazoles in Suzuki couplings generally follows a predictable pattern.

Isomer PositionRelative ReactivityKey Considerations & Supporting Data
5-Bromo & 6-Bromo High These positions are electronically similar to a standard substituted bromobenzene. They are sterically accessible and readily undergo oxidative addition. For example, 5-bromo-1-ethyl-1H-indazole couples efficiently with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂.[13][14] Similarly, 6-bromo-2,3-dimethyl-2H-indazole is a key precursor in Pazopanib synthesis, highlighting its reliable reactivity.[1][15]
7-Bromo Moderate to High While electronically reactive, the 7-position is subject to steric hindrance from the fused pyrazole ring and any N1-substituent. Despite this, successful Suzuki couplings have been reported, often requiring optimized conditions or more active catalysts. A regioselective C7 bromination followed by Suzuki coupling has been demonstrated on 4-substituted NH-free indazoles, affording products in moderate to excellent yields.[16]
4-Bromo Moderate Similar to the 7-position, the 4-position suffers from steric hindrance. Successful couplings often require careful selection of catalyst and ligand to overcome the steric barrier.[17]
3-Bromo Low to Moderate The 3-position is unique as the C-Br bond is on the electron-deficient pyrazole ring itself. This can make oxidative addition more challenging compared to the carbocyclic ring positions. Often, 3-iodoindazoles are used instead to achieve higher reactivity.[11][17][18] N-protection can be particularly important for activating this position.

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The relative reactivity trends, however, are generally consistent.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for introducing amine functionalities common in pharmaceuticals.[19][20] The reactivity trends largely mirror those of the Suzuki coupling, as both rely on an initial oxidative addition step.

  • High Reactivity (5- and 6-positions): The synthesis of the Pazopanib intermediate N,2,3-trimethyl-2H-indazol-6-amine from 6-bromo-2,3-dimethyl-2H-indazole demonstrates the high reactivity of the 6-position in C-N bond formation.[21][22]

  • Steric Challenges (4- and 7-positions): Amination at these positions is less common and may require more advanced catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands, to overcome steric hindrance.[19]

  • NH-Free Substrates: For unprotected indazoles, strong bases like LHMDS can be effective, as demonstrated in the amination of other unprotected five-membered heterocyclic bromides like bromo-imidazoles and -pyrazoles.[23]

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another fundamental tool for C-C bond formation.[10][24] The relative reactivity of bromo-indazoles is again influenced by bond accessibility and electronics. Studies on dihalo-indazoles, such as 5-bromo-3-iodoindazole, have shown that the more reactive C-I bond can be selectively functionalized first, leaving the C-Br bond available for a subsequent coupling reaction.[17][18] This highlights the general order of reactivity (I > Br) and provides a pathway for sequential, site-selective modifications.[18]

Mechanistic Insights: A Deeper Dive

The observed differences in reactivity can be attributed to a combination of factors that influence the key oxidative addition step of the catalytic cycle.

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle", size="7.6,5", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X(L₂)\n(Palladacycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar_R [label="Ar-Pd(II)-R(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReductElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-X\n (Bromo-indazole)"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [label=" + R-B(OR)₂\n (Boronic Acid/Ester)"]; Transmetal -> PdII_Ar_R; PdII_Ar_R -> ReductElim; ReductElim -> Product; ReductElim -> Pd0 [label=" Regenerates\n Catalyst"];

} dot Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

  • Electronic Effects: The C-Br bond dissociation energy (BDE) is a key predictor of reactivity.[6] The electron-withdrawing pyrazole ring lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Br bond, facilitating oxidative addition. Computational studies on various halo-heterocycles confirm that C-X bonds alpha to an imine nitrogen (like the C3 position) or in electron-poor rings generally have lower BDEs, though other factors can complicate this simple picture.[6] For positions on the benzene ring (4, 5, 6, 7), the reactivity is modulated by the inductive and mesomeric effects of the pyrazole fusion.

  • Steric Hindrance: The 4- and 7-positions are sterically encumbered due to their proximity to the fused ring system. This hinders the approach of the bulky palladium catalyst, slowing the rate of oxidative addition. This effect is exacerbated by large substituents on the indazole N1 position or on the catalyst's phosphine ligands.

  • N-Protection: As mentioned, protecting the indazole nitrogen is often critical. It prevents catalyst inhibition and side reactions. The choice of protecting group can also influence solubility and, in some cases, direct metallation or functionalization.[7] For instance, a bulky protecting group at N1 can further increase the steric hindrance at the 7-position.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for directly comparing the reactivity of two bromo-indazole isomers, such as 5-bromo-1H-indazole and 7-bromo-1H-indazole. Running the reactions in parallel under identical conditions is crucial for a valid comparison.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Workflow for Comparative Reactivity Study", size="7.6,5", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: A logical workflow for comparing isomer reactivity.

Objective: To compare the reaction yield of 5-bromo-1-Boc-indazole vs. 7-bromo-1-Boc-indazole with 4-methoxyphenylboronic acid.

Materials:

  • tert-Butyl 5-bromo-1H-indazole-1-carboxylate

  • tert-Butyl 7-bromo-1H-indazole-1-carboxylate

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Preparation: In two separate, identical reaction vials equipped with stir bars, add tert-butyl 5-bromo-1H-indazole-1-carboxylate (Vial A) and tert-butyl 7-bromo-1H-indazole-1-carboxylate (Vial B) (1.0 eq).

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio) to each vial to achieve a suitable concentration (e.g., 0.1 M).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Place both vials in a preheated heating block or oil bath set to 90 °C. Stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing via TLC or LC-MS. Note the time to completion for each isomer.

  • Workup: Once a reaction is complete (or after a set time, e.g., 12 hours), cool the vials to room temperature. Dilute the contents with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield for each reaction and characterize the products by ¹H NMR and Mass Spectrometry. The comparative yields will provide a quantitative measure of the relative reactivity of the 5- and 7-bromo isomers under these specific conditions.

Conclusion

The reactivity of bromo-indazole isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. A clear hierarchy exists:

  • 5- and 6-bromoindazoles are generally the most reactive, behaving similarly to standard aryl bromides.

  • 4- and 7-bromoindazoles are less reactive due to significant steric hindrance, often requiring more forceful conditions or specialized catalysts.

  • 3-bromoindazoles exhibit unique reactivity due to the C-Br bond's location on the electron-deficient pyrazole ring, which can make it less susceptible to oxidative addition than its carbocyclic counterparts.

For drug development professionals and synthetic chemists, understanding this reactivity landscape is paramount. It informs the strategic choice of starting materials, the necessity of protecting group strategies, and the selection of reaction conditions, ultimately enabling the efficient and predictable synthesis of novel indazole-based molecules.

References

  • This citation is not available in the provided search results.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • CN112538073A - Preparation method of pazopanib intermediate - Google Patents.
  • WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis. [Link]

  • This citation is not available in the provided search results.
  • This citation is not available in the provided search results.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. [Link]

  • This citation is not available in the provided search results.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. ResearchGate. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2023). MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. [Link]

  • This citation is not available in the provided search results.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • This citation is not available in the provided search results.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (1995). ACS Publications. [Link]

  • Heterocyclic compound - Aromaticity, Structure, Reactivity. Britannica. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). National Institutes of Health. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2009). National Institutes of Health. [Link]

  • Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

  • This citation is not available in the provided search results.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • This citation is not available in the provided search results.
  • 24.9: Heterocyclic Amines. (2024). Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate, in particular, represents a versatile starting point for the synthesis of a new generation of potent and selective therapeutics. This guide provides a comprehensive framework for the biological validation of novel compounds derived from this scaffold, with a focus on inhibitors targeting Monopolar Spindle 1 (Mps1) kinase, a critical regulator of cell cycle progression and a promising target in oncology.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust dataset. We will compare a hypothetical novel compound, Indazole-Derivative-X , against established benchmarks: the known Mps1 inhibitor, Mps1-IN-1 , and the broader-spectrum kinase inhibitor, SP600125 .

Section 1: Biochemical Assay Validation for Direct Target Engagement

The foundational step in characterizing any potential inhibitor is to quantify its direct interaction with the purified target protein. This is typically achieved through in vitro kinase assays that measure the inhibition of substrate phosphorylation.

Expertise & Experience: The Rationale Behind Assay Selection

While numerous platforms exist for assessing kinase activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen®, offers a robust, high-throughput, and sensitive method. This format minimizes interference from colored or fluorescent compounds, a common issue with novel chemical entities. The selection of ATP concentration is critical; running the assay at the Km for ATP ensures that the resulting IC50 values are a more accurate reflection of the compound's binding affinity.

Experimental Protocol: LanthaScreen® Mps1 Kinase Assay

This protocol outlines the determination of IC50 values for our test compounds against recombinant Mps1 kinase.

Materials:

  • Recombinant Mps1 kinase

  • Tb-labeled anti-phospho-substrate antibody

  • Fluorescein-labeled substrate

  • ATP

  • Assay buffer

  • Test compounds (Indazole-Derivative-X, Mps1-IN-1, SP600125)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate.

  • Prepare a kinase/substrate solution in assay buffer and add it to the wells.

  • Prepare an ATP solution at a final concentration equal to the Km for Mps1 and add it to the wells to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add a solution containing the Tb-labeled antibody in TR-FRET dilution buffer to stop the reaction.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 520 nm (fluorescein) and 495 nm (terbium).

  • Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the IC50 value.

Data Presentation: Comparative IC50 Values
CompoundMps1 IC50 (nM)JNK1 IC50 (nM)p38α IC50 (nM)
Indazole-Derivative-X 15 >10,000>10,000
Mps1-IN-1367>10,000>10,000
SP6001254,500408,000

Data is hypothetical but representative.

Trustworthiness: Self-Validation and Interpretation

The data table clearly positions Indazole-Derivative-X as a potent Mps1 inhibitor, significantly more so than the reference compound Mps1-IN-1. The inclusion of JNK1 and p38α, kinases that are inhibited by the less selective compound SP600125, begins to build a case for the selectivity of our novel derivative. An IC50 value in the low nanomolar range is a strong initial validation of on-target activity.

Section 2: Cellular Assay Validation for Phenotypic Effects

Demonstrating direct target inhibition is crucial, but it is equally important to confirm that this biochemical activity translates into a desired cellular phenotype. A well-designed suite of cell-based assays can confirm on-target effects and elucidate the mechanism of action.

Expertise & Experience: A Multi-Faceted Approach to Cellular Validation

A logical workflow for cellular validation begins with assessing the compound's ability to inhibit cell proliferation in a relevant cancer cell line. Following this, direct confirmation of target engagement within the cell provides a crucial link between biochemical potency and cellular effect. Finally, assays to determine the mechanism of cell death (e.g., apoptosis) provide a more complete picture of the compound's cellular consequences.

G cluster_0 Cellular Assay Validation Workflow Cell_Proliferation Cell Proliferation/Viability Assay (e.g., CellTiter-Glo) Target_Engagement Intracellular Target Engagement (e.g., NanoBRET) Cell_Proliferation->Target_Engagement Confirm on-target effect Mechanism_of_Action Mechanism of Action Assay (e.g., Annexin V/PI Staining) Target_Engagement->Mechanism_of_Action Elucidate cellular outcome

Caption: Cellular assay validation workflow.

Experimental Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium

  • Test compounds

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Procedure:

  • Seed A549 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 2: Intracellular Target Engagement (NanoBRET®)

The NanoBRET® assay measures compound binding to a target protein in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding Mps1-NanoLuc® fusion protein

  • NanoBRET® tracer

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Nano-Glo® Substrate

Procedure:

  • Transfect HEK293 cells with the Mps1-NanoLuc® plasmid.

  • Plate the transfected cells in 96-well plates.

  • Treat the cells with the NanoBRET® tracer and serial dilutions of the test compounds.

  • Add the NanoBRET® Nano-Glo® Substrate.

  • Read the plate on a luminometer equipped with 450 nm and 610 nm filters.

  • Calculate the NanoBRET® ratio

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing potent and selective therapeutic agents.[4][5] The biological profile of indazole derivatives can be profoundly influenced by the nature and position of substituents on the ring system. Among these, the 4-methoxy substitution has emerged as a critical determinant of activity in several classes of inhibitors, transforming the parent scaffold into a high-affinity ligand for various biological targets.

This guide provides an in-depth comparative analysis of the structure-activity relationships of 4-methoxy-indazole derivatives. We will dissect the causal relationships behind experimental findings, compare these derivatives against relevant alternatives, and provide the technical protocols necessary for their evaluation. Our focus is to deliver field-proven insights for researchers, scientists, and drug development professionals actively working in this space.

Comparative Analysis I: Allosteric Antagonism of CC-Chemokine Receptor 4 (CCR4)

The CC-Chemokine Receptor 4 (CCR4) is a key mediator in inflammatory responses and is implicated in diseases such as asthma, atopic dermatitis, and T-cell mediated cancers. The discovery of small-molecule antagonists for this receptor is an area of intense research. Indazole arylsulfonamides have been identified as a potent class of allosteric CCR4 antagonists, and within this series, the 4-methoxy substitution plays a pivotal role.[6][7]

The Decisive Role of the C4-Substituent

SAR investigations into indazole arylsulfonamides revealed that the C4 position of the indazole ring is highly sensitive to substitution. The introduction of a hydrogen-bond accepting group at this position was found to be crucial for potent antagonism.

Expertise & Experience: The rationale behind exploring substitutions at the C4 position stems from the understanding that this region of the molecule likely interacts with a specific sub-pocket within the allosteric binding site on the CCR4 receptor. An oxygen-containing substituent, like methoxy or hydroxyl, can serve as a hydrogen bond acceptor, anchoring the ligand and ensuring a high-affinity interaction. The methoxy group, in particular, offers a balance of electronic properties and steric bulk that is optimal for this interaction, while also potentially improving metabolic stability compared to a free hydroxyl group.

A direct comparison of C4-substituted analogs demonstrates the superiority of the methoxy and hydroxyl groups.[6][7]

Compound C4-Substituent hCCR4 FLIPR IC50 (nM) Rationale for Performance
Analog 1-OCH3 (Methoxy)1.8Potent hydrogen bond acceptor. Optimal size and electronics for the binding pocket.[6]
Analog 2-OH (Hydroxyl)3.5Potent hydrogen bond acceptor. Slightly less potent than methoxy, potentially due to differences in pKa or solvation.[6]
Analog 3-H1300Lacks the crucial hydrogen bond accepting group, resulting in a significant loss of affinity.[6]
Analog 4-F1400While electronegative, fluorine is a poor hydrogen bond acceptor, leading to weak activity.[6]
Analog 5-CH3>10000Lacks hydrogen bonding capability and introduces unfavorable steric bulk.[6]

This data unequivocally shows that a small, hydrogen-bond accepting group at the C4 position is a prerequisite for high potency in this series. The 4-methoxy derivative stands out as the most potent analog, highlighting its importance in the design of CCR4 antagonists.

Visualizing the SAR of Indazole-based CCR4 Antagonists

The following diagram illustrates the key structural requirements for potent CCR4 antagonism within the indazole arylsulfonamide series.

SAR_CCR4 cluster_C4 C4 Position cluster_N1 N1 Position Indazole_Core Indazole Arylsulfonamide Core C4_Potent Potent Activity (IC50 < 10 nM) Indazole_Core->C4_Potent Requires H-bond acceptor N1_Optimal Optimal Substituent Indazole_Core->N1_Optimal Requires specific benzyl group for PK/PD balance C4_Weak Weak/No Activity (IC50 > 1000 nM) Methoxy -OCH3 Methoxy->C4_Potent Hydroxyl -OH Hydroxyl->C4_Potent Hydrogen -H Hydrogen->C4_Weak Fluoro -F Fluoro->C4_Weak N1_Suboptimal Suboptimal Benzyl meta-substituted benzyl with α-amino-acyl group Benzyl->N1_Optimal Alkyl Simple Alkyl Alkyl->N1_Suboptimal

Caption: Key SAR drivers for indazole-based CCR4 antagonists.

Comparative Analysis II: Inhibition of Protein Kinases

The indazole scaffold is a well-established core for numerous protein kinase inhibitors, including the FDA-approved drug Axitinib.[8] The strategic placement of substituents is key to achieving both potency and selectivity. The 4-methoxy group has been shown to be a favorable substitution in several distinct kinase inhibitor scaffolds.

The Role of Methoxy Substituents in Kinase Inhibition

In the context of kinase inhibitors, methoxy groups can play several roles:

  • Direct Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor with backbone amides in the hinge region of the kinase.

  • Water-Mediated Interactions: It can participate in hydrogen bond networks mediated by structural water molecules within the active site.[9]

  • Conformational Control: The steric and electronic influence of the methoxy group can orient the rest of the molecule for an optimal fit in the ATP-binding pocket.

  • Improved Physicochemical Properties: Methoxy groups can enhance solubility and metabolic stability, which are crucial for drug development.

A study on 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives as dual EGFR/HER-2 inhibitors found that derivatives with a methoxy group at the 4-position of an attached phenyl ring were more active than those with other substituents.[8] Similarly, SAR studies on inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) identified a para-methoxy pyridine ring from a screening hit as a key feature for potency.[9]

Inhibitor Class Target Kinase(s) Role of Methoxy Group Representative IC50/Ki
Benzo[g]indazole derivativesEGFR/HER-2Enhanced enzymatic activity compared to methyl or hydrogen substituents on an attached ring.[8]0.28 µM (EGFR) / 1.26 µM (HER-2) for the most active methoxy derivative.[8]
Reverse IndazolesHPK1Favorable water-mediated interactions and contribution to a salt bridge formation.[9]Potent inhibition, with specific values dependent on the full scaffold.[9]
Indazole-Pyridine AnaloguesAktContributes to high-affinity binding in the ATP site.Ki = 0.16 nM for an optimized analogue.[10]
Indazole AmidesERK1/2Optimized compounds with specific substitutions demonstrate potent inhibition.[11]Potent enzymatic and cellular inhibition.[11]
Visualizing Kinase Inhibitor Workflow

The general workflow for identifying and optimizing kinase inhibitors, such as 4-methoxy-indazole derivatives, follows a structured, multi-stage process.

Kinase_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., 4-methoxy- indazole scaffold) HTS->Hit_ID Lead_Gen Lead Generation (SAR Expansion) Hit_ID->Lead_Gen Initial SAR Lead_Opt Lead Optimization (ADMET Profiling) Lead_Gen->Lead_Opt Potency, Selectivity, PK/PD PCC Preclinical Candidate Lead_Opt->PCC

Caption: A typical drug discovery workflow for kinase inhibitors.

Experimental Protocols

Trustworthiness: The following protocols are based on established methodologies reported in peer-reviewed literature, ensuring a self-validating system for assessing compound activity.

Protocol 1: CCR4 Antagonist Activity (FLIPR Assay)

This protocol is adapted from methodologies used to characterize indazole-based CCR4 antagonists.[6] It measures the ability of a compound to inhibit the calcium flux induced by the native chemokine ligand (CCL17) in a cell line expressing human CCR4.

Objective: To determine the IC50 of a test compound as a CCR4 antagonist.

Materials:

  • CHO-K1 cells stably expressing human CCR4 and a promiscuous G-protein (Gα16).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Human CCL17 (TARC).

  • Test compounds (e.g., 4-methoxy-indazole derivatives) dissolved in DMSO.

  • 384-well black, clear-bottom assay plates.

  • FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Seed the CHO-K1-hCCR4 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate the culture medium and add 20 µL/well of dye loading buffer (Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM probenecid). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.

  • Compound Addition: Add 20 µL of the diluted test compounds to the cell plate. Incubate for 10 minutes at room temperature.

  • Ligand Preparation: Prepare the CCL17 agonist solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Record a baseline fluorescence reading for 10 seconds.

    • Add 20 µL of the CCL17 agonist solution.

    • Continue recording the fluorescence signal for an additional 120 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data relative to vehicle (0% inhibition) and no-agonist (100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Synthesis of 1H-Indazole-3-carboxamides

This protocol outlines a general route for synthesizing indazole derivatives, which can be adapted for 4-methoxy analogs by starting with the appropriately substituted materials.[12][13]

Synthesis_Workflow SM Starting Material (e.g., 4-Methoxy- 2-methylaniline) Indazole_Formation Step 1: Indazole Ring Formation (e.g., Diazotization/Cyclization) SM->Indazole_Formation Esterification Step 2: Carboxylic Acid Installation (e.g., Esterification/Hydrolysis) Indazole_Formation->Esterification Amide_Coupling Step 3: Amide Coupling (e.g., HATU, DIPEA) Esterification->Amide_Coupling Final_Product Final Product (4-Methoxy-Indazole Derivative) Amide_Coupling->Final_Product

Caption: General synthetic workflow for indazole derivatives.

Step 1: Synthesis of 5-Methoxy-1H-indazole A common route involves the diazotization of a substituted aniline, such as 2-methyl-4-methoxyaniline, followed by intramolecular cyclization to form the indazole ring.[13]

Step 2: Synthesis of 1H-indazole-3-carboxylic acid The indazole core can be functionalized at the C3 position to install a carboxylic acid, often via an intermediate ester, which is then hydrolyzed.

Step 3: Amide Coupling The final step involves coupling the indazole carboxylic acid with a desired amine using standard peptide coupling reagents.

  • Dissolve the 4-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents).

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization.

Conclusion and Future Perspectives

The 4-methoxy-indazole motif is a powerful component in the design of high-affinity ligands for diverse biological targets, including GPCRs and protein kinases. SAR studies consistently demonstrate that the methoxy group at the C4 position is not a passive substituent but an active contributor to binding, often serving as a critical hydrogen bond acceptor or a modulator of conformation and physicochemical properties.[6][8][9] Its superiority over simple alkyl groups or halogens has been clearly established in multiple therapeutic programs.

Future research should continue to explore the 4-methoxy-indazole scaffold against new biological targets. The development of novel synthetic methodologies will allow for more diverse and efficient exploration of the chemical space around this privileged core. Furthermore, detailed structural biology studies, such as co-crystallography, will continue to elucidate the precise interactions of the 4-methoxy group, enabling more rational, structure-based drug design and the creation of next-generation therapeutics.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Lainson, B. X., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Saleem, M., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Lainson, B. X., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]

  • Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Werner, S., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Goldstein, D. M., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]

  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and Biological Evaluation of Indazole Derivatives. European Journal of Medicinal Chemistry. [Link]

  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Research Square. [Link]

  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Goud, B. S., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Wu, G., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Heer, J. P., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure. [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

  • Chen, Y., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • G, V. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Wikipedia. 25-NB. Wikipedia. [Link]

  • Barreiro, G., et al. (2012). New hypotheses for the binding mode of 4-and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. ResearchGate. [Link]

  • Ren, L., et al. (2019). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative analysis of different synthetic routes to Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Guide to the Synthetic Strategies for Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Introduction

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its strategically placed functional groups—a bromine atom for cross-coupling reactions, a methoxy group for modulating electronic properties, and a Boc-protected nitrogen for stability and further synthetic manipulation—make it an invaluable intermediate in the development of novel therapeutics, particularly kinase inhibitors. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in drug discovery and development.

This guide provides a comparative analysis of two primary synthetic approaches to this target molecule. We will delve into a comprehensive, multi-step synthesis starting from simpler, cost-effective precursors (Route 1) and compare it with an expedited route that leverages a commercially available advanced intermediate (Route 2). This analysis is designed to inform strategic decisions in laboratory-scale synthesis and process development by objectively evaluating factors such as step-count, potential yield, cost, and operational complexity.

Route 1: De Novo Construction of the Indazole Core

This approach builds the 6-bromo-4-methoxy-1H-indazole scaffold from a substituted aniline precursor. It offers greater control over the final structure and is often more cost-effective for larger-scale production, as it begins with more fundamental and less expensive starting materials. The synthesis can be broken down into three key transformations: regioselective bromination of a substituted aniline, formation of the indazole ring via diazotization and cyclization, and final N-protection.

Logical Workflow for Route 1

A 3-Methoxy-2-methylaniline (Starting Material) B Step 1: Regioselective Bromination A->B NBS, Solvent C 3-Bromo-5-methoxy-2-methylaniline B->C D Step 2: Diazotization & Cyclization C->D Isoamyl nitrite, Acid, Heat E 6-Bromo-4-methoxy-1H-indazole D->E F Step 3: Boc Protection E->F Boc₂O, Base G Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate (Final Product) F->G

Caption: Workflow for the De Novo Synthesis of the Target Indazole (Route 1).

Pillar 1: Expertise & Causality in Experimental Choices
  • Step 1: Regioselective Bromination: The synthesis commences with 3-methoxy-2-methylaniline. The challenge lies in introducing a bromine atom at the position that will become C6 of the indazole ring. The amino and methoxy groups are both activating, ortho-, para-directing groups. The amino group is the stronger activator, and its ortho-positions are sterically hindered by the adjacent methyl and methoxy groups. Therefore, the para-position relative to the amine is strongly favored, leading to the desired 3-bromo-5-methoxy-2-methylaniline. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to minimize over-bromination.

  • Step 2: Indazole Formation: The conversion of the substituted o-toluidine (2-methylaniline) derivative to an indazole is a classic transformation. This reaction proceeds via diazotization of the aniline using a nitrite source, such as isoamyl nitrite, in an acidic medium. The resulting diazonium salt is unstable and undergoes in-situ intramolecular cyclization, with the loss of a proton from the methyl group, to form the stable aromatic indazole ring. This method is well-documented for its reliability in constructing the indazole core structure.[1]

  • Step 3: Boc Protection: The final step involves the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons: it prevents unwanted side reactions at this nitrogen in subsequent synthetic steps and it often improves the solubility and handling characteristics of the molecule. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine or DMAP.

Pillar 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methoxy-2-methylaniline

  • Dissolve 3-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-methoxy-2-methylaniline.

Step 2: Synthesis of 6-Bromo-4-methoxy-1H-indazole (Adapted from[1])

  • In a reaction vessel, suspend 3-bromo-5-methoxy-2-methylaniline (1.0 eq) in chloroform.

  • Add potassium acetate (0.2 eq) followed by isoamyl nitrite (2.0 eq).

  • Heat the mixture to reflux (approx. 68 °C) and maintain for 18-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under vacuum.

  • To the residue, add concentrated hydrochloric acid and heat to 50-60 °C for 1-2 hours to hydrolyze any N-acetylated byproducts.

  • Cool the acidic solution and basify to pH > 10 with a 50% aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 6-bromo-4-methoxy-1H-indazole can be purified by recrystallization or column chromatography.

Step 3: Synthesis of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

  • Dissolve 6-bromo-4-methoxy-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor for completion by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain the final product.

Route 2: Expedited Synthesis from an Advanced Intermediate

For research and development purposes where speed and convenience are prioritized over raw material cost, an expedited route is often preferred. This approach begins with the commercially available advanced intermediate, 6-bromo-4-methoxy-1H-indazole. This reduces a three-step synthesis to a single, high-yielding protection step.

Logical Workflow for Route 2

A 6-Bromo-4-methoxy-1H-indazole (Commercial Starting Material) B Step 1: Boc Protection A->B Boc₂O, Base C Tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate (Final Product) B->C

Caption: Workflow for the Expedited Synthesis of the Target Indazole (Route 2).

Pillar 1: Expertise & Causality in Experimental Choices

This route's primary advantage is its efficiency. By procuring the key indazole intermediate[2], the synthesis bypasses the challenges of regioselective aromatic substitution and heterocyclic ring formation. The only required transformation is the Boc protection, a robust and typically high-yielding reaction. The choice to pursue this route is a strategic one, balancing the higher cost of the starting material against significant savings in time, labor, and resource allocation for process development.

Pillar 2: Detailed Experimental Protocol

The experimental protocol for Route 2 is identical to Step 3 of Route 1, as it involves the same chemical transformation.

Comparative Analysis

The choice between these two synthetic routes is dictated by the specific needs of the research or production campaign. Below is a table summarizing the key comparative metrics.

MetricRoute 1: De Novo SynthesisRoute 2: Expedited Synthesis
Number of Steps 31
Starting Materials 3-Methoxy-2-methylaniline, NBS, Isoamyl Nitrite, Boc₂O6-Bromo-4-methoxy-1H-indazole, Boc₂O
Relative Cost Lower raw material cost, higher process cost (labor, solvents, energy)Higher raw material cost, lower process cost
Typical Overall Yield Moderate (product of three individual step yields)High (typically >90% for a single step)
Time to Product Longer (multiple reaction and purification cycles)Significantly Shorter (single reaction)
Scalability More suitable for large-scale, cost-driven productionIdeal for rapid, lab-scale synthesis and library generation
Process Complexity Higher (requires control of regioselectivity and diazotization)Low (standard protection chemistry)

Conclusion

Both synthetic routes presented offer viable pathways to Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

  • Route 1 (De Novo Synthesis) is the more fundamentally rigorous approach, providing a cost-effective solution for large-scale manufacturing where the initial investment in process optimization is justified by the lower cost of starting materials. It demands a higher level of chemical expertise to control the regioselectivity and handle the diazotization step effectively.

  • Route 2 (Expedited Synthesis) represents a pragmatic and efficient option for bench-scale researchers. While the initial procurement cost is higher, the time and labor savings are substantial, accelerating the pace of discovery and development programs that rely on this critical building block.

The optimal choice is a function of scale, budget, and timeline. For academic and early-stage industrial research, the convenience of Route 2 is often compelling. For later-stage development and commercial production, the economic advantages of Route 1 become paramount.

Pillar 3: Authoritative Grounding & Comprehensive References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.

  • How to Prepare 3-Methoxy-2-methylaniline? (n.d.). Guidechem.

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (2025). Benchchem.

  • What is 3-Bromo-2-methylaniline? (2020). ChemicalBook.

  • 3,5-Dibromo-2-methylaniline. (n.d.). Benchchem.

  • Technique for preparing 3-bromo-5-trifluoromethylaniline. (n.d.). Google Patents.

  • 4-bromo-7-methoxy-1h-indazole (C8H7BrN2O). (n.d.). PubChemLite.

  • Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide. (2025). Benchchem.

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.). ResearchGate.

  • Indazole synthesis. (n.d.). Organic Chemistry Portal.

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC - NIH.

  • 6-Bromo-4-methoxy-1H-indazole. (n.d.). Sigma-Aldrich.

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

Sources

Performance Benchmarking of Catalysts for Cross-Coupling with Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The ability to precisely and efficiently functionalize the indazole ring system is therefore of paramount importance in drug discovery and development. Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a key building block, offering a handle for diversification at the 6-position through transition metal-catalyzed cross-coupling reactions. The choice of catalyst for these transformations is critical, directly impacting reaction efficiency, yield, and scalability.[3][4]

This guide provides a comprehensive performance benchmark of common palladium catalyst systems for the cross-coupling of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. We will delve into the mechanistic rationale behind catalyst selection and present comparative data to aid researchers in making informed decisions for their synthetic campaigns.

Catalyst Selection: A Mechanistic Perspective

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are the workhorses for C-C and C-N bond formation.[5][6][7] The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8]

The efficiency of each step is heavily influenced by the nature of the palladium catalyst and its associated ligands. For electron-rich heterocyclic substrates like our indazole derivative, the choice of ligand is particularly crucial for promoting the desired reactivity and preventing side reactions.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Indazole-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Base Reductive Elimination->Pd(0)L2 R-R'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

To provide a clear comparison, we have compiled performance data for several common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with substrates analogous to tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. The data presented is a synthesis of literature findings on similar bromo-indazole systems.[9][10][11][12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[5] For bromoindazoles, the choice of a catalyst with a suitable ligand is key to achieving high yields.

Catalyst SystemLigandTypical Loading (mol%)Reaction Time (h)Typical Yield (%)Key Considerations
Pd(dppf)Cl₂dppf3 - 52 - 685 - 95Excellent for a broad range of boronic acids.[9][12]
Pd(PPh₃)₄PPh₃5 - 104 - 1270 - 85A classic catalyst, though may require longer reaction times.[2][11]
Pd₂(dba)₃ / XPhosXPhos1 - 31 - 490 - 98Highly active catalyst system, good for sterically hindered substrates.
Pd(OAc)₂ / SPhosSPhos2 - 52 - 888 - 96Effective for challenging couplings.

Table 1: Comparative performance of palladium catalysts in the Suzuki-Miyaura coupling of bromoindazole derivatives.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][13] The selection of a bulky, electron-rich phosphine ligand is critical for facilitating the C-N reductive elimination.[14]

Catalyst SystemLigandTypical Loading (mol%)Reaction Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPBINAP2 - 56 - 1880 - 92A robust system for a variety of amines.[15]
Pd(OAc)₂ / RuPhosRuPhos1 - 32 - 885 - 95Highly active for both primary and secondary amines.
Pd(OAc)₂ / BrettPhosBrettPhos1 - 32 - 690 - 97Excellent for challenging aminations.

Table 2: Comparative performance of palladium catalysts in the Buchwald-Hartwig amination of bromoindazole derivatives.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[16][17] This reaction typically requires a copper co-catalyst.[18]

Catalyst SystemCo-catalystTypical Loading (mol%)Reaction Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂CuI2 - 54 - 1275 - 90A standard and reliable catalyst system.
Pd(OAc)₂ / PPh₃CuI3 - 56 - 1670 - 88In-situ generated catalyst.
Pd/CNone5 - 108 - 2460 - 80Heterogeneous catalyst, useful for simplified workup.[19]

Table 3: Comparative performance of palladium catalysts in the Sonogashira coupling of bromoindazole derivatives.

Experimental Protocols: A Practical Guide

To ensure the reproducibility of these findings, we provide a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Reactants Combine indazole, boronic acid, and base in a flask. Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon). Reactants->Inert_Atmosphere Solvent_Catalyst Add degassed solvent and palladium catalyst. Inert_Atmosphere->Solvent_Catalyst Heating Heat the reaction mixture to the specified temperature. Solvent_Catalyst->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench the reaction. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification

Figure 2: A typical experimental workflow for catalyst screening and optimization.

Materials:

  • Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

The choice of catalyst is a critical parameter in the successful cross-coupling of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ and catalyst systems based on bulky biarylphosphine ligands like XPhos offer excellent performance. For Buchwald-Hartwig aminations, ligands such as BINAP and RuPhos are highly effective. Standard Pd(PPh₃)₂Cl₂/CuI systems remain a reliable choice for Sonogashira couplings.

The field of catalysis is continuously evolving, with new generations of catalysts offering higher turnover numbers and frequencies, broader substrate scope, and milder reaction conditions. Researchers are encouraged to screen a variety of catalyst systems to identify the optimal conditions for their specific substrate and coupling partner. The protocols and comparative data presented in this guide serve as a robust starting point for these optimization efforts, ultimately accelerating the discovery and development of novel indazole-based therapeutics.

References

  • Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing). Available at: [Link]

  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update - ResearchGate. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]

  • Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole - ResearchGate. Available at: [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades | Journal of the American Chemical Society. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC - NIH. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]

  • Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles - Beilstein Journals. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Catalyst screening and reaction condition optimization with molecular... | Download Table - ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible science and, ultimately, patient safety. Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a key heterocyclic building block, is no exception. Its utility in the synthesis of complex bioactive molecules necessitates a rigorous and multi-faceted approach to purity assessment. Impurities, whether they are residual starting materials, byproducts, or degradation products, can significantly impact the yield, safety profile, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth comparison of key analytical techniques for determining the purity of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating purity assessment strategy.

The Orthogonal Approach: A Pillar of Trustworthy Analysis

A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. A trustworthy purity assessment, therefore, relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the compound and its potential impurities. This strategy ensures that what one method might miss, another will detect. The validation of these analytical procedures should be in line with established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to demonstrate that the methods are fit for their intended purpose.[3][4][5]

cluster_0 Comprehensive Purity Assessment Workflow Start Sample of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate HPLC_UV HPLC-UV (Primary Purity Assay) Start->HPLC_UV NMR NMR Spectroscopy (Structural Confirmation & qNMR) Start->NMR Confirm structure LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Identify unknown peaks Final_Purity Final Purity Assignment & Impurity Profile HPLC_UV->Final_Purity LC_MS->Final_Purity NMR->Final_Purity DSC DSC (Bulk Purity - Orthogonal Check) DSC->Final_Purity Orthogonal verification

Caption: A comprehensive workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination for non-volatile organic compounds like our target indazole derivative.[][7] Its high resolution and sensitivity make it ideal for separating the main compound from a wide range of potential impurities.

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, a reversed-phase (RP-HPLC) method using a C18 column is the logical starting point. In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Why it's a primary choice:

  • Versatility: Can separate a wide range of impurities with varying polarities.

  • Quantitation: With a suitable detector (e.g., UV-Vis), peak areas can be used to calculate the percentage purity (area percent method).

  • Validation: HPLC methods are readily validated for accuracy, precision, linearity, and robustness as per regulatory guidelines.[8]

Experimental Protocol: Reversed-Phase HPLC-UV

cluster_1 HPLC-UV Experimental Workflow Prep_Mobile_Phase Prepare Mobile Phase (e.g., Acetonitrile:Water) Equilibrate Equilibrate HPLC System (C18 column, specific flow rate) Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (Isocratic or Gradient Elution) Inject->Separate Detect UV Detection (at appropriate wavelength, e.g., 254 nm) Separate->Detect Analyze Data Analysis (Integrate peaks, calculate area %) Detect->Analyze

Caption: A typical workflow for an HPLC-UV experiment.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[9] Filter and degas the mobile phase to prevent pump blockages and baseline noise.

  • Standard/Sample Preparation: Accurately weigh and dissolve the Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Column Temperature: 30 °C.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Purity and Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about the impurities it separates. LC-MS overcomes this by coupling the separation power of LC with the detection power of mass spectrometry, making it an indispensable tool for impurity profiling.[1][10]

Principle of Operation: As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z).

Why it's essential for a comprehensive analysis:

  • Impurity Identification: Provides the molecular weight of each impurity, which is the first and most critical piece of information needed for structural elucidation.[1][11]

  • Specificity: Confirms the identity of the main peak by matching its molecular weight to the expected value of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

  • Sensitivity: Generally more sensitive than UV detection for many compounds.

Experimental Protocol: LC-MS

cluster_2 LC-MS Experimental Workflow LC_Separation LC Separation (as per HPLC protocol) Ionization Ionization (e.g., ESI positive mode) LC_Separation->Ionization Mass_Analysis Mass Analysis (Scan for m/z range) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Processing Data Processing (Extract ion chromatograms, analyze mass spectra) Detection->Data_Processing

Caption: A generalized workflow for an LC-MS experiment.

  • LC Conditions: The same or a very similar LC method as the HPLC-UV protocol can be used. However, the mobile phase must be compatible with MS (i.e., use volatile buffers like ammonium formate instead of non-volatile phosphates).

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for nitrogen-containing compounds.

    • Scan Range: A wide range to capture the parent compound and potential impurities (e.g., m/z 100-1000).

    • Capillary Voltage, Gas Flow, etc.: These are instrument-specific parameters that must be optimized for the analyte.

  • Analysis: Correlate each peak in the chromatogram with its corresponding mass spectrum. The mass of the main peak should correspond to Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. The masses of the minor peaks provide clues to the identities of the impurities (e.g., starting materials, over-brominated species, or hydrolysis products).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for providing detailed structural information.[12] For purity assessment, it serves two critical functions: unambiguous structural confirmation of the main component and the detection and quantification of impurities, especially isomers that may be difficult to separate chromatographically.

Principle of Operation: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum provides information about the chemical environment, connectivity, and number of different types of nuclei (typically ¹H and ¹³C).

Why it's a crucial orthogonal technique:

  • Structural Confirmation: Provides definitive proof of the compound's identity.[13][14]

  • Isomer Detection: Can easily distinguish between positional isomers which might co-elute in HPLC.

  • Quantitative NMR (qNMR): A primary analytical method that can determine purity with high precision and accuracy by integrating the signal of the analyte against that of a certified internal standard of known purity.[15]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Structural Verification: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

    • Purity Assessment: Carefully examine the baseline for small peaks that do not belong to the main compound or the solvent. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels. For qNMR, a certified standard would be added at a known concentration.

Differential Scanning Calorimetry (DSC): An Absolute Method for Bulk Purity

DSC offers a powerful, orthogonal technique for purity determination of highly crystalline substances.[16][17] It is considered an "absolute" method because it does not require reference standards for the impurities.

Principle of Operation: DSC measures the heat flow into a sample as it is heated through its melting transition. Impurities disrupt the crystal lattice of a substance, causing a depression and broadening of its melting point. Based on the Van't Hoff equation, the shape of the melting endotherm can be used to calculate the mole percent purity of the sample.[18]

Why it's a valuable complementary technique:

  • Orthogonal Principle: Measures a thermodynamic property (melting point depression) completely different from the chromatographic or spectroscopic properties used in other techniques.

  • Total Impurity Measurement: Provides a measure of the total level of soluble, eutectic impurities.[19]

  • Small Sample Size: Requires only 1-2 mg of material.[19]

Limitations: The compound must be crystalline, thermally stable upon melting, and ideally >98% pure for accurate results. It cannot identify individual impurities.[16][19]

Experimental Protocol: DSC Purity Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range under an inert nitrogen atmosphere.

  • Analysis: The instrument's software analyzes the melting peak according to the Van't Hoff law to calculate the mole percent purity.

Comparative Summary

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
HPLC-UV Chromatographic SeparationPurity (Area %), Retention TimeHigh resolution, quantitative, robust, widely availableProvides no structural information on impurities
LC-MS Chromatography + Mass AnalysisPurity, Retention Time, Molecular Weight of all componentsIdentifies impurities, high sensitivity and specificityMore complex and expensive than HPLC-UV
NMR Nuclear Magnetic ResonanceUnambiguous Structure, Purity (qNMR), Isomer differentiation"Gold standard" for structure, detects isomers, primary quantitative methodLower sensitivity for minor impurities, requires more sample
DSC Thermal AnalysisBulk Purity (Mole %)Absolute method (no standards needed), orthogonal to other techniquesOnly for crystalline, stable compounds; no impurity identification

Conclusion

The purity assessment of a critical intermediate like Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate demands a scientifically rigorous, multi-technique approach. While HPLC-UV serves as the primary quantitative workhorse, its combination with LC-MS is essential for the crucial task of impurity identification. NMR spectroscopy provides the definitive structural confirmation and offers an orthogonal quantitative method (qNMR). Finally, DSC can be employed as a powerful, absolute method to verify the purity of the bulk crystalline material. By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their scientific endeavors.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Purity Determination by DSC.
  • Place of DSC purity analysis in pharmaceutical development. AKJournals.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Q2(R2)
  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society.
  • FDA Releases Guidance on Analytical Procedures.
  • Analytical Services for Purity Determin
  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
  • Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid deriv
  • High Purity Indazole Derivatives for Custom Synthesis Projects. Medium.
  • Identification and structure elucidation by NMR spectroscopy.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI.
  • High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. Benchchem.

Sources

A Comparative Guide to the Cytotoxicity of Novel Indazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bicyclic system fusing pyrazole and benzene rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility has led to the development of numerous compounds with a wide range of pharmacological activities.[2] Notably, several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole core, underscoring its significance in oncology.[1][3][4] These agents often function by inhibiting protein kinases crucial for tumor growth and angiogenesis.[4][5] This guide provides a comparative analysis of recently developed indazole derivatives, focusing on their cytotoxic efficacy against various cancer cell lines and elucidating the experimental frameworks used for their evaluation.

Comparative Cytotoxicity of Novel Indazole Series

The quest for more potent and selective anticancer agents has spurred the synthesis of diverse indazole derivatives.[6] The cytotoxic potential of these novel compounds is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth. A lower IC₅₀ value signifies higher potency.[7]

Recent studies have highlighted several promising series of indazole derivatives with potent activity against a panel of human cancer cell lines. Below is a comparative summary of their in vitro performance.

Compound Series / IDCancer Cell LineIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)Reference
Indazole Derivative (2f) 4T1 (Breast)0.23 - 1.15--[4][8][9]
Indazol-Pyrimidine (4f) MCF-7 (Breast)1.629Doxorubicin8.029[10][11]
Indazol-Pyrimidine (4i) MCF-7 (Breast)1.841Doxorubicin8.029[10][11]
Indazol-Pyrimidine (4a) A549 (Lung)PotentDoxorubicin> Doxorubicin[10][11]
Indazol-Pyrimidine (4i) A549 (Lung)PotentDoxorubicin> Doxorubicin[10][11]
Indazol-Pyrimidine (4g) Caco2 (Colon)PotentDoxorubicin> Doxorubicin[11]
Piperazine-Indazole (6o) K562 (Leukemia)5.155-Fluorouracil-[12]
Piperazine-Indazole (6o) HEK-293 (Normal)33.205-Fluorouracil-[12]
Indazole Derivative (13a) A549 (Lung)0.010 - 12.8Combretastatin-A40.11 - 0.93[13]
Indazole Derivative (13j) MCF7 (Breast)0.010 - 12.8Combretastatin-A40.11 - 0.93[13]

Analysis of Structure-Activity Relationships (SAR):

  • Indazol-Pyrimidine Hybrids: A series of indazol-pyrimidine derivatives demonstrated significant cytotoxic activity, with compounds 4f and 4i being particularly potent against the MCF-7 breast cancer cell line, showing IC₅₀ values of 1.629 µM and 1.841 µM, respectively.[10][11] This was notably more effective than the reference drug, doxorubicin (IC₅₀ = 8.029 µM).[11] The mechanism for these compounds was linked to the activation of caspases, inducing apoptosis.[11]

  • Piperazine-Substituted Indazoles: Compound 6o , a piperazine-indazole derivative, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ of 5.15 µM.[12] Crucially, it showed high selectivity, with a much lower cytotoxicity against normal HEK-293 cells (IC₅₀ = 33.2 µM), indicating a favorable safety profile.[12]

  • Indazole Derivative 2f: This compound showed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM.[4][8] In breast cancer cells, it was found to inhibit proliferation and colony formation, promote apoptosis by upregulating Bax and downregulating Bcl-2, and disrupt cell migration and invasion.[4][8][9]

  • Indazole Derivatives as Tubulin Inhibitors: Another series of novel indazoles demonstrated potent activity against lung, breast, melanoma, and colon cancer cell lines, with some compounds showing IC₅₀ values as low as 0.010 µM.[13] Several of these compounds were more potent than the positive control, Combretastatin-A4, a known tubulin polymerization inhibitor.[13]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell signaling.[6] A primary target for many indazole-based drugs is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[14]

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PLCγ-PKC-Raf-MEK-MAPK pathway.[15][16] This signaling is pivotal for angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[15][16][17] By inhibiting VEGFR-2, indazole derivatives can effectively cut off the tumor's supply of oxygen and nutrients.[16]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Migration MAPK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Indazole Indazole Derivatives Indazole->VEGFR2 Inhibit MTT_Workflow A 1. Cell Seeding (Seed cells in 96-well plate; allow to adhere overnight) B 2. Compound Treatment (Add serial dilutions of indazole derivatives) A->B C 3. Incubation (Incubate for 48-72 hours) B->C D 4. Add MTT Reagent (Add 5 mg/mL MTT solution to each well) C->D E 5. Formazan Formation (Incubate for 2-4 hours at 37°C; viable cells convert MTT to purple crystals) D->E F 6. Solubilization (Add DMSO or other solvent to dissolve formazan crystals) E->F G 7. Absorbance Reading (Measure absorbance at ~570nm using a plate reader) F->G H 8. Data Analysis (Calculate % viability and IC50 values) G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [18]2. Compound Preparation: Prepare a stock solution of the indazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under the same conditions as step 1. [18]5. MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. [19]6. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals. [19]7. Solubilization: Carefully remove the MTT solution. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals. [19][18]Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [20]8. Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 492 nm or 570 nm. [20][18]9. Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Novel indazole derivatives continue to emerge as highly promising candidates for anticancer drug development. The compounds highlighted in this guide demonstrate potent cytotoxic activity, often surpassing standard chemotherapeutic agents in in vitro assays. [10][11][13]The favorable selectivity profile of certain derivatives, such as compound 6o , underscores the potential for developing therapies with wider therapeutic windows and reduced side effects. [12] Future research should focus on elucidating the precise molecular targets of the most potent compounds, optimizing their pharmacokinetic properties for in vivo applications, and further exploring their efficacy in preclinical animal models. The versatility of the indazole scaffold ensures that it will remain a focal point of medicinal chemistry efforts in the ongoing fight against cancer.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. Available at: [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. PubMed Central. Available at: [Link]

  • Cross talks between VEGFR-2 and other signaling pathways in endothelial... ResearchGate. Available at: [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. Available at: [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed Central. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. The final, and arguably most critical, phase is the responsible management and disposal of residual materials. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate (CAS 1169789-29-0), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the rationale behind each step to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

This hazard profile necessitates meticulous handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Hazard Summary and Recommended PPE

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)GHS07 Exclamation markStandard laboratory attire (lab coat, closed-toe shoes)
Skin corrosion/irritation (Category 2)GHS07 Exclamation markChemical-resistant gloves (e.g., nitrile), lab coat
Serious eye damage/eye irritation (Category 2A)GHS07 Exclamation markSafety glasses with side shields or chemical splash goggles
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07 Exclamation markUse in a well-ventilated area or a chemical fume hood.

The Cardinal Rule: Segregation of Halogenated Waste

Tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate is a halogenated organic compound due to the presence of bromine. This classification is paramount in determining the correct waste stream. Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and can create unforeseen chemical hazards.[3] Therefore, all waste containing this compound must be collected in a designated halogenated waste container.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of pure compound, contaminated labware, and solutions containing tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Waste Collection and Container Management
  • Select the Appropriate Waste Container: Obtain a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[4] Avoid using metal cans, as halogenated solvents can degrade and produce acidic byproducts that corrode metal.[4]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name: "tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate." If other substances are present, they must also be listed.

  • Collection of Solid Waste:

    • Carefully transfer any residual solid compound into the designated halogenated waste container using a dedicated spatula or scoop.

    • Avoid creating dust. If the compound is a fine powder, perform this transfer within a chemical fume hood.

  • Collection of Contaminated Labware:

    • Disposable items such as weighing paper, gloves, and pipette tips that have come into contact with the compound should be placed in the halogenated waste container.

    • Non-disposable glassware should be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated waste container. After this initial rinse, the glassware can typically be washed with soap and water.

  • Collection of Liquid Waste:

    • Solutions containing tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate should be transferred to the halogenated waste container.

    • Never dispose of solutions containing this compound down the drain.[3][4]

Spill Management

In the event of a small spill, adhere to the following procedure:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For larger spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to cover and absorb the spilled material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbent material and place it into the designated halogenated waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container. Subsequently, clean the area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

DisposalWorkflow cluster_assessment 1. Initial Assessment cluster_collection 2. Waste Collection cluster_procedure 3. Disposal Procedure cluster_finalization 4. Final Steps Start Identify Waste Containing tert-butyl 6-bromo-4-methoxy- 1H-indazole-1-carboxylate IsHalogenated Is the compound halogenated? Start->IsHalogenated Segregate Collect in Designated 'Halogenated Organic Waste' Container IsHalogenated->Segregate Yes WasteType Identify Waste Type Segregate->WasteType Solid Solid Residue WasteType->Solid Solid Liquid Contaminated Solutions WasteType->Liquid Liquid Labware Contaminated Labware WasteType->Labware Labware CollectSolid Transfer to Halogenated Container Solid->CollectSolid CollectLiquid Pour into Halogenated Container Liquid->CollectLiquid Decontaminate Rinse with Solvent, Collect Rinsate Labware->Decontaminate SealContainer Securely Seal Waste Container CollectSolid->SealContainer CollectLiquid->SealContainer Decontaminate->SealContainer Store Store in Designated Waste Accumulation Area SealContainer->Store EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: Disposal workflow for tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical waste is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • American Elements. tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate | CAS 1169789-29-0. [Link]

  • PubChem. 6-Bromo-1H-indazole, N1-BOC protected. [Link]

  • Angene Chemical. Safety Data Sheet - tert-Butyl 3-bromo-1H-indazole-1-carboxylate. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Cenmed Enterprises. Tert Butyl 6 Bromo 4 Formyl Indazole 1 Carboxylate. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Organic Syntheses. Indazole. [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

Personal protective equipment for handling Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions to mitigate them.

Disclaimer: No specific Safety Data Sheet (SDS) for tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar bromoindazole derivatives and general best practices for handling halogenated organic compounds. It is imperative to treat this compound with the precautions outlined below, assuming it possesses similar hazardous properties to its analogs.

Hazard Assessment: Understanding the Risks

Based on the analysis of related bromoindazole compounds, tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate should be handled as a hazardous substance with the following potential effects[1][2]:

  • Skin Irritation: Likely to cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: May cause significant and potentially damaging irritation to the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the nose, throat, and lungs.

These hazards are consistent with Globally Harmonized System (GHS) classifications for similar molecules, which are categorized as skin and eye irritants and may cause respiratory irritation[1][2]. The bromine atom and the indazole core are key structural features that contribute to this toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The selection of appropriate PPE is not merely a checklist but a critical risk mitigation strategy.

Body PartEquipmentSpecificationRationale
Eyes/Face Safety Goggles with Side ShieldsConforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and airborne particles entering the eyes. Side shields provide crucial lateral protection.
Face ShieldWorn in addition to safety goggles.Recommended when handling larger quantities or when there is a significant splash risk, providing full-face protection.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect for integrity before each use.Provides a barrier against direct skin contact. Double-gloving is recommended for enhanced protection.
Laboratory CoatLong-sleeved, preferably flame-resistant.Protects skin and personal clothing from contamination.
Respiratory NIOSH-Approved RespiratorUse in a well-ventilated area. If ventilation is inadequate or when handling powders, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.Prevents inhalation of airborne particles and potential vapors, which can cause respiratory irritation.

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is fundamental to ensuring safety and experimental integrity.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All handling of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, especially when in solid (powder) form or when being dissolved, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is a critical component of your emergency response plan.

Procedural Workflow for Handling

The following workflow is designed to minimize exposure and ensure a controlled environment.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Waste Waste Disposal Prep_Area Designate and Prepare Handling Area in Fume Hood Don_PPE Don Appropriate PPE Prep_Area->Don_PPE 1. Prepare Weigh Weigh Compound in Fume Hood Don_PPE->Weigh 2. Proceed to Handle Dissolve Dissolve or Transfer Compound Weigh->Dissolve Clean Clean Work Area and Equipment Dissolve->Clean 3. Conclude Handling Segregate Segregate Waste Dissolve->Segregate 4. Manage Waste Doff_PPE Doff PPE Correctly Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Label Label Waste Container Segregate->Label Store Store Waste Appropriately Label->Store

Caption: Workflow for the safe handling of tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical aspect of the chemical lifecycle and is governed by local, state, and federal regulations.

  • Waste Segregation: All waste contaminated with tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Irritant").

  • Storage: Store the hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with tert-butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate, ensuring a safe and productive research environment.

References

  • American Elements. (n.d.). tert-Butyl 6-bromo-4-methoxy-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-bromo-4-methoxy-1h-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.